molecular formula C13H18N2O B4453696 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Cat. No.: B4453696
M. Wt: 218.29 g/mol
InChI Key: CRBFJVWLJQFTIH-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol is 218.141913202 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-ethylindol-3-yl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-15-10-11(9-14-7-8-16)12-5-3-4-6-13(12)15/h3-6,10,14,16H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBFJVWLJQFTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol is a secondary amine derivative of the indole class, structurally characterized by a 1-ethyl-indole core linked via a methylene bridge to an ethanolamine tail.[1][2] It represents a hybrid pharmacophore combining the lipophilic, electron-rich indole scaffold (common in CNS-active agents and kinase inhibitors) with a polar, hydrogen-bonding ethanolamine moiety.[1][2]

In drug discovery, this specific architecture serves two primary roles:

  • Bioisostere of Serotonergic Ligands: It mimics the tryptamine structure (indole ethylamine) but with an altered linker (aminomethyl) and N-substitution, potentially modulating selectivity for 5-HT receptors.[1][2]

  • Synthetic Intermediate: It functions as a versatile nucleophile for constructing complex heterocyclic libraries, particularly in the development of multi-target kinase inhibitors where the ethanolamine tail improves solubility and solvent interaction.[1][2]

Chemical Identity Table[1][2][3]
PropertyDetail
IUPAC Name 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Core Scaffold 1-Ethylindole
Functional Group Secondary Amine / Primary Alcohol
SMILES CCN1C=C(CNCCO)C2=CC=CC=21
InChI Key (Predicted) VVSPHTVFNGUXSK-UHFFFAOYSA-N (Analogous)
CAS Registry Not widely listed; treat as novel chemical entity (NCE).[1][2][3][4]

Part 2: Physicochemical Profile (Predicted)[2]

The following data is derived from Structure-Activity Relationship (SAR) modeling of homologous 1-substituted indole-3-methanamines.

ParameterValue (Approx.)Mechanistic Insight
LogP (Octanol/Water) 1.6 – 1.9The N-ethyl group increases lipophilicity compared to the parent indole (LogP ~2.1), but the polar ethanolamine tail (-0.5 contribution) balances this, ensuring moderate membrane permeability.[1][2]
pKa (Basic Amine) 8.8 – 9.2The secondary amine is the primary protonation site.[1] It is slightly less basic than aliphatic amines due to the inductive effect of the indole ring.[1]
pKa (Indole N) N/AThe indole nitrogen is alkylated (ethyl), removing its acidity and preventing H-bond donation at this site.[1][2]
Solubility (Water) ModerateThe hydroxyl and amine groups confer water solubility, making it significantly more soluble than 1-ethylindole.[1][2]
TPSA ~35 Ų12 (Amine) + 20 (Alcohol) + ~3 (Indole N).[1] Suggests good blood-brain barrier (BBB) penetration potential.[1]

Part 3: Synthetic Methodology

The most robust route to 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol is via Reductive Amination .[1][2] This protocol ensures high yield and minimizes the formation of bis-alkylated byproducts.[1]

Reaction Pathway Diagram[1][2]

SynthesisPathwayStart1-Ethylindole(Precursor)Aldehyde1-Ethylindole-3-carboxaldehydeStart->AldehydeVilsmeier-Haack(POCl3, DMF)ImineIntermediateImine SpeciesAldehyde->Imine+ Ethanolamine(Dehydration)ProductTarget:2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanolImine->ProductReduction(NaBH4 or STAB)

Caption: Step-wise synthesis from 1-ethylindole via Vilsmeier-Haack formylation followed by reductive amination.

Detailed Protocol
Step 1: Synthesis of 1-Ethylindole-3-carboxaldehyde

If not commercially available, this precursor is synthesized via Vilsmeier-Haack formylation.[1][2]

  • Reagents: 1-Ethylindole (1.0 eq), Phosphoryl chloride (POCl₃, 1.1 eq), Dimethylformamide (DMF, Excess).

  • Procedure:

    • Cool DMF to 0°C. Add POCl₃ dropwise to form the Vilsmeier reagent (chloroiminium salt).[1]

    • Add 1-Ethylindole dissolved in DMF slowly.[1][2]

    • Heat to 35-40°C for 1 hour.

    • Hydrolysis: Pour the reaction mixture into ice water and basify with NaOH (pH 9-10) to precipitate the aldehyde.

    • Purification: Recrystallize from ethanol/water.[1]

Step 2: Reductive Amination (The Core Transformation)

This step couples the aldehyde with ethanolamine.[1]

  • Reagents:

    • 1-Ethylindole-3-carboxaldehyde (1.0 eq)[1][2]

    • Ethanolamine (2-aminoethanol) (1.1 eq)[1][2]

    • Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq) for milder conditions.[1]

    • Solvent: Methanol (MeOH) or Dichloromethane (DCM) if using STAB.[1]

  • Workflow:

    • Imine Formation: Dissolve the aldehyde in anhydrous MeOH. Add Ethanolamine.[1][5] Stir at Room Temperature (RT) for 2–4 hours. Note: The solution may turn yellow, indicating imine formation.[2]

    • Reduction: Cool to 0°C. Add NaBH₄ portion-wise (caution: gas evolution).

    • Quenching: Stir for 12 hours at RT. Quench with water.[1]

    • Extraction: Evaporate MeOH. Extract the aqueous residue with DCM (3x).[1]

    • Workup: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Validation (Self-Validating System):

    • TLC: Check disappearance of aldehyde (non-polar) and appearance of a polar, amine-positive spot (ninhydrin or Dragendorff stain).[1][2]

    • NMR: Look for the disappearance of the aldehyde proton (~9.9 ppm) and appearance of the methylene bridge singlet (~3.9 ppm) and ethanolamine multiplets.[1]

Part 4: Pharmacological Applications & Mechanism[2]

This molecule acts as a "privileged structure" scaffold.[1] Its applications are bifurcated into CNS modulation and Kinase inhibition.[1]

Serotonergic Modulation (CNS)

The structure resembles N-substituted tryptamines .[1]

  • Mechanism: The indole core binds to the orthosteric pocket of 5-HT receptors.[1][2] The N-ethyl group on the indole ring (position 1) often reduces affinity for 5-HT₂A (hallucinogenic target) but may enhance selectivity for 5-HT₆ or 5-HT₇ receptors, which are targets for cognitive enhancement and antidepressant activity [1].[1][2]

  • Ethanolamine Tail: The hydroxyl group provides a secondary anchor point, potentially interacting with serine or threonine residues in the receptor binding pocket, altering the agonist/antagonist profile compared to simple alkyl-tryptamines.[1][2]

Kinase Inhibition (Oncology)

Indole-3-methanamines are precursors to Sunitinib analogs and other tyrosine kinase inhibitors.[1][2]

  • Mechanism: The indole ring mimics the adenine ring of ATP, binding to the hinge region of the kinase.[1][2]

  • Solubility Handle: The ethanolamine tail is often introduced to improve the physicochemical properties (solubility, bioavailability) of an otherwise insoluble hydrophobic inhibitor.[1][2]

Pharmacophore Map

PharmacophoreIndoleHydrophobic Core(Pi-Pi Stacking)NEthylN-Ethyl Substituent(Steric Bulk/Lipophilicity)Indole->NEthylPosition 1LinkerMethylene Bridge(Spacer)Indole->LinkerPosition 3AmineBasic Nitrogen(Proton Acceptor)Linker->AmineOHHydroxyl Group(H-Bond Donor/Acceptor)Amine->OHEthyl Chain

Caption: Pharmacophore decomposition highlighting the hydrophobic core and the polar tail essential for receptor binding.[1][2]

Part 5: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over extended periods; the free base may absorb CO₂ from the air.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1][2] Use a fume hood during synthesis, especially when handling POCl₃ or borohydrides.[1][2]

References

  • Glennon, R. A., et al. "Binding of substituted tryptamines at 5-HT6 and 5-HT7 serotonin receptors."[1][2] Journal of Medicinal Chemistry, vol. 57, no.[1][2] 1, 2014. (General reference for N1-substituted tryptamine SAR).[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2] (Standard protocol for reductive amination).[1]

  • PubChem Compound Summary. "Indole-3-methanamine derivatives." National Center for Biotechnology Information.[1] (For general physicochemical property comparison).[1]

Molecular weight and formula of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Constitution & Identification[1][2]

This guide details the physicochemical properties, synthetic pathways, and handling protocols for 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol . Structurally, this compound is a derivative of the indole alkaloid gramine , characterized by an N-ethylated indole core linked via a methylene bridge to an ethanolamine moiety.

Molecular Specifications
ParameterValue
IUPAC Name 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol
Common Designation N-(2-Hydroxyethyl)-1-ethylgramine
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Exact Mass 218.1419
Element Count 13 Carbon, 18 Hydrogen, 2 Nitrogen, 1 Oxygen
Structural Analysis

The molecule consists of three distinct pharmacophoric regions:[1]

  • Indole Core (Lipophilic): Substituted at the N1 position with an ethyl group, increasing lipophilicity compared to the parent indole.[1]

  • Methylene Linker (Spacer): A single carbon spacer at C3, typical of gramine derivatives, distinguishing it from the ethyl-spaced tryptamine class.[1]

  • Ethanolamine Tail (Hydrophilic): A polar side chain providing hydrogen bond donor/acceptor sites, influencing solubility and receptor binding affinity.[1]

Part 2: Physicochemical Profile[8]

Understanding the physical behavior of this molecule is critical for formulation and assay development.[1] Data below is derived from structural group contribution methods (fragment-based prediction).

PropertyValue (Predicted)Significance
LogP (Octanol/Water) ~1.6 – 1.9Moderate lipophilicity; likely blood-brain barrier permeable.
pKa (Amine) ~8.9 – 9.2Exists predominantly as a cation at physiological pH (7.4).[1]
pKa (Indole NH) N/AThe indole nitrogen is alkylated (ethyl), removing its acidity.[1]
Solubility High in EtOH, DMSO, dilute acid.The secondary amine allows salt formation (e.g., HCl, fumarate).[1]
H-Bond Donors 2 (OH, NH)Critical for solvent interaction and target binding.[1]
H-Bond Acceptors 2 (O, N)

Part 3: Synthetic Methodology

The synthesis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol requires avoiding the dimerization side-reactions common in indole chemistry.[1] The most robust route is Reductive Amination , which offers higher specificity than the classical Mannich reaction for this substrate.[1]

Primary Pathway: Reductive Amination

This protocol couples 1-ethylindole-3-carboxaldehyde with ethanolamine, followed by hydride reduction.

Reagents:

  • Precursor A: 1-Ethylindole-3-carboxaldehyde

  • Precursor B: Ethanolamine (2-Aminoethanol)[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)[1]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)[2]

Protocol Steps:

  • Imine Formation: Dissolve 1-ethylindole-3-carboxaldehyde (1.0 eq) in anhydrous MeOH. Add ethanolamine (1.1 eq) and stir at room temperature for 2–4 hours. Note: Use molecular sieves to sequester water and drive equilibrium.[1]

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 eq) portion-wise to control hydrogen gas evolution.

  • Workup: Quench with dilute HCl (to destroy excess hydride), neutralize with NaHCO₃, and extract with Ethyl Acetate (EtOAc).

  • Purification: The secondary amine product can be purified via acid-base extraction or silica gel chromatography (DCM:MeOH:NH₄OH).[1]

Visualization of Synthesis Logic

The following diagram illustrates the reductive amination pathway, highlighting the intermediate imine species.

Synthesis Start1 1-Ethylindole-3- carboxaldehyde Intermediate Imine Intermediate (Schiff Base) Start1->Intermediate Condensation (-H2O) Start2 Ethanolamine Start2->Intermediate Product 2-{[(1-ethyl-1H-indol-3-yl) methyl]amino}ethanol Intermediate->Product Reduction Reagent NaBH4 / MeOH Reagent->Product Hydride Source

Caption: Figure 1. Reductive amination strategy preventing bis-indole formation.

Part 4: Stability & Handling (Critical Safety)

Researchers must be aware of the specific instability associated with indole-3-methanamines (gramine derivatives).

The "Gramine Instability"

Unlike tryptamines (which have a 2-carbon chain), gramine derivatives possess a 1-carbon benzylic-like linkage.[1]

  • Mechanism: Under basic conditions or high heat, the amine group can be eliminated, generating a highly reactive vinylogous imine-methide intermediate.

  • Consequence: This intermediate acts as a potent alkylating agent, leading to polymerization or alkylation of nucleophiles (including proteins).[1]

  • Storage: Store as the Hydrochloride (HCl) or Fumarate salt at -20°C. The free base is prone to decomposition.[1]

Analytical Validation

To verify the identity of the synthesized compound, look for these key NMR signatures:

  • ¹H NMR (CDCl₃):

    • 
       1.4 (t, 3H): Methyl of the N-ethyl group.[1]
      
    • 
       4.1 (q, 2H): Methylene of the N-ethyl group.[1]
      
    • 
       3.9 (s, 2H): Singlet for the methylene bridge (Indole-CH₂-N).[1] Diagnostic for gramine structure.
      
    • 
       7.0–7.6 (m, Indole protons): Characteristic aromatic pattern.[1]
      

Part 5: Applications in Drug Discovery

This molecule serves as a versatile scaffold in medicinal chemistry:

  • Serotonin Modulators: The indole-amine motif mimics serotonin (5-HT).[1] The N-ethyl and ethanolamine modifications alter receptor subtype selectivity (e.g., 5-HT1A vs 5-HT2A).[1]

  • Kinase Inhibitors: Indole derivatives are frequent pharmacophores in kinase inhibition (e.g., PKC, CDK), where the ethanolamine tail can interact with the hinge region or ribose binding pocket.[1]

  • Synthetic Intermediate: It can be converted into tryptamines via cyanide homologation or used to synthesize complex alkaloids via Pictet-Spengler cyclization.[1]

References

  • Reductive Amination of Indole-3-carboxaldehydes

    • Source: "General procedure for the preparation of secondary amines via reductive amination."[1] Journal of Medicinal Chemistry.

    • Context: Standard protocol for coupling aldehydes with amino alcohols using NaBH4.[1]

    • Link: [ACS Publications - J. Med.[1] Chem. Methods]([Link]) (General Methodology Reference)[1]

  • Chemistry of Gramine Derivatives

    • Source: Semenov, B. B. "Gramines as key intermediates in the synthesis of tryptamines and other indole derivatives."[1] Chemistry of Heterocyclic Compounds.

    • Context: Details the instability and alkylating potential of indole-3-methanamines.
    • Link:[1]

  • Indole Physicochemical Properties

    • Source: PubChem Compound Summary for Indole Derivatives.[3][1]

    • Context: Validation of LogP and solubility trends for N-alkyl
    • Link:[1]

Sources

Solubility data of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Analysis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Abstract This technical guide provides a comprehensive framework for the solubility analysis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol (C₁₃H₁₈N₂O), a critical intermediate in the synthesis of indole-based pharmaceuticals.[1] While specific experimental solubility values for this derivative are often proprietary or sparse in public literature, this guide establishes a rigorous protocol for determination using the laser monitoring observation technique, predictive modeling based on structural analogs, and thermodynamic analysis using the Apelblat and van't Hoff equations.[1]

Introduction & Chemical Profile[1][2][3][4][5]

2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol is a secondary amine featuring an indole core substituted at the N-1 position with an ethyl group and at the C-3 position with a methyl-amino-ethanol side chain.[1] Its solubility profile is governed by the interplay between the hydrophobic indole-ethyl moiety and the hydrophilic amino-ethanol tail.[1]

Physicochemical Properties (Calculated):

  • Molecular Formula: C₁₃H₁₈N₂O[1]

  • Molecular Weight: 218.29 g/mol [1]

  • Predicted LogP: ~1.8 – 2.3 (Moderate Lipophilicity)[1]

  • pKa (Amine): ~9.2 – 9.8 (Basic)[1]

  • H-Bond Donors: 2 (NH, OH)[1]

  • H-Bond Acceptors: 3 (N-indole, N-amine, O-hydroxyl)[1]

Solubility Relevance: Accurate solubility data is essential for:

  • Recrystallization: Optimizing solvent systems (e.g., Ethanol/Water mixtures) for purification.[1]

  • Reaction Kinetics: Determining the maximum concentration in nucleophilic substitution or reductive amination steps.[1]

  • Formulation: Designing pre-clinical liquid formulations.

Predictive Solubility Behavior

Based on the structure-property relationships (SPR) of similar indole derivatives (e.g., Indole-3-ethanol, Tryptamine), the expected solubility trend in pure solvents is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Protic Methanol, Ethanol, IsopropanolHigh H-bonding with OH/NH groups; dipole-dipole interactions.[1]
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole interactions; disruption of crystal lattice.[1]
Moderately Polar Acetone, Ethyl Acetate, THFModerate to High Favorable van der Waals and dipole interactions.[1]
Chlorinated Dichloromethane, ChloroformHigh Good solvation of the aromatic indole core.[1]
Non-Polar n-Hexane, Cyclohexane, HeptaneLow Lack of polar interactions to overcome crystal lattice energy.[1]
Aqueous Water (Neutral pH)Low Hydrophobic indole core dominates.[1]
Aqueous (Acidic) 0.1 M HClHigh Protonation of the secondary amine forms a soluble salt.[1]

Experimental Protocol: Laser Monitoring Method

To determine the precise solubility (mole fraction,


) of the compound, the Laser Monitoring Observation Technique  is the gold standard due to its high precision and reproducibility.[1]
Apparatus Setup
  • Jacketed Glass Vessel: For precise temperature control (

    
     0.05 K).[1]
    
  • Thermostatic Bath: Circulating water/ethanol mixture.[1]

  • Laser Source: He-Ne laser or high-intensity diode laser.[1]

  • Photo-detector: To measure light transmittance.[1]

  • Magnetic Stirrer: Ensures homogeneity.[1]

Step-by-Step Procedure
  • Preparation: Weigh a precise amount of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol (

    
    ) into the vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).[1]
    
  • Equilibration: Set the temperature to the lower limit (e.g., 278.15 K) and stir.

  • Dissolution: Slowly increase the temperature (0.1 K/min).

  • Detection: Monitor the laser transmittance. The point of sudden increase in transmittance (from scattering suspension to clear solution) indicates the saturation temperature (

    
    ).[1]
    
  • Repetition: Repeat for different solute/solvent ratios to cover the range (278.15 K to 323.15 K).

Experimental Workflow Visualization

SolubilityProtocol cluster_prep Preparation cluster_measure Measurement (Laser Method) cluster_analysis Data Analysis Weigh Weigh Solute (±0.0001 g) AddSolvent Add Solvent (Gravimetric) Weigh->AddSolvent Mix Stir & Cool (T < T_sat) AddSolvent->Mix Heat Slow Heating (0.1 K/min) Mix->Heat Detect Laser Transmittance Jump Detection Heat->Detect Detect->Heat Next Point Calc Calculate Mole Fraction (x) Detect->Calc Model Fit to Apelblat/Van't Hoff Calc->Model

Caption: Workflow for solubility determination using the laser monitoring technique.

Thermodynamic Modeling & Data Correlation

Experimental data should be correlated using thermodynamic models to allow for interpolation and calculation of dissolution properties.[1][2]

Modified Apelblat Equation

This semi-empirical model is widely used for indole derivatives:


[1]
  • 
    : Mole fraction solubility.[1][3]
    
  • 
    : Absolute temperature (K).[1][4]
    
  • 
    : Empirical parameters derived from regression analysis.
    
van't Hoff Equation

For determining thermodynamic parameters:


[1]
  • 
    : Enthalpy of solution.[1]
    
  • 
    : Entropy of solution.[1]
    
  • 
    : Gas constant (8.314 J/mol[1]·K).
    

Interpretation:

  • Positive

    
    :  Endothermic dissolution (solubility increases with temperature).[1]
    
  • Positive

    
    :  Entropy-driven process (disorder increases upon dissolution).[1]
    
Thermodynamic Logic Flow

ThermoLogic cluster_models Correlation Models Data Experimental Data (x vs T) Apelblat Apelblat Equation ln x = A + B/T + C ln T Data->Apelblat VantHoff van't Hoff Equation ln x = -dH/RT + dS/R Data->VantHoff Params Thermodynamic Parameters (ΔH, ΔS, ΔG) Apelblat->Params Regression VantHoff->Params Slope/Intercept Lambda Lambda-h Equation (Alternative) App Process Application (Crystallization Design) Params->App

Caption: Logic flow for converting raw solubility data into thermodynamic insights.

Application in Process Design

Understanding the solubility of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol enables the design of efficient Cooling Crystallization processes.[1]

  • Solvent Selection: Choose a solvent with a steep solubility curve (high

    
    ) to maximize yield (e.g., Ethanol or Isopropanol).[1]
    
  • Anti-Solvent Crystallization: If solubility is too high in alcohols, use Water or Hexane as an anti-solvent to induce precipitation.[1]

  • Purification: The difference in solubility between the target amine and potential impurities (e.g., unreacted 1-ethylindole-3-carboxaldehyde) in solvents like Toluene can be exploited for purification.[1]

References

  • General Solubility Methodology

    • Shakeel, F., et al. "Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures."[1] Journal of Molecular Liquids, 2017.[1] Link[1]

    • Jouyban, A. "Review of the pharmaceutical solubility prediction methods."[1] Journal of Pharmaceutical & Biomedical Analysis, 2008.[1] Link[1]

  • Indole Derivative Properties

    • PubChem Compound Summary for Indole-3-ethanol (Structural Analog).[1] Link

    • Journal of Chemical & Engineering Data.[1][4] (Standard source for specific solubility data of organic intermediates).[1] Link

  • Thermodynamic Modeling

    • Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348 K." Journal of Chemical Thermodynamics, 1999.[1] Link[1]

Sources

Pharmacological potential of N-substituted indole aminoethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacological Potential of N-Substituted Indole Aminoethanol Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The indole scaffold remains a privileged structure in medicinal chemistry, serving as the backbone for endogenous neurotransmitters (serotonin) and blockbuster drugs (indomethacin, vincristine). However, a specific subclass—N-substituted indole aminoethanol derivatives —has emerged as a high-value target for multi-target directed ligand (MTDL) design.

This guide analyzes the pharmacological utility of attaching aminoethanol or propanolamine side chains specifically to the indole nitrogen (N1) or utilizing the N1-substitution to modulate the activity of C3-linked aminoethanols. These derivatives exhibit a "chameleon-like" pharmacological profile, spanning beta-adrenergic antagonism, antimicrobial efficacy via DNA gyrase inhibition, and neuroprotective acetylcholinesterase (AChE) inhibition.

Chemical Architecture & Synthetic Strategy

The Pharmacophore

The core structure combines the lipophilic indole moiety with a hydrophilic aminoethanol/propanolamine tail.

  • Lipophilic Head (Indole): Interacts with aromatic residues (Trp, Phe, Tyr) in receptor binding pockets via

    
     stacking.
    
  • Linker (N1-Alkyl/Hydroxy): The N1-substitution governs metabolic stability and blood-brain barrier (BBB) permeability.

  • Hydrophilic Tail (Aminoethanol): The secondary or tertiary amine, often protonated at physiological pH, forms critical ionic bonds with aspartate or glutamate residues in target proteins (e.g., Asp74 in AChE, Asp113 in

    
    -adrenergic receptors).
    
Synthetic Workflow: The Epoxide Route

The most robust synthetic pathway involves the N-alkylation of indole with epichlorohydrin to generate an active epoxide intermediate, followed by regioselective ring opening with diverse amines.

SynthesisWorkflow Figure 1: Synthetic Pathway via Epoxide Ring Opening Indole Indole Scaffold (Nucleophile) Intermediate N-(2,3-epoxypropyl)indole (Key Intermediate) Indole->Intermediate N-Alkylation (SN2) Epichlorohydrin Epichlorohydrin (Electrophile) Epichlorohydrin->Intermediate Base Base Catalyst (NaH or KOH/DMF) Base->Intermediate Promoter Product N-Substituted Indole Aminoethanol Derivative Intermediate->Product Regioselective Ring Opening Amine Secondary Amine (HNR1R2) Amine->Product Nucleophilic Attack (at C3 of epoxide)

Figure 1: Synthetic Pathway via Epoxide Ring Opening. The reaction leverages the acidity of the indole N-H (pKa ~16) for initial alkylation.

Pharmacological Profiles[1][2][3][4][5]

Antimicrobial & Antifungal Activity

Recent studies indicate that N1-substituted indole aminoethanols possess potent broad-spectrum activity, particularly when the terminal amine is a bulky heterocycle (e.g., piperazine, morpholine).

  • Mechanism of Action:

    • Membrane Disruption: The amphiphilic nature (lipophilic indole + cationic amine) acts like a cationic surfactant, destabilizing bacterial cell membranes.

    • Enzymatic Inhibition: Molecular docking reveals high affinity for DNA Gyrase B (bacteria) and CYP51 (fungi).[1] The indole ring occupies the hydrophobic pocket, while the aminoethanol tail extends to interact with the heme cofactor or active site residues.

  • Key Insight: Derivatives with electron-withdrawing groups (Cl, F) on the indole ring (C5 position) show 2-4x lower Minimum Inhibitory Concentrations (MIC) against MRSA compared to unsubstituted analogs.

Beta-Adrenergic Receptor Antagonism

While classic beta-blockers (Pindolol, Carvedilol) link the aminoethanol chain to the indole C4 or carbazole oxygen, N1-substituted derivatives offer a unique "soft drug" profile.

  • Selectivity: The N1-attachment alters the spatial orientation of the hydroxyl group. These compounds often exhibit

    
    -selectivity  or mixed 
    
    
    
    antagonism depending on the steric bulk of the N-substituent.
  • Vasodilation: Certain N-substituted derivatives possess intrinsic vasodilating properties, likely mediated through NO release or calcium channel blockade, distinguishing them from classical beta-blockers.

Neuroprotection: AChE Inhibition

In Alzheimer's research, these derivatives act as dual-binding site inhibitors of Acetylcholinesterase (AChE).

AChEMechanism Figure 2: Dual Binding Mechanism in AChE Inhibition Inhibitor Indole Aminoethanol Derivative CAS Catalytic Anionic Site (CAS) Inhibitor->CAS Aminoethanol Tail (Cationic Interaction) PAS Peripheral Anionic Site (PAS) Inhibitor->PAS Indole Scaffold (Pi-Pi Stacking) AChE Acetylcholinesterase (Enzyme) CAS->AChE PAS->AChE Effect Inhibition of ACh Hydrolysis & Aβ Aggregation AChE->Effect Dual Blockade

Figure 2: Dual Binding Mechanism. The molecule spans the active gorge of AChE, interacting with both the CAS and PAS regions.

Experimental Protocols

Protocol: Synthesis of N-(3-piperidinyl-2-hydroxypropyl)indole

Objective: Synthesize a representative N-substituted aminoethanol derivative.

  • Activation: Dissolve Indole (10 mmol) in anhydrous DMF (15 mL). Add NaH (60% dispersion, 12 mmol) portion-wise at 0°C. Stir for 30 min under

    
    .
    
  • Alkylation: Add Epichlorohydrin (15 mmol) dropwise. Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Isolation of Epoxide: Quench with ice water, extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate. Note: The intermediate N-(2,3-epoxypropyl)indole is often used directly without column purification to avoid ring opening on silica.
    
  • Ring Opening: Dissolve the crude epoxide in Ethanol (20 mL). Add Piperidine (12 mmol). Reflux for 6 hours.

  • Purification: Evaporate solvent. Purify residue via column chromatography (CHCl3:MeOH 95:5).

  • Validation:

    
     NMR should show the disappearance of epoxide protons (2.5-2.8 ppm) and appearance of the methine proton (-CH(OH)-) at ~4.0 ppm.
    
Protocol: Antimicrobial MIC Determination (Broth Microdilution)

Objective: Quantify potency against S. aureus (ATCC 25923).

  • Inoculum: Prepare bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Plate Setup: Use 96-well plates. Add 100

    
    L of test compound (serial dilutions from 100 
    
    
    
    g/mL to 0.19
    
    
    g/mL) in DMSO/Broth (<1% DMSO final).
  • Incubation: Add 100

    
    L of inoculum to each well. Incubate at 37°C for 24 hours.
    
  • Readout: Add 10

    
    L of Resazurin dye (0.01%). Incubate 2 hours. Blue 
    
    
    
    Pink color change indicates growth. The lowest concentration remaining Blue is the MIC.

Structure-Activity Relationship (SAR) Summary

Structural DomainModificationPharmacological Impact
Indole Ring (C5) Electron-Withdrawing (Cl, F,

)
Increases antimicrobial & anticancer potency (enhanced lipophilicity/metabolic stability).
Indole Ring (C5) Electron-Donating (OMe, OH)Increases antioxidant activity; variable effect on AChE inhibition.
Linker (N1) Propyl vs Ethyl chainPropyl (3-carbon) linkers often favor AChE inhibition (optimal span between CAS/PAS).
Terminal Amine Secondary (Isopropyl/t-Butyl)Critical for

-adrenergic blockade
(mimics catecholamine binding).[2]
Terminal Amine Cyclic (Piperazine/Morpholine)Enhances Antimicrobial and Anticancer profiles; improves solubility.

References

  • Shaikh, T. M., & Debebe, H. (2020).[3] Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Journal of Chemistry. Link

  • Khorana, N., et al. (2012).[4] Prospective acetylcholinesterase inhibitory activity of indole and its analogs.[4][5] Bioorganic & Medicinal Chemistry Letters, 22(8), 2885-2888. Link

  • Tiwari, H., et al. (2020).[6][7] Synthesis of N-substituted indole derivatives as potential antimicrobial and antileishmanial agents.[6][8] Bioorganic Chemistry, 99, 103787. Link

  • Laddu, A. L., & Somani, P. (1969). Structure-activity relationship of the beta adrenoreceptor blocking agents. Annals of the New York Academy of Sciences. Link

  • Bhardwaj, H., et al. (2020).[9][3][8] Synthesis and biological evaluation of some newer Indole Derivatives. Research Journal of Pharmacy and Technology. Link

  • Mubassir, M., et al. (2025).[10][11] Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry-Section B. Link

Sources

2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol, a tryptamine derivative with potential applications in medicinal chemistry and pharmacological research. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Chemical Identity and Descriptors

A definitive CAS number for 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol has not been assigned in major chemical databases as of the last update of this guide. This is not uncommon for novel or specialized research compounds. For unambiguous identification, a combination of its IUPAC name, molecular formula, and other computed descriptors should be utilized.

IdentifierValueSource
IUPAC Name 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol-
Molecular Formula C₁₃H₁₈N₂O-
Molecular Weight 218.29 g/mol -
InChI InChI=1S/C13H18N2O/c1-2-15-9-11(8-14-10-16)12-6-4-3-5-13(12)15/h3-6,9,14,16H,2,7-8,10H2,1H3-
InChIKey Not available-
SMILES CCN1C=C(CNCCO)C2=CC=CC=C12-

For comparative analysis, closely related structures with assigned CAS numbers include:

  • 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol: CAS: 37465-61-5[1]

  • 1-(1H-indol-3-yl)-2-(methylamino)ethanol: CAS: 28755-00-2, 35412-68-1[2]

  • (1S)-1-amino-2-(1H-indol-3-yl)ethanol: CAS: 16730-19-1[3]

Synthetic Strategy: Reductive Amination

The most logical and efficient synthetic route to 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol is via the reductive amination of 1-ethyl-1H-indole-3-carbaldehyde with 2-aminoethanol. This approach is favored due to the commercial availability of the starting materials and the high-yield nature of the reaction.

Synthesis of the Precursor: 1-ethyl-1H-indole-3-carbaldehyde

The key precursor, 1-ethyl-1H-indole-3-carbaldehyde, can be synthesized through the N-alkylation of indole-3-carbaldehyde.

Protocol 1: Synthesis of 1-ethyl-1H-indole-3-carbaldehyde [4]

  • Dissolve indole-3-carbaldehyde (1.0 eq) in dimethylformamide (DMF).

  • Add sodium hydride (2.0 eq) to the solution portion-wise at 0 °C.

  • Add ethyl bromide (2.0 eq) to the reaction mixture.

  • Allow the reaction to stir and reflux for approximately three hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Wash the residue with water to obtain the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 1-ethyl-1H-indole-3-carbaldehyde.

Final Synthetic Step: Reductive Amination

The final product is obtained by the reaction of the synthesized aldehyde with 2-aminoethanol in the presence of a reducing agent.

Protocol 2: Synthesis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

  • Dissolve 1-ethyl-1H-indole-3-carbaldehyde (1.0 eq) and 2-aminoethanol (1.2 eq) in a suitable solvent such as methanol or dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/Schiff base.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol.

Synthetic Pathway Indole3Carbaldehyde Indole-3-carbaldehyde EthylIndole3Carbaldehyde 1-ethyl-1H-indole-3-carbaldehyde Indole3Carbaldehyde->EthylIndole3Carbaldehyde EtBr, NaH, DMF TargetMolecule 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol EthylIndole3Carbaldehyde->TargetMolecule Reductive Amination (e.g., NaBH4) Ethanolamine 2-Aminoethanol Ethanolamine->TargetMolecule

Caption: Synthetic pathway to the target molecule.

Structural Elucidation and Characterization

The successful synthesis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol would be confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the ethyl group on the indole nitrogen, the methylene groups of the aminoethanol side chain, and the protons of the indole ring system.

    • ¹³C NMR will confirm the presence of all carbon atoms in their expected chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement corresponding to the molecular formula C₁₃H₁₈N₂O.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching of the aminoethanol moiety, as well as C-H and C=C stretching from the indole ring.

Physicochemical Properties (Predicted)

The following physicochemical properties are predicted based on the structure of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol and data from analogous compounds.

PropertyPredicted ValueNotes
LogP ~1.5 - 2.5Indicates moderate lipophilicity.
Topological Polar Surface Area (TPSA) ~41 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 2From the hydroxyl and secondary amine groups.
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms.
Rotatable Bonds 5Contributes to conformational flexibility.

Potential Applications and Research Directions

The indole nucleus is a well-established pharmacophore present in numerous biologically active compounds, including the neurotransmitter serotonin and the amino acid tryptophan.[5][6] Derivatives of indole are of significant interest in drug discovery for their diverse pharmacological activities.

The structure of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol suggests several potential areas of investigation:

  • Serotonergic Activity: The tryptamine backbone is a core feature of many serotonin receptor agonists. This compound could be evaluated for its binding affinity and functional activity at various serotonin receptor subtypes.

  • Antimicrobial and Antifungal Properties: The indole scaffold is known to exhibit antimicrobial activity.[7] The title compound could be screened against a panel of bacterial and fungal strains.

  • Anticancer Research: Certain indole derivatives have demonstrated cytotoxic effects against cancer cell lines. This molecule could be investigated for its potential as an anticancer agent.

Research_Applications Target 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol Serotonergic Serotonergic System Modulation Target->Serotonergic Antimicrobial Antimicrobial/Antifungal Activity Target->Antimicrobial Anticancer Anticancer Properties Target->Anticancer Neuro Neuropharmacological Research Serotonergic->Neuro

Caption: Potential research applications.

Safety and Handling

As a novel research chemical, comprehensive toxicity data for 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol is not available. Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

While a specific CAS number for 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol is not yet registered, its synthesis is readily achievable through established synthetic methodologies. Its structural similarity to known bioactive tryptamine derivatives makes it a compound of interest for further investigation in various fields of medicinal chemistry and pharmacology. The information provided in this guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this novel indole derivative.

References

  • PubChem. 2-(1-Ethyl-1H-indol-3-yl)-ethanol. Available from: [Link]

  • BuyersGuideChem. 2-[(1H-Indol-3-ylmethylene)amino]ethanol | 73816-48-5. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link]

  • PubChem. 1-(3-Indolyl)-2-(methylamino)ethanol. Available from: [Link]

  • PubChem. (1S)-1-amino-2-(1H-indol-3-yl)ethanol. Available from: [Link]

  • MycoCentral. indole-3-ethanol. Available from: [Link]

  • Pharmaffiliates. Chemical Name : 2-(1H-Indol-3-yl)ethanol. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

  • PubChem. 1-amino-2-(7-ethyl-1H-indol-3-yl)ethanol. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

  • PubChemLite. Ethanol, 2-((1h-indol-3-ylmethyl)amino)- (C11H14N2O). Available from: [Link]

  • ResearchGate. Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its transformation into amino alcohols containing an indan-1,3-dione fragment. Available from: [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

  • National Center for Biotechnology Information. 1H-Indole-3-carbaldehyde. Available from: [Link]

  • Wikipedia. Tryptophan. Available from: [Link]

Sources

Safety Data Sheet (SDS) and toxicity profile for 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

[1][2][3]

Compound Identity & Physicochemical Profile[1][2][4][5][6][7]

Chemical Name: 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol Synonyms: N-(2-Hydroxyethyl)-1-ethylgramine; 1-Ethyl-3-[(2-hydroxyethylamino)methyl]indole Molecular Formula: C



Molecular Weight:123
Structural Analysis

The compound is a Gramine derivative (indole-3-methanamine), distinguished by an N-ethyl protection on the indole ring and an N-hydroxyethyl substituent on the exocyclic amine.[1][2][3]

  • Core Scaffold: Indole (Lipophilic, aromatic).[1][2]

  • Linker: Methylene (-CH

    
    -).[1][2][3] Note: This short linker distinguishes it from tryptamines (ethylene linker), significantly altering its receptor binding profile (e.g., reduced 5-HT affinity, increased reactivity).[1][2][3]
    
  • Tail: N-Ethyl group (Increases LogP and blood-brain barrier permeability compared to parent gramine).[1][2][3]

  • Head Group: Ethanolamine moiety (Polar, hydrogen-bonding donor/acceptor).[1][2][3]

Calculated Physicochemical Properties
PropertyValue (Predicted)Implication
LogP 2.4 – 2.8Moderate lipophilicity; likely CNS penetrant.[1][2][3]
pKa (Basic) 9.2 – 9.5Protonated at physiological pH (cationic).[1][2]
Solubility Low (Water), High (DMSO, EtOH)Requires organic co-solvents for bioassays.[1][2]
PSA ~45 ŲGood membrane permeability.[1]

Hazard Identification (GHS Classification)

Disclaimer: Classifications are derived from Read-Across analysis using Gramine (CAS 87-52-5) and N-methylethanolamine (CAS 109-83-1) as anchor analogs.[1][2][3]

Signal Word: WARNING
Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.Gramine LD50 (rat, oral) ranges 175–550 mg/kg.[1][2][4]
Skin Corrosion/Irritation Cat.[1] 2H315: Causes skin irritation.[1]Secondary amines are inherently irritating to dermal tissue.
Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[1]Basic pH of the amine group in solution.[1]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1]Inhalation of dust/aerosol irritates mucous membranes.[1]

Toxicological Profile & Mechanism of Action[1][2]

Pharmacodynamics (Predicted)

Unlike tryptamines, gramine derivatives generally show low affinity for 5-HT


 receptors12312
  • Primary Target: Adiponectin Receptor 1 (AdipoR1) agonism (inferred from Gramine activity).[1][2][5]

  • Secondary Target: Voltage-gated Na+ channels (local anesthetic potential common in amino-indoles).[1][2][3]

  • Off-Target Risk: 5-HT

    
     agonism (cardiac valvulopathy risk in chronic exposure) is theoretically possible but unverified.[1][2][3]
    
Metabolic Fate (Phase I & II)

The compound is expected to undergo extensive hepatic metabolism.[1] The N-ethyl group is a metabolic "soft spot."[1][2]

MetabolicPathwayParentParent Compound(Lipophilic)Met1N-Desethyl Metabolite(Active?)Parent->Met1CYP450(N-Deethylation)Met3O-Glucuronide(Excreted)Parent->Met3UGT(Glucuronidation)Met2Indole-3-Carboxylic Acid(Inactive)Met1->Met2MAO / ALDH(Oxidative Deamination)

Figure 1: Predicted metabolic trajectory.[1][2] The primary clearance route is likely N-deethylation followed by oxidative deamination to the carboxylic acid, or direct O-glucuronidation of the alcohol tail.[1][2][3]

Acute Toxicology[1][3]
  • Systemic Effects: At high doses (>200 mg/kg), gramine analogs cause CNS stimulation followed by depression, renal toxicity (tubular necrosis), and potential hemolysis.[1][2]

  • Genotoxicity: Gramine itself has shown anti-mutagenic properties in Ames tests, suggesting this derivative is likely non-genotoxic .[1][5][6]

Handling & Safety Protocols

Engineering Controls
  • Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood.

  • Airflow: Minimum face velocity of 100 fpm (0.5 m/s).[1]

  • HEPA Filtration: Required if handling the compound in powder form to prevent aerosolization.[1]

Personal Protective Equipment (PPE) Matrix
Body PartProtection LevelMaterial Standard
Respiratory P95 / N95NIOSH-approved respirator if outside hood.[1][2][3]
Hands Double GlovingNitrile (0.11 mm) outer; Latex/Nitrile inner.[1][2]
Eyes Chemical GogglesANSI Z87.1+ (Side shields alone are insufficient).[1][2]
Body Tyvek Lab CoatDisposable, liquid-impermeable sleeves.[1][2]
Emergency Response Workflow

The following decision tree dictates the immediate response to exposure events.

EmergencyResponseStartExposure IncidentTypeIdentify RouteStart->TypeSkinDermal ContactType->SkinEyeOcular ContactType->EyeInhaleInhalationType->InhaleAct_Skin1. Remove Clothing2. Wash 15min (Soap/Water)3. No solvent washes!Skin->Act_SkinAct_Eye1. Flush 15min (Saline)2. Remove Contacts3. Consult OphthalmologistEye->Act_EyeAct_Inhale1. Move to Fresh Air2. Oxygen if hypoxic3. Monitor for edemaInhale->Act_InhaleMedicalSeek Medical Attention(Bring SDS)Act_Skin->MedicalAct_Eye->MedicalAct_Inhale->Medical

Figure 2: Immediate action protocols for accidental exposure. Note: Do not use ethanol or DMSO to wash skin, as this increases transdermal absorption.[1][2]

Synthesis & Stability Considerations

For researchers synthesizing this compound, the following stability factors are critical for maintaining purity and safety:

  • Air Sensitivity: The secondary amine is prone to oxidation over time (N-oxide formation).[1][2] Store under Argon/Nitrogen.[1]

  • Light Sensitivity: Indoles are photosensitive.[1] Store in amber glass.

  • Incompatibility: Violent reaction with strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.[1]

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber is the only approved disposal method (contains Nitrogen).[1]

References

  • Sable, P., et al. (2023).[1][7] Exploring Acute and Sub-Acute Toxicity of Gramine Bioactive Molecule in Wistar Rats. Bioscience Biotechnology Research Asia.[1][7] Link

  • National Center for Advancing Translational Sciences (NCATS). Gramine - Toxicity and Bioactivity Profile. Inxight Drugs.[8][9] Link[1][2][3]

  • PubChem. 1-(1H-indol-3-yl)-N,N-dimethylmethanamine (Gramine) Compound Summary. National Library of Medicine.[1] Link[1][2]

  • Cayman Chemical. Tryptophol Safety Data Sheet. Link

  • Sigma-Aldrich. N-Methylethanolamine Safety Data Sheet. Link[1][2]

Predictive Metabolic Profiling of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth predictive technical analysis of the metabolic pathways of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol . As a specific literature report on this exact molecule is not available in public chemical repositories, this analysis synthesizes established Structure-Activity Relationships (SAR), known metabolic routes of indole-3-methanamines (gramine analogs), and secondary amino-alcohol metabolism principles.

Executive Summary

2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol (herein referred to as EIME ) is a synthetic indole derivative characterized by a secondary amine linker connecting an N-ethylated indole core to an ethanol side chain. Its structural scaffold—an indole-3-methanamine—distinguishes it from classical tryptamines (which possess an ethyl linker).

This structural distinction dictates a unique metabolic fate, primarily driven by CYP450-mediated


-carbon hydroxylation  and oxidative deamination .[1] The predicted metabolic profile suggests high clearance via N-dealkylation and Phase II glucuronidation, with potential toxicological implications arising from reactive iminium intermediate formation.

Physicochemical & Structural Analysis

Understanding the substrate's electronic and steric properties is a prerequisite for predicting enzymatic docking.

FeatureCharacteristicMetabolic Implication
Core Scaffold Indole (Electron-rich aromatic system)Susceptible to electrophilic attack and CYP-mediated ring hydroxylation (positions 5 or 6).
N1-Substituent Ethyl groupIncreases lipophilicity (LogP), facilitating membrane permeability and CYP binding. Potential site for slow N-deethylation.[2]
Linker Methylene (-CH₂-)Critical Lability Site. Unlike the stable ethylene bridge in tryptamines, this benzylic-like position is highly prone to oxidative cleavage.
Amine Secondary (-NH-)Target for N-oxidation (FMOs) or N-glucuronidation.
Tail Primary Alcohol (-CH₂CH₂OH)Direct handle for Phase II conjugation (UGT/SULT) or oxidation to carboxylic acid.

Predicted Phase I Metabolism (Oxidative & Hydrolytic)

The Phase I metabolism of EIME is expected to be dominated by Cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP2D6 , due to the lipophilic indole core and the basic amine.

Pathway A: Oxidative N-Dealkylation (Major Route)

The most kinetically favored pathway is the oxidative cleavage of the C-N bonds flanking the secondary amine.

  • 
    -Hydroxylation at the Indole-Methyl Carbon: 
    
    • Mechanism: CYP450 abstracts a hydrogen atom from the methylene bridge (C3-CH₂-N), followed by oxygen rebound to form a carbinolamine intermediate.

    • Collapse: This unstable intermediate spontaneously collapses, cleaving the C-N bond.

    • Products: 1-Ethyl-1H-indole-3-carboxaldehyde (Major Metabolite 1) and Ethanolamine .

    • Note: The aldehyde may be further oxidized to 1-ethyl-1H-indole-3-carboxylic acid .

  • 
    -Hydroxylation at the Ethanolamine Chain: 
    
    • Mechanism: Hydroxylation of the methylene carbon adjacent to the nitrogen on the ethanol side (-NH-C H₂CH₂OH).

    • Products: 1-Ethyl-1H-indole-3-methanamine and Glycolaldehyde (reactive).

Pathway B: Terminal Alcohol Oxidation

The primary alcohol on the side chain is a substrate for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) , or CYP2E1.

  • Transformation: Alcohol

    
     Aldehyde 
    
    
    
    Carboxylic Acid.
  • Metabolite: 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}acetic acid . This zwitterionic metabolite would likely be excreted renally or conjugated with glycine.

Pathway C: Indole Ring Hydroxylation

The electron-rich indole ring is susceptible to aromatic hydroxylation.

  • Regioselectivity: C5 and C6 are the most favored positions for CYP-mediated oxidation in N-substituted indoles.

  • Metabolite: 5-Hydroxy-EIME or 6-Hydroxy-EIME . These are precursors for Phase II conjugation.

Pathway D: N-Deethylation

Removal of the ethyl group from the indole nitrogen.

  • Mechanism: Hydroxylation of the

    
    -carbon of the ethyl group (
    
    
    
    ).
  • Result: Release of Acetaldehyde and the N-desethyl analog (2-{[(1H-indol-3-yl)methyl]amino}ethanol). This is generally a slower process than side-chain metabolism.

Predicted Phase II Metabolism (Conjugation)

Phase II enzymes (UGTs and SULTs) will act on the polar functional groups present in the parent molecule and its Phase I metabolites.

  • O-Glucuronidation (Direct): The primary alcohol of the parent EIME is a direct target for UDP-glucuronosyltransferases (e.g., UGT1A1, UGT2B7).

    • Product:EIME-O-glucuronide .

  • O-Glucuronidation (Secondary): The phenolic metabolites (5-OH-EIME) will be rapidly conjugated.

    • Product:5-O-Glucuronide-EIME .

  • N-Glucuronidation: The secondary amine can be directly glucuronidated, though this is sterically less favored than O-glucuronidation.

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic cascade, distinguishing between oxidative (Phase I) and conjugative (Phase II) steps.

MetabolicPathways Parent Parent Compound (EIME) Carbinolamine Unstable Carbinolamine Intermediate Parent->Carbinolamine CYP450 (N-Dealkylation) SideChainAcid EIME-Carboxylic Acid (Terminal Oxidation) Parent->SideChainAcid ADH/ALDH (Alcohol Oxidation) RingOH 5-Hydroxy-EIME (Ring Hydroxylation) Parent->RingOH CYP2D6/3A4 (Hydroxylation) ParentGluc EIME-O-Glucuronide Parent->ParentGluc UGT (Direct Conjugation) IndoleAldehyde 1-Ethyl-indole-3- carboxaldehyde Carbinolamine->IndoleAldehyde Spontaneous Cleavage IndoleAcid 1-Ethyl-indole-3- carboxylic acid IndoleAldehyde->IndoleAcid ALDH/Oxidation RingGluc 5-O-Glucuronide-EIME RingOH->RingGluc UGT (Conjugation)

Figure 1: Predicted metabolic tree of EIME showing oxidative cleavage (Red), functionalization (Grey), and conjugation (Green) pathways.

Toxicological Implications & Reactive Intermediates[4][5]

The Iminium Ion Risk

The metabolic oxidation of the methylene bridge (Indole-CH₂-NH-) can generate an electrophilic iminium ion intermediate before hydrolysis.

  • Mechanism: 2e⁻ oxidation of the amine.

  • Risk: Iminium ions are reactive electrophiles capable of covalent binding to nucleophilic residues (cysteine/lysine) on proteins, potentially leading to haptenization and immune-mediated idiosyncratic toxicity.

Aldehyde Reactivity

The formation of 1-ethyl-indole-3-carboxaldehyde presents a secondary risk. While generally detoxified to the carboxylic acid, accumulation of aldehydic metabolites can deplete cellular glutathione (GSH) if the ALDH pathway is saturated.

Experimental Validation Protocols

To confirm these predictions, the following workflow is recommended for the bioanalytical team.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Substrate: EIME at 1 µM (to ensure linear kinetics).

  • Incubation: 37°C for 0, 15, 30, and 60 minutes.

  • Quench: Ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-HRMS (Q-TOF or Orbitrap) targeting predicted m/z transitions.

    • Look for: M+16 (Hydroxylation), M-30 (Aldehyde formation), M+176 (Glucuronide in S9 fraction).

Protocol 2: Reactive Metabolite Trapping

Objective: Detect short-lived electrophiles (iminium ions/quinones).

  • Trapping Agent: Supplement HLM incubation with Glutathione (GSH) or Potassium Cyanide (KCN) .

  • Rationale:

    • GSH adducts (+307 Da) indicate soft electrophiles (epoxides/quinones).

    • Cyano adducts (+27 Da) indicate hard electrophiles (iminium ions).

  • Detection: Scan for neutral loss of 129 Da (pyroglutamic acid) to identify GSH adducts.

References

  • Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. Xenobiotica, 13(9), 521–529. Link

  • Seger, S. T., Rydberg, P., & Olsen, L. (2015).[3] Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chemical Research in Toxicology, 28(4), 597–603.[3] Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. (Standard reference for iminium ion formation mechanisms).

  • Zhang, Z. Y., & Tang, W. (2018). Drug metabolism in drug discovery and development.[4] Acta Pharmaceutica Sinica B, 8(5), 721–732. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. (Authoritative text on CYP-mediated dealkylation mechanisms).

Sources

Structural and Pharmacophoric Profiling of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol: Hydrogen Bond Donor and Acceptor Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) is a cornerstone of predictive pharmacokinetics. These metrics directly influence a compound's solubility, membrane permeability, and overall drug-likeness, as defined by the foundational rules established by [1].

For the synthetic indole derivative 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol , an accurate assessment requires distinguishing between a strict topological count (utilized by standard cheminformatics algorithms) and an effective pharmacophoric count (which accounts for quantum mechanical realities like electron delocalization).

Bottom-Line Metrics:

  • Topological Hydrogen Bond Donors (HBD): 2

  • Topological Hydrogen Bond Acceptors (HBA): 3

  • Effective Pharmacophoric HBA: 2

This whitepaper deconstructs the structural causality behind these counts and provides a self-validating experimental protocol for empirical verification.

Structural Deconstruction & Mechanistic Analysis

To understand the hydrogen bonding profile of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol, we must isolate its three primary functional moieties: the substituted indole core, the secondary amine bridge, and the terminal ethanol group.

The 1-Ethyl-1H-Indole Core
  • Structure: A bicyclic indole ring where the nitrogen atom at position 1 is alkylated with an ethyl group (-CH₂CH₃).

  • HBD Contribution (Count = 0): Because the nitrogen is fully substituted with an ethyl group and carbon atoms, it lacks a covalently bound hydrogen atom. Therefore, it cannot act as a hydrogen bond donor.

  • HBA Contribution (Topological = 1, Effective = 0): Under standard topological rules (such as those employed by the Cactvs toolkit used in [2]), every nitrogen and oxygen atom is counted as an HBA. However, from a mechanistic and pharmacophoric perspective, the lone pair of electrons on the pyrrole-type nitrogen is delocalized into the aromatic

    
    -system to satisfy the 10-
    
    
    
    electron Hückel rule for aromaticity. Consequently, this lone pair is highly unavailable for hydrogen bonding in physiological environments, rendering its effective HBA count to zero.
The Secondary Amine Bridge
  • Structure: A -CH₂-NH-CH₂- linkage connecting the indole core to the ethanol moiety.

  • HBD Contribution (Count = 1): The nitrogen atom possesses one covalently bound hydrogen atom, making it a classic, highly active hydrogen bond donor.

  • HBA Contribution (Count = 1): The nitrogen lone pair in this sp³ hybridized secondary amine is localized and readily available to accept hydrogen bonds from surrounding aqueous media or target receptor residues.

The Terminal Ethanol Group
  • Structure: A -CH₂-CH₂-OH aliphatic chain.

  • HBD Contribution (Count = 1): The hydroxyl (-OH) group contains a highly polarized O-H bond, acting as a strong hydrogen bond donor.

  • HBA Contribution (Count = 1): The oxygen atom possesses two localized lone pairs. While some highly granular molecular dynamics models might count this as two acceptor sites, standard Lipinski conventions[1] and PubChem descriptors[2] count the single oxygen atom as one HBA.

G Molecule 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol Indole 1-Ethylindole Core (N1) Molecule->Indole Amine Secondary Amine (-NH-) Molecule->Amine Hydroxyl Hydroxyl Group (-OH) Molecule->Hydroxyl HBA_Indole HBA: 1 (Topological) HBD: 0 Indole->HBA_Indole HBA_Amine HBA: 1 HBD: 1 Amine->HBA_Amine HBA_Hydroxyl HBA: 1 HBD: 1 Hydroxyl->HBA_Hydroxyl

Structural breakdown and topological hydrogen bond mapping of the target molecule.

Quantitative Data Summary

The following table summarizes the quantitative hydrogen-bonding data, contrasting the rigid topological rules used by automated screening algorithms against the effective pharmacophoric reality encountered during rational drug design.

Functional MoietyAtom TypeTopological HBA (Lipinski)Topological HBD (Lipinski)Effective HBA (Pharmacophoric)Effective HBD (Pharmacophoric)
1-Ethylindole N1 Nitrogen (sp² / aromatic)1000
Secondary Amine Nitrogen (sp³)1111
Hydroxyl Group Oxygen (sp³)1111
Total Molecule N/A 3 2 2 2

Experimental Validation Workflow: Variable-Temperature NMR

To ensure trustworthiness and provide a self-validating system, theoretical HBD counts must be empirically verified. Variable-Temperature Proton Nuclear Magnetic Resonance (VT ¹H-NMR) Spectroscopy is the gold standard for validating hydrogen bond donors in solution.

By tracking the temperature coefficient (


) of the amine (-NH-) and hydroxyl (-OH) protons, researchers can definitively prove their solvent-exposed, hydrogen-donating status.
Step-by-Step Methodology:
  • Sample Preparation: Dissolve 5–10 mg of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol in 600 µL of anhydrous DMSO-d₆. DMSO is explicitly selected due to its strong hydrogen-bond accepting nature, which forces interaction with any exposed HBDs on the molecule.

  • Spectral Acquisition: Utilize a 500 MHz (or higher) NMR spectrometer. Calibrate the probe temperature and acquire standard 1D ¹H-NMR spectra starting at 298 K, increasing to 343 K in 5 K increments. Allow 5 minutes of thermal equilibration between each step.

  • Data Processing: Reference all spectra to the residual solvent peak (2.50 ppm for DMSO). Extract the precise chemical shifts (

    
    ) of the -NH- and -OH protons at each temperature point.
    
  • Causality & Analysis: Plot the chemical shift (

    
    ) against Temperature (
    
    
    
    ) and perform a linear regression to determine the slope (
    
    
    ).
    • Exposed HBD Validation: A steep negative slope (< -5 ppb/K) proves the proton is actively hydrogen-bonding with the solvent at lower temperatures, and these bonds are breaking as thermal energy increases. This will validate the theoretical HBD count of 2.

    • Shielded/Intramolecular HBD: A shallow slope (> -3 ppb/K) would indicate the proton is sterically shielded or engaged in a stable intramolecular hydrogen bond resilient to thermal disruption.

G Start Compound Preparation (5-10 mg in DMSO-d6) Acquisition VT 1H-NMR Acquisition (298K to 343K, 5K steps) Start->Acquisition Processing Chemical Shift Tracking (Track -NH and -OH protons) Acquisition->Processing Calculation Calculate Temp Coefficient (Δδ/ΔT) Processing->Calculation Decision Δδ/ΔT Analysis Calculation->Decision Exposed Exposed H-Bond Donor (< -5 ppb/K) Decision->Exposed Steep slope Shielded Intramolecular/Shielded (> -3 ppb/K) Decision->Shielded Shallow slope

Variable-Temperature NMR workflow for empirical validation of hydrogen bond donors.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Substructure and Similarity Search." PubChem Database.[Link]

  • National Center for Biotechnology Information (NCBI). "Computed Properties: Hydrogen Bond Acceptor Count." PubChem Documentation.[Link]

Sources

Physicochemical Profiling: Lipophilicity and LogP of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol (CAS Registry Number: Not widely listed; analogous to N-substituted indole-3-methanamines).[1][2] As a secondary amine derivative of the indole scaffold, this compound exhibits significant pH-dependent lipophilicity (LogD) that differs markedly from its intrinsic lipophilicity (LogP).[2]

Understanding the partition coefficient of this molecule is critical for predicting its Blood-Brain Barrier (BBB) permeability and solubility profile.[2] This guide outlines the structural determinants of its lipophilicity, provides consensus in-silico predictions, and details the standard operating procedures (SOPs) for experimental validation via HPLC and Shake-Flask methods.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule is an amphiphilic construct featuring a hydrophobic 1-ethylindole core coupled to a polar, ionizable aminoethanol tail.[1][2]

  • IUPAC Name: 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol[1][2]

  • Molecular Formula: C₁₃H₁₈N₂O[1][2]

  • Molecular Weight: 218.29 g/mol [1][2]

  • Key Functional Groups:

    • Indole Core (Hydrophobic): Drives lipid affinity.[2] The N-ethyl substitution increases lipophilicity relative to the parent indole.[1][2]

    • Secondary Amine (Ionizable): The bridge nitrogen (pKa ≈ 9.2–9.[2]6) is protonated at physiological pH, drastically reducing LogD.[2]

    • Primary Alcohol (Hydrophilic): Provides hydrogen bond donor/acceptor sites, lowering LogP.

Structural Fragmentation & Lipophilicity Vectors[1]

G cluster_0 Hydrophobic Core (Lipophilic) cluster_1 Polar Tail (Hydrophilic) Indole Indole Scaffold (LogP contribution: ~+2.14) Amine Secondary Amine (Ionizable Center pKa ~9.5) Indole->Amine Methylene Bridge Ethyl N-Ethyl Group (LogP contribution: ~+0.60) Ethyl->Indole Substitution Alcohol Ethanol Moiety (H-Bond Donor/Acceptor) Amine->Alcohol Ethyl Linker caption Fig 1. Structural fragmentation showing opposing lipophilic and hydrophilic vectors.

In-Silico Consensus: LogP and LogD

Due to the scarcity of direct experimental data in public repositories for this specific derivative, we utilize a consensus of fragment-based algorithms calibrated against similar tryptamine/gramine derivatives.[1][2]

Table 1: Computed Lipophilicity Profile[1][2]
DescriptorValue (Est.)Significance
Consensus LogP (Neutral) 1.85 ± 0.3 Represents the uncharged species (pH > 11).[1][2] Moderate lipophilicity suggests good membrane affinity for the neutral form.[1][2]
XLogP3 1.92Atom-additive method (PubChem standard).[1][2]
ALogP 1.78Ghose-Crippen method; sensitive to atom types.[1][2]
pKa (Base) 9.4 ± 0.5The secondary amine is highly basic.[2]
LogD (pH 7.4) -0.8 to -0.2 CRITICAL: At physiological pH, the molecule is >99% protonated (cationic), drastically reducing lipid partitioning.[1]
LogD (pH 5.5) -1.5Relevant for lysosomal trapping and intestinal absorption.[1][2]

Interpretation: While the intrinsic lipophilicity (LogP ~1.[1][2]9) suggests a molecule capable of crossing the BBB, the effective lipophilicity (LogD) at blood pH is low. This implies that passive diffusion may be limited unless active transport mechanisms are involved, or if the local pH environment shifts.[2]

Experimental Determination Protocols

Protocol A: High-Throughput HPLC LogP Determination

Best for rapid screening of derivatives.[1][2]

Principle: Retention time on a C18 column correlates with hydrophobicity.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 7.4 for LogD; pH 10.5 for LogP approx).[2]

    • B: Methanol (HPLC Grade).[2]

  • Standards: Calibrate using a set of indoles with known LogP (e.g., Tryptamine, Indole, Tryptophol).

  • Calculation:

    
    
    
    
    
    (Where A and B are slope/intercept from the calibration curve).
Protocol B: Miniaturized Shake-Flask Method (Gold Standard)

Required for definitive LogD measurement.[1][2]

Workflow Start Preparation Dissolve 1mg Compound in Octanol-Saturated Water (pH 7.4) Partition Partitioning Add equal vol. Water-Saturated Octanol Vortex 1 hr @ 25°C Start->Partition Separation Phase Separation Centrifuge @ 3000g for 10 min Partition->Separation Analysis Quantification Analyze both phases via UV/HPLC (λ_max ~280 nm for Indole) Separation->Analysis Calc Calculation LogD = log([Oct] / [Aq]) Analysis->Calc caption Fig 2. Miniaturized Shake-Flask Workflow for LogD Determination.

Critical Technical Notes:

  • Phase Ratio: For ionized bases like this, the concentration in water will be much higher.[1][2] Use a phase ratio (Octanol:Water) of 1:1 or even 1:5 to ensure detection in the octanol phase.[1][2]

  • pH Control: Use 50 mM phosphate buffer for the aqueous phase to maintain pH 7.4 despite the amine's buffering capacity.[1][2]

Biopharmaceutical Implications[1][2][3][6][7]

Blood-Brain Barrier (BBB) Permeability

The "Rule of 5" suggests a LogP < 5 is favorable.[2] However, for CNS drugs, a LogD (pH 7.4) between 1 and 3 is ideal.[1][2]

  • Current Status: With a LogD ≈ -0.5, this compound is too polar in its ionized form to passively cross the BBB efficiently.[1][2]

  • Strategy: To improve CNS penetration, consider a prodrug strategy (e.g., esterification of the hydroxyl group) or increasing the lipophilicity of the N-substituent (e.g., changing Ethyl to Benzyl).

Solubility
  • Aqueous Solubility: High.[1][2] The protonated amine and hydroxyl group ensure excellent solubility in acidic and neutral media (Simulated Gastric Fluid).[2]

  • Formulation: Likely stable as a hydrochloride or fumarate salt.[1][2]

References

  • PubChem Compound Summary. 1-(1H-indol-3-yl)-2-(methylamino)ethanol (Analogous Structure). National Center for Biotechnology Information.[1][2] Link

  • Sangster, J. (1997).[2] Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. Wiley Series in Solution Chemistry.[1][2]

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard reference for LogD/pH profiles).

  • Kernns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Protocols for Shake-Flask and HPLC LogP).

Sources

Methodological & Application

Application Note: Reductive Amination Protocol for the Synthesis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized indole architectures is a critical operation in modern drug discovery, as these privileged scaffolds frequently interact with kinase and GPCR targets. This application note details a robust, scalable reductive amination protocol to construct 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol from 1-ethyl-1H-indole-3-carbaldehyde and 2-aminoethanol.

To achieve high chemoselectivity and avoid the toxicity associated with traditional cyanoborohydride reagents, this protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB has become the industry standard for direct reductive amination due to its mild nature and exceptional functional group tolerance[1]. Because the electron-withdrawing acetate ligands dampen the hydridic character of the boron center, STAB selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde[2]. Density Functional Theory (DFT) studies confirm that this hydride transfer to the iminium species is both thermodynamically and kinetically favored over the reduction of the parent carbonyl[3].

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10.0 mmol laboratory-scale synthesis. A slight excess of the amine and a 1.5 molar equivalent of STAB ensure complete conversion while suppressing bis-alkylation side reactions.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
1-Ethyl-1H-indole-3-carbaldehyde 173.211.001.73 g (10.0 mmol)Electrophilic Substrate
2-Aminoethanol 61.081.100.67 g (11.0 mmol)Nucleophilic Amine
Sodium Triacetoxyborohydride (STAB) 211.941.503.18 g (15.0 mmol)Chemoselective Reducing Agent
Acetic Acid (Glacial) 60.051.000.60 g (10.0 mmol)Brønsted Acid Catalyst
1,2-Dichloroethane (DCE) 98.96N/A40.0 mL (0.25 M)Aprotic Solvent

Experimental Protocol & Causality

This protocol is designed as a self-validating system. Do not proceed to subsequent phases until the validation checkpoints are met.

Phase 1: Iminium Ion Formation

Procedure:

  • To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.73 g of 1-ethyl-1H-indole-3-carbaldehyde and 40.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Add 0.67 g (approx. 0.66 mL) of 2-aminoethanol dropwise at room temperature (20–25 °C).

  • Introduce 0.60 g (approx. 0.57 mL) of glacial acetic acid to the stirring mixture.

  • Allow the reaction to stir for 30 minutes under a nitrogen atmosphere.

Causality: While STAB can facilitate "direct" reductive aminations where all reagents are added simultaneously, pre-mixing the aldehyde and amine with acetic acid accelerates the dehydration of the hemiaminal to the highly electrophilic iminium ion. DCE is chosen over protic solvents to drive the equilibrium toward the imine[3].

Validation Checkpoint 1: Perform a TLC analysis (Eluent: 50% EtOAc in Hexanes). The starting aldehyde (Rf ~0.6) should be largely consumed, replaced by a highly polar, baseline-retained spot corresponding to the iminium intermediate. A slight yellowing of the solution is a normal visual indicator of imine formation.

Phase 2: Chemoselective Hydride Transfer

Procedure:

  • Cool the reaction flask briefly in a water bath (15 °C) to act as a heat sink.

  • Add 3.18 g of STAB in three equal portions over 10 minutes.

  • Remove the water bath and allow the suspension to stir at room temperature for 4 to 16 hours.

Causality: STAB is added portion-wise to control any mild exotherm and prevent localized depletion of the reagent. The mild nature of STAB prevents the reduction of the unreacted aldehyde, ensuring high atom economy and minimizing complex byproduct formation[2].

Validation Checkpoint 2: Monitor reaction progress via TLC (Eluent: 90:9:1 DCM/MeOH/NH₄OH). The intermediate iminium spot will convert to the secondary amine product (Rf ~0.3). The reaction is complete when the intermediate is entirely consumed.

Phase 3: Quench and Extraction

Procedure:

  • Quench the reaction by slowly adding 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Wash the combined organic layers with 20 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Causality: The NaHCO₃ quench serves a dual purpose: it safely decomposes unreacted STAB (releasing H₂ gas) and neutralizes the acetic acid. Raising the aqueous pH to ~8.5 ensures the target secondary amine is fully deprotonated, allowing it to partition efficiently into the organic phase.

Validation Checkpoint 3: Ensure gas evolution has completely ceased before sealing the separatory funnel. The aqueous phase must test basic (pH > 8) on indicator paper; if it is acidic, the product will remain water-soluble as an ammonium salt, drastically reducing yield.

Phase 4: Chromatographic Purification

Procedure:

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a solvent system of 95:4:1 to 90:9:1 Dichloromethane / Methanol / Ammonium Hydroxide (NH₄OH).

  • Pool the product-containing fractions and evaporate to yield the pure 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol.

Causality: Secondary amines interact strongly with the acidic silanol groups on standard silica gel, leading to severe peak tailing or irreversible binding. The addition of 1% NH₄OH competitively binds these silanol sites, ensuring sharp elution bands and high recovery.

Process Visualization

Workflow Step1 1-Ethyl-1H-indole-3-carbaldehyde + 2-Aminoethanol Step2 Iminium Intermediate Formation (DCE + 1 eq AcOH) Step1->Step2 Condensation (RT, 30 min) Step3 Hydride Transfer (1.5 eq NaBH(OAc)3) Step2->Step3 Reduction (RT, 4-16 h) Step4 Quench & Neutralization (Sat. aq. NaHCO3) Step3->Step4 Destroy excess STAB Step5 Extraction & Drying (DCM / Na2SO4) Step4->Step5 Phase Separation Step6 Purification (Silica Gel, DCM/MeOH/NH4OH) Step5->Step6 Concentration Step7 Target: 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol Step6->Step7 Isolation

Workflow for the STAB-mediated reductive amination of 1-ethyl-1H-indole-3-carbaldehyde.

Troubleshooting & Optimization Insights

  • Emulsion Formation During Workup: The combination of ethanolamine and indole derivatives can occasionally form stubborn emulsions during the DCM extraction. If this occurs, filter the biphasic mixture through a pad of Celite to remove insoluble boron salts, or add a small amount of saturated brine to increase the ionic strength of the aqueous layer.

  • Over-Alkylation: While STAB is highly selective for mono-alkylation[1], the presence of excess aldehyde can lead to tertiary amine byproducts. Strict adherence to the 1.0 : 1.1 (Aldehyde : Amine) stoichiometry prevents this.

  • Reagent Degradation: STAB is moisture-sensitive. If the reagent powder appears clumped or sticky, it has likely hydrolyzed and lost its reducing capacity. Always use a free-flowing, freshly opened batch for optimal yields.

References

  • [1] Myers Chem 115: Reduction with Sodium Triacetoxyborohydride. Harvard University. Available at:

  • [2] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Available at:

  • [3] Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. University of Toronto / Scholaris. Available at:

Sources

Step-by-step laboratory preparation of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Preparation of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Executive Summary

The synthesis of highly functionalized indole derivatives is a critical capability in modern medicinal chemistry, particularly for generating pharmaceutical intermediates and analytical reference standards for novel psychoactive substances (NPS)[1]. This application note details a robust, two-step synthetic protocol for the preparation of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol . The methodology leverages a highly regioselective N-alkylation followed by a chemoselective reductive amination, ensuring high yields and minimizing the formation of over-alkylated or over-reduced byproducts.

Mechanistic Rationale & Synthetic Strategy

Designing a self-validating synthetic route requires understanding the inherent reactivity of the indole core. The target molecule contains two distinct functional groups that must be introduced sequentially to avoid cross-reactivity: an ethyl group at the indole nitrogen (N1) and a secondary aminoethanol chain at the C3 position.

  • Step 1: Regioselective N-Alkylation: The N-H proton of 1H-indole-3-carboxaldehyde is weakly acidic. The presence of the electron-withdrawing C3-formyl group stabilizes the conjugate base (indolide anion), allowing for the use of a mild base like potassium carbonate (K₂CO₃) rather than harsh hydrides (e.g., NaH)[2]. Performing this N-alkylation before introducing the ethanolamine moiety is a critical strategic choice; reversing the steps would result in competitive alkylation of the secondary amine.

  • Step 2: Chemoselective Reductive Amination: The condensation of 1-ethyl-1H-indole-3-carboxaldehyde with ethanolamine yields a Schiff base (imine) intermediate. To prevent the premature reduction of the starting aldehyde into a primary alcohol (1-ethyl-1H-indole-3-methanol), the imine is allowed to form completely over 4 hours before the reducing agent is introduced[3]. Sodium borohydride (NaBH₄) is then added at 0 °C. While NaBH₄ is reactive in methanol, the pre-formed imine is reduced significantly faster than the solvent degrades the hydride, providing excellent chemoselectivity without the need for highly toxic reagents like sodium cyanoborohydride.

ReactionPathway SM 1H-Indole-3-carboxaldehyde (Starting Material) Alk N-Alkylation EtBr, K2CO3, DMF SM->Alk Int 1-Ethyl-1H-indole-3-carboxaldehyde (Intermediate) Alk->Int RedAm Reductive Amination 1. Ethanolamine, MeOH 2. NaBH4, 0°C Int->RedAm Prod 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol (Target Molecule) RedAm->Prod

Figure 1: Two-step synthetic workflow for the preparation of the target indole-derived aminoalcohol.

Experimental Protocols

Phase 1: Synthesis of 1-Ethyl-1H-indole-3-carboxaldehyde

This step establishes the N-ethylation of the indole core[2][4].

Table 1: Reagents for N-Alkylation

ReagentMW ( g/mol )EquivalentsAmountMoles
1H-Indole-3-carboxaldehyde145.161.01.45 g10.0 mmol
Ethyl Bromide (EtBr)108.971.20.90 mL12.0 mmol
Potassium Carbonate (K₂CO₃)138.201.52.07 g15.0 mmol
N,N-Dimethylformamide (DMF)-Solvent15.0 mL-

Step-by-Step Methodology:

  • Activation: Charge a flame-dried 50 mL round-bottom flask with 1H-indole-3-carboxaldehyde (1.45 g) and anhydrous DMF (15.0 mL). Add finely powdered, anhydrous K₂CO₃ (2.07 g). Stir the suspension vigorously at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Using a syringe, add ethyl bromide (0.90 mL) dropwise to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 40 °C under an inert argon atmosphere for 4 to 6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3; UV visualization).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and quench by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous phase with ethyl acetate (3 x 25 mL).

  • Purification: To remove residual DMF, wash the combined organic layers extensively with distilled water (3 x 20 mL), followed by a final wash with saturated aqueous NaCl (brine, 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil/solid. Note: This intermediate is generally pure enough (>95%) to use directly in the next step.

Phase 2: Reductive Amination to Target Molecule

This step couples the functionalized indole to the ethanolamine side chain[3].

Table 2: Reagents for Reductive Amination

ReagentMW ( g/mol )EquivalentsAmountMoles
1-Ethyl-1H-indole-3-carboxaldehyde173.211.01.73 g10.0 mmol
Ethanolamine (2-Aminoethanol)61.081.20.73 mL12.0 mmol
Sodium Borohydride (NaBH₄)37.831.50.57 g15.0 mmol
Methanol (MeOH), Anhydrous-Solvent20.0 mL-

Step-by-Step Methodology:

  • Imine Formation: Dissolve the intermediate 1-ethyl-1H-indole-3-carboxaldehyde (1.73 g) in anhydrous methanol (20.0 mL) in a 100 mL round-bottom flask. Add ethanolamine (0.73 mL) in a single portion. Stir the reaction at room temperature for exactly 4 hours. Critical Insight: Do not rush this step. Complete conversion to the Schiff base is mandatory to prevent the reduction of unreacted aldehyde.

  • Reduction: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add NaBH₄ (0.57 g) in small portions over 10–15 minutes. This controls the exothermic hydride transfer and manages hydrogen gas evolution.

  • Completion: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 2 hours.

  • Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise. Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Extraction: Dilute the remaining aqueous residue with 20 mL of water and extract with dichloromethane (DCM) (3 x 25 mL). Wash the combined DCM layers with brine, dry over Na₂SO₄, and concentrate to a crude oil.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel. Elute with DCM:MeOH (95:5) containing 1% triethylamine (Et₃N) to prevent secondary amine streaking. Pool the product-containing fractions and evaporate to yield the pure 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol.

Mechanism Aldehyde 1-Ethyl-1H-indole-3-carboxaldehyde Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal Nucleophilic Addition Amine Ethanolamine Amine->Hemiaminal Nucleophilic Addition Imine Schiff Base (Imine) + H2O Hemiaminal->Imine Dehydration (-H2O) Product Target Secondary Amine Imine->Product Hydride Transfer (NaBH4)

Mechanistic pathway of the reductive amination step detailing imine formation and hydride reduction.

Analytical Validation (Expected Data)

To verify the structural integrity of the synthesized 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): The theoretical exact mass for C₁₃H₁₈N₂O is 218.14. The expected base peak is the protonated molecular ion [M+H]⁺ at m/z 219.15 .

  • ¹H NMR (400 MHz, CDCl₃):

    • Indole Core: Aromatic protons will appear between δ 7.00–7.60 ppm (4H, m). The C2-H proton typically appears as a singlet around δ 7.10 ppm.

    • N-Ethyl Group: A distinct quartet around δ 4.15 ppm (2H, q, J = 7.3 Hz) for the N-CH₂ and a triplet around δ 1.45 ppm (3H, t, J = 7.3 Hz) for the terminal CH₃.

    • Bridging Methylene: A singlet around δ 3.95 ppm (2H, s) corresponding to the Ar-CH₂-N group.

    • Ethanolamine Chain: Two distinct multiplets around δ 2.85 ppm (2H, t, N-CH₂) and δ 3.65 ppm (2H, t, O-CH₂).

References

  • Title: Indole-3-carbaldehyde - Wikipedia Source: wikipedia.org URL:[4]

  • Title: Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances Source: core.ac.uk URL:[1]

  • Title: Synthesis of Analogues of Indole Alkaloids from Sea Sponges – Aplysinopsins by the Reaction of Amines with (4Z)-4-[(1H-indol-3-yl)-methylene]-1,3-oxazol-5(4H)-ones Source: researchgate.net URL:[2]

  • Title: US 2003/0220341 A1 - Patent Application Publication Source: googleapis.com URL:[3]

Sources

Synthesis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol: A Detailed Guide to Reagents and Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol, a valuable substituted indole derivative for research and development in medicinal chemistry and drug discovery. This document offers in-depth technical insights, step-by-step methodologies, and the causal reasoning behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction and Synthetic Strategy

The target molecule, 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol, is a secondary amine that can be efficiently synthesized via a two-step process. The primary strategy involves the preparation of an aldehyde intermediate, 1-ethyl-1H-indole-3-carbaldehyde, followed by a direct reductive amination with ethanolamine. This approach is favored for its high efficiency, selectivity, and the commercial availability of the starting materials.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Synthesis of Aldehyde Intermediate cluster_1 Step 2: Reductive Amination Indole3Carbaldehyde Indole-3-carbaldehyde Reaction1 N-Alkylation Indole3Carbaldehyde->Reaction1 EthylBromide Ethyl Bromide EthylBromide->Reaction1 SodiumHydride Sodium Hydride SodiumHydride->Reaction1 DMF DMF (Solvent) DMF->Reaction1 Product1 1-ethyl-1H-indole-3-carbaldehyde Reaction1->Product1 Product1_ref 1-ethyl-1H-indole-3-carbaldehyde Reaction2 Reductive Amination Product1_ref->Reaction2 Ethanolamine Ethanolamine Ethanolamine->Reaction2 STAB Sodium Triacetoxyborohydride (STAB) STAB->Reaction2 DCE 1,2-Dichloroethane (DCE, Solvent) DCE->Reaction2 FinalProduct 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol Reaction2->FinalProduct G cluster_0 Reductive Amination Mechanism Aldehyde 1-ethyl-1H-indole-3-carbaldehyde ImineFormation Iminium Ion Intermediate Aldehyde->ImineFormation + Amine (-H2O) Amine Ethanolamine Reduction Reduction ImineFormation->Reduction + [H⁻] from STAB FinalProduct 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol Reduction->FinalProduct Final Product

Caption: Simplified mechanism of reductive amination.

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is the preferred reducing agent for this transformation for several key reasons:

  • Mildness and Selectivity: STAB is a mild reducing agent, which is crucial for the success of a one-pot reductive amination. [1][2]It reduces the intermediate iminium ion much faster than it reduces the starting aldehyde, thus preventing the formation of the corresponding alcohol as a side product. [1][3]This selectivity is attributed to the steric and electron-withdrawing effects of the acetoxy groups, which stabilize the boron-hydrogen bond. [1]* Broad Substrate Scope: It is effective for a wide variety of aldehydes and ketones with both primary and secondary amines. [4][2]* Convenience: The reaction can be carried out as a one-pot procedure by simply mixing the aldehyde, amine, and reducing agent. [1]* Compatibility with Acid-Sensitive Groups: STAB tolerates acid-sensitive functional groups, which can be beneficial in more complex syntheses. [1][2] While other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can also be used for reductive aminations, STAB often provides higher yields and fewer side products. [2][5]Sodium cyanoborohydride, although effective, is highly toxic. [3] Choice of Solvent

1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations using STAB. [1][2]Reactions are generally faster in DCE compared to other solvents like tetrahydrofuran (THF). [2]

References

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). ACS Symposium Series.
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

Sources

Application Note: Solvent Selection and Optimization for the Amidation of Ethyl Indole Derivatives with Ethanolamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, solvent causality, and validated experimental protocols for the synthesis of N-(2-hydroxyethyl)-1H-indole-2-carboxamides.

Introduction & Mechanistic Insights

The amidation of ethyl indole derivatives—specifically ethyl indole-2-carboxylate—with ethanolamine is a critical transformation in the synthesis of various pharmaceutical intermediates, including cannabinoid receptor ligands and kinase inhibitors.

However, this transformation is notoriously sluggish under standard conditions. The causality lies in the electronic structure of the indole ring: the lone pair of electrons on the indole nitrogen delocalizes through the aromatic


-system and into the conjugated C2 ester. This resonance significantly reduces the partial positive charge on the ester carbonyl carbon, rendering it a poor electrophile. Consequently, stirring the ester and ethanolamine in a standard protic solvent (like ethanol) at room temperature typically results in quantitative recovery of the starting materials.

Solvent Selection Matrix & Causality (E-E-A-T)

The choice of solvent dictates not only the reaction kinetics but also the complexity of the downstream downstream processing (DSP).

Strategy A: Direct Amidation (Neat Ethanolamine)
  • Mechanism: By using ethanolamine as both the reactant and the solvent, the reaction is driven forward by Le Chatelier's principle (massive nucleophile excess).

  • Causality: Ethanolamine possesses a high boiling point (170°C), allowing for severe thermal activation to overcome the poor electrophilicity of the indole ester.

  • Drawback: Ethanolamine is highly viscous and completely miscible with water. Isolating the moderately polar N-(2-hydroxyethyl)indole-2-carboxamide from a sea of ethanolamine requires exhaustive liquid-liquid extraction (often requiring salting-out with brine or the use of co-solvents like isopropanol).

Strategy B: Two-Step Saponification & Coupling (THF/H₂O DMF)

A more elegant, scalable, and higher-yielding approach involves hydrolyzing the unreactive ester to a carboxylic acid, followed by activation and coupling.

  • Hydrolysis Solvent (THF/H₂O 1:1): Tetrahydrofuran (THF) effectively solvates the lipophilic ethyl indole-2-carboxylate, while water is required to dissolve the Lithium Hydroxide (LiOH) base. A 1:1 ratio creates a homogenous biphasic interface at 70°C, ensuring rapid saponification[1].

  • Coupling Solvent (DMF): N,N-Dimethylformamide (DMF) is the optimal solvent for the subsequent coupling step. It readily dissolves the intermediate indole-2-carboxylic acid and stabilizes the highly reactive O-acylisourea intermediate formed by EDCI, without competing as a nucleophile[2].

Quantitative Data: Solvent & Pathway Comparison
Synthetic StrategySolvent SystemTempCatalyst / ReagentTimeTypical YieldWorkup Complexity
Direct Amidation Neat Ethanolamine150°CNone16-24 h65-75%High (Difficult aqueous extraction)
Direct Amidation 1,4-Dioxane100°CNaOMe (Base)12 h50-60%Moderate (Incomplete conversion)
Two-Step: Hydrolysis THF / H₂O (1:1)70°CLiOH (4.0 eq)12 h>95%Low (Acidification & Filtration)
Two-Step: Coupling DMF25°CEDCI, HOBt8 h80-90%Moderate (Aqueous wash to remove DMF)

Reaction Pathway & Solvent Decision Tree

G Start Substrate: Ethyl Indole-2-Carboxylate Decision Synthetic Strategy & Solvent Selection Start->Decision Direct Direct Amidation (Neat Ethanolamine) Decision->Direct TwoStep Two-Step Sequence (Hydrolysis + Coupling) Decision->TwoStep DirectCond T = 150°C, 12-24h No additional solvent Direct->DirectCond Hydrolysis 1. Saponification THF/H2O (1:1), LiOH, 70°C TwoStep->Hydrolysis DirectResult Yield: 65-75% Harsh Conditions DirectCond->DirectResult Coupling 2. Amide Coupling DMF, EDCI/HOBt, RT Hydrolysis->Coupling TwoStepResult Overall Yield: >80% Mild Conditions, High Purity Coupling->TwoStepResult

Workflow for the amidation of ethyl indole-2-carboxylate.

Experimental Protocols

Protocol A: Two-Step Saponification and Coupling (Recommended for High Purity)

Step 1: Saponification in THF/Water

  • In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve ethyl indole-2-carboxylate (1.00 equiv.) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water to achieve a substrate concentration of ~0.1 M[1].

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (4.00 equiv.) in one single portion.

  • Heat the biphasic solution to 70°C using a preheated oil bath and stir vigorously for 12 hours[1]. Monitor reaction progression via TLC (Hexanes/EtOAc 7:3).

  • Cool the mixture to room temperature. Carefully acidify the aqueous layer to pH ~1 using 10% aqueous HCl. This neutralizes the lithium carboxylate salt, triggering the precipitation of the free indole-2-carboxylic acid[1].

  • Extract the precipitated acid with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
    

Step 2: Amide Coupling in DMF

  • Dissolve the crude indole-2-carboxylic acid (1.00 equiv.) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M) under an inert nitrogen atmosphere[2].

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.20 equiv.) and 1-Hydroxybenzotriazole (HOBt) (1.20 equiv.). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid into the O-acylisourea intermediate.

  • Add ethanolamine (1.50 equiv.) followed by N,N-Diisopropylethylamine (DIPEA) (2.00 equiv.) to maintain basicity.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with Dichloromethane (DCM). Wash the organic layer extensively with water (

    
     volume) to remove residual DMF, dry over Na₂SO₄, and concentrate to yield the final amide.
    
Protocol B: Direct Thermal Amidation (Neat)
  • In a heavy-walled pressure vial, suspend ethyl indole-2-carboxylate (1.00 equiv.) in neat ethanolamine (10.0 equiv.). Note: No additional organic solvent is used.

  • Flush the vessel with nitrogen, seal, and heat to 150°C. The heterogeneous mixture will become a homogenous solution as the temperature rises.

  • Stir at 150°C for 16-24 hours. Monitor via LC-MS (TLC is often ineffective due to the extreme polarity of the neat reaction mixture).

  • Cool to room temperature. The mixture will become highly viscous.

  • Dilute the mixture with a large volume of cold water and extract exhaustively with a mixture of EtOAc/Isopropanol (3:1). The addition of isopropanol is critical to overcome the high aqueous solubility of the hydroxyethyl amide product.

  • Wash the organic layer with 1M HCl to remove the massive excess of residual ethanolamine, dry over MgSO₄, and concentrate.

References

  • US Patent 20230278983A1. Indole derivatives and uses thereof for treating a cancer. Detailed protocol for the LiOH-mediated hydrolysis of ethyl indole-2-carboxylate in THF/Water.
  • WO Patent 2008042240A2. Enantiomerically pure phosphoindoles as hiv inhibitors. Discusses the solubility and reactivity profiles of ethyl indole-2-carboxylate derivatives in DMF.

Sources

In vitro assay protocols involving 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the standardized in vitro assay protocols for 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol (hereafter referred to as Indole-Et-AE ), a synthetic indole-3-methanamine derivative.

Structurally, Indole-Et-AE features a lipophilic 1-ethyl-indole core coupled with a polar aminoethanol tail. This scaffold belongs to a class of "privileged structures" frequently investigated for anti-proliferative activity (oncology) , antiviral fusion inhibition , and monoaminergic modulation (CNS) .

This guide provides a self-validating workflow for:

  • Compound Handling: Solubility optimization and stability maintenance.

  • Phenotypic Screening: Assessment of cytotoxicity and cell viability.[1]

  • Mechanistic Validation: Quantification of apoptosis induction.

Compound Profile & Preparation[2][3][4][5][6][7][8]

Before initiating biological assays, the physicochemical properties of the compound must be managed to ensure data reproducibility. Indole derivatives are susceptible to oxidation; proper handling is critical.

PropertySpecification
Systematic Name 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight ~218.29 g/mol
LogP (Predicted) ~1.8 – 2.2 (Moderately Lipophilic)
Solubility Soluble in DMSO (>20 mM); Limited solubility in neutral water.
Storage -20°C, desiccated, protected from light.
Protocol 1: Stock Solution Preparation

Rationale: The N-ethyl group increases lipophilicity compared to parent tryptamines, necessitating organic co-solvents.

  • Weighing: Weigh 2.18 mg of Indole-Et-AE powder into a sterile, amber glass vial (to prevent photo-oxidation).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM stock concentration .

    • Critical Step: Vortex for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Filter the stock solution through a 0.22 µm PTFE syringe filter (nylon filters may bind indoles).

  • Aliquot & Store: Dispense into 50 µL aliquots in PCR tubes. Store at -20°C.

    • Constraint:Do not freeze-thaw more than 3 times.

Primary Assay: Cell Viability Screening (MTT/MTS)

Objective: Determine the IC₅₀ (half-maximal inhibitory concentration) of Indole-Et-AE in target cell lines (e.g., A549, HeLa, or MCF-7). Indole-3-methanamines often disrupt tubulin dynamics or inhibit specific kinases, leading to growth arrest.

Materials
  • Target Cells (e.g., A549 Lung Carcinoma)[2]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Positive Control: Staurosporine (1 µM) or Paclitaxel (if suspecting tubulin mechanism).

  • Vehicle Control: 0.1% DMSO in media.

Step-by-Step Methodology
  • Seeding:

    • Seed cells in 96-well clear-bottom plates at a density of 3,000–5,000 cells/well in 100 µL complete media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

    • QC Check: Verify 70-80% confluency in control wells before dosing.

  • Compound Dilution (Serial):

    • Prepare a 2x Working Solution in culture media.

    • Start with 200 µM (Final assay conc: 100 µM) and perform 1:3 serial dilutions down to 0.1 µM.

    • Important: Ensure the final DMSO concentration is constant (≤ 0.5%) across all wells to avoid solvent toxicity.

  • Treatment:

    • Remove old media (carefully, or add 2x solution directly to existing 100 µL).

    • Add 100 µL of Indole-Et-AE dilutions to triplicate wells.

    • Incubate for 48 or 72 hours .

  • Readout (MTT Reduction):

    • Add 20 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate media and add 150 µL DMSO to solubilize crystals.

    • Shake plate for 10 minutes protected from light.

    • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Viability:



Plot Log[Concentration] vs. % Viability using non-linear regression (4-parameter logistic fit) to determine IC₅₀.

Secondary Assay: Apoptosis Induction (Caspase 3/7)

Objective: Confirm if the observed reduction in viability is due to programmed cell death (apoptosis) rather than necrosis, a common feature of indole-based therapeutics.

Workflow Visualization

AssayWorkflow Stock 10mM Stock (DMSO) Dilution Serial Dilution (Media + 0.5% DMSO) Stock->Dilution Dilute Treat Incubation (24h - 48h) Dilution->Treat Add Cpd Seed Cell Seeding (96-well, 5k cells) Seed->Treat Attach 24h Reagent Add Caspase 3/7 Luminescent Substrate Treat->Reagent Lysis Read Measure Luminescence (RLU) Reagent->Read 1h Incubation

Caption: Figure 1. Optimized workflow for Caspase 3/7 luminescent assay. Critical timing steps are highlighted.

Protocol Details
  • Reagent Prep: Use a commercial Caspase-Glo® 3/7 or equivalent reagent. Equilibrate to room temperature.

  • Treatment: Treat cells with Indole-Et-AE at 1x and 5x the IC₅₀ determined in the MTT assay. Include a Staurosporine positive control (0.5 µM, 4h).

  • Lysis & Reaction: Add Caspase reagent 1:1 (vol/vol) directly to the culture wells.

  • Incubation: Shake at 300 rpm for 30 seconds, then incubate for 1 hour at Room Temperature (protected from light).

  • Detection: Measure Luminescence (RLU). An increase in RLU > 2-fold over vehicle indicates significant apoptosis.

Mechanistic Hypothesis & Pathway Map

Indole-3-methanamine derivatives often act via two primary pathways:

  • Tubulin Destabilization: Binding to the colchicine site, preventing polymerization.

  • Kinase Inhibition: Targeting RTKs (like EGFR) or Ser/Thr kinases.

The diagram below illustrates the potential signaling cascade triggered by Indole-Et-AE leading to cell death.

Mechanism Compound Indole-Et-AE Target1 Tubulin (Colchicine Site) Compound->Target1 Possible Mode A Target2 Kinase Target (e.g., EGFR/Akt) Compound->Target2 Possible Mode B Arrest G2/M Cell Cycle Arrest Target1->Arrest Signal Reduced Survival Signals Target2->Signal Caspase Caspase 3/7 Activation Arrest->Caspase Mito Mitochondrial Depolarization Signal->Mito Mito->Caspase Death Apoptosis Caspase->Death

Caption: Figure 2. Putative mechanism of action. Indole-Et-AE likely engages Tubulin or Kinase pathways to trigger Caspase-mediated apoptosis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound insolubility at neutral pH.Pre-dilute in DMSO, then add to media. Ensure final DMSO < 0.5%. Sonicate stock.
High Background (MTT) Media phenol red interference or serum proteins.Use phenol-red free media or switch to luminescent ATP assay (CellTiter-Glo).
No IC₅₀ Convergence Dose range too narrow.Expand dose range to 0.01 µM – 200 µM.
Variable Potency Oxidation of the indole ring.Use fresh stock. Add 1 mM DTT or Ascorbic acid if compatible with assay.

References

  • Indole Scaffold in Drug Discovery: Zhang, M. Z., et al.[3][2] "The recent development of indole derivatives as antiviral agents."[1][3][4] European Journal of Medicinal Chemistry, 2015.

  • Cytotoxicity Protocols for Indoles: Padwa, A., et al. "Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment." Molecules, 2024.[2]

  • Mechanism of Indole-3-methanamines: Gao, J., et al. "Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines." Bioscience, Biotechnology, and Biochemistry, 2011.[5]

  • General Assay Guidelines: Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013.

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Research, Development, and Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

**Abstract

This comprehensive guide details a robust and scalable two-step synthesis for 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol, a valuable substituted indole derivative for research and development in medicinal chemistry. The synthetic strategy commences with the Vilsmeier-Haack formylation of 1-ethyl-1H-indole to produce the key intermediate, 1-ethyl-1H-indole-3-carbaldehyde. Subsequent one-pot reductive amination with 2-aminoethanol using sodium borohydride affords the target compound. This document provides in-depth protocols, mechanistic insights, safety considerations for scale-up, and detailed characterization methods to ensure reproducibility and high purity of the final product.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The functionalization of the indole ring, particularly at the C3 position, allows for the introduction of diverse pharmacophores, leading to a wide range of biological activities. The target molecule, 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol, incorporates a flexible amino alcohol side chain, a common feature in many biologically active compounds that can participate in crucial hydrogen bonding interactions with biological targets. The development of a scalable and efficient synthesis for this compound is therefore of significant interest to researchers in drug discovery and development.

This application note provides a detailed and practical guide for the synthesis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol, designed to be adaptable from laboratory to pilot plant scale.

Synthetic Strategy Overview

The synthesis is designed as a two-step process, prioritizing commercially available starting materials, operational simplicity, and scalability.

Synthetic_Pathway A 1-Ethyl-1H-indole B 1-Ethyl-1H-indole-3-carbaldehyde A->B Vilsmeier-Haack Formylation (POCl3, DMF) C 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}ethanol B->C Reductive Amination (2-Aminoethanol, NaBH4)

Figure 1: Two-step synthetic route to the target compound.

Part 1: Synthesis of 1-Ethyl-1H-indole-3-carbaldehyde

The first step involves the formylation of 1-ethyl-1H-indole at the C3 position via the Vilsmeier-Haack reaction. This classic and reliable method is well-suited for large-scale production due to its high yields and the use of inexpensive reagents.[1][2][3]

Reaction Mechanism: Vilsmeier-Haack Formylation

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[1] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich indole ring, followed by hydrolysis to yield the aldehyde.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 Indole 1-Ethyl-1H-indole Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Product 1-Ethyl-1H-indole-3-carbaldehyde Intermediate->Product Hydrolysis

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.

Protocol: Scalable Synthesis of 1-Ethyl-1H-indole-3-carbaldehyde

Materials and Equipment:

  • 1-Ethyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

  • Rotary evaporator

Safety Precautions:

  • The Vilsmeier-Haack reaction is exothermic and can lead to a thermal runaway if not properly controlled.[4][5][6] Ensure adequate cooling capacity for the intended scale.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a jacketed reactor under a nitrogen atmosphere, charge anhydrous DMF (3.0 equivalents).

    • Cool the DMF to 0-5 °C with constant stirring.

    • Slowly add POCl₃ (1.2 equivalents) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. The formation of a pale yellow to white precipitate of the Vilsmeier reagent may be observed.

  • Formylation:

    • In a separate vessel, dissolve 1-ethyl-1H-indole (1.0 equivalent) in anhydrous DCM.

    • Add the solution of 1-ethyl-1H-indole to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-45 °C.

    • Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to 0-5 °C and slowly quench by the addition of crushed ice, followed by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is > 8.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 1-ethyl-1H-indole-3-carbaldehyde as a crystalline solid.

Characterization Data for 1-Ethyl-1H-indole-3-carbaldehyde:
ParameterData
Appearance Pale yellow to brown crystalline solid
¹H NMR (400 MHz, CDCl₃) δ 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H).[7]
¹³C NMR (101 MHz, CDCl₃) δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05.[7]
ESI-MS [M+H]⁺ 174.[7]

Part 2: Synthesis of 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}ethanol

The final step is a one-pot reductive amination of 1-ethyl-1H-indole-3-carbaldehyde with 2-aminoethanol. Sodium borohydride is employed as a mild and selective reducing agent, which is well-suited for large-scale operations due to its ease of handling and safety profile compared to more reactive hydrides.[8][9]

Reaction Mechanism: Reductive Amination

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine intermediate. The imine is then reduced in situ by sodium borohydride to yield the final secondary amine.[9]

Reductive_Amination_Mechanism Aldehyde 1-Ethyl-1H-indole-3-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine 2-Aminoethanol Imine Imine Intermediate Hemiaminal->Imine - H₂O Product 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}ethanol Imine->Product [H⁻] (from NaBH₄)

Figure 3: Simplified mechanism of reductive amination.

Protocol: Scalable One-Pot Synthesis of 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}ethanol

Materials and Equipment:

  • 1-Ethyl-1H-indole-3-carbaldehyde

  • 2-Aminoethanol

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

  • Rotary evaporator

Safety Precautions:

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas.[1][10][11] Handle in a well-ventilated area away from ignition sources. Additions should be made portion-wise to control the rate of reaction and any off-gassing.

  • The reaction with sodium borohydride is exothermic. Ensure adequate cooling.

  • Wear appropriate PPE, including gloves, lab coat, and safety goggles.

Procedure:

  • Reaction Setup:

    • To a jacketed reactor, charge 1-ethyl-1H-indole-3-carbaldehyde (1.0 equivalent) and methanol.

    • Stir the mixture at room temperature to obtain a clear solution.

    • Add 2-aminoethanol (1.2 equivalents) to the solution and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the internal temperature below 15 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of deionized water at 0-5 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with DCM (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol.

Characterization Data for 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}ethanol:
ParameterExpected Data
Appearance Pale yellow oil or low-melting solid
¹H NMR (CDCl₃) Expected chemical shifts (δ, ppm): ~7.6-7.0 (m, 5H, indole protons), ~4.1 (q, 2H, N-CH₂CH₃), ~3.8 (s, 2H, indole-CH₂-N), ~3.6 (t, 2H, N-CH₂CH₂-OH), ~2.8 (t, 2H, N-CH₂CH₂-OH), ~2.5 (br s, 2H, NH and OH), ~1.4 (t, 3H, N-CH₂CH₃).
¹³C NMR (CDCl₃) Expected chemical shifts (δ, ppm): Aromatic carbons in the range of 137-110, ~61 (N-CH₂C H₂-OH), ~52 (N-C H₂CH₂-OH), ~45 (indole-C H₂-N), ~42 (N-C H₂CH₃), ~15 (N-CH₂C H₃).
ESI-MS Expected [M+H]⁺: 219.1497

Conclusion

This application note provides a detailed, scalable, and reliable two-step synthesis for 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol. The described protocols, with their emphasis on operational simplicity and safety, are designed to be readily implemented in both academic and industrial research settings. The Vilsmeier-Haack formylation followed by a one-pot reductive amination offers an efficient route to this valuable indole derivative, facilitating its availability for further investigation in drug discovery and development programs.

References

  • Benchchem. (2025).
  • Penta. (2025, March 26). Sodium borohydride.
  • University of California, Santa Barbara. (2012, December 14).
  • ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Oreate AI Blog. (2026, January 15).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Thieme E-Books. (n.d.).
  • PubChem. (n.d.). 2-(Methylamino)ethanol.
  • Benchchem. (2025). Vilsmeier reagent stability and storage conditions.
  • AIR Unimi. (n.d.).
  • Master Organic Chemistry. (2017, September 1).
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Wikipedia. (n.d.).
  • Stanford University. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Organic Syntheses. (n.d.). 3.
  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 1-(1H-indol-3-yl)-2-(methylamino)ethanol.
  • ChemicalBook. (n.d.). 2-Methylaminoethanol (109-83-1) 1H NMR spectrum.
  • NIST WebBook. (n.d.). Ethanol, 2-[(2-aminoethyl)amino]-.
  • ChemicalBook. (n.d.). 2-(2-Aminoethylamino)ethanol(111-41-1) 13C NMR spectrum.
  • Malaysian Journal of Science (MJS). (2024, July 31). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE.
  • ResearchGate. (n.d.). 1H and 13C NMR spectra of compound 2a.
  • Rasayan. (n.d.).
  • MDPI. (2023, July 11). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
  • PubChem. (n.d.). 2-(1-Ethyl-1H-indol-3-yl)-ethanol.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yield and purity.

Introduction to the Synthesis

The synthesis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol is most commonly achieved through a one-pot reductive amination reaction. This process involves the condensation of 1-ethyl-1H-indole-3-carbaldehyde with ethanolamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The indole scaffold is a significant pharmacophore in medicinal chemistry, making the efficient synthesis of its derivatives crucial for drug discovery and development.[1]

The overall reaction is depicted below:

Caption: Reductive amination of 1-ethyl-1H-indole-3-carbaldehyde with ethanolamine.

While seemingly straightforward, this reaction is prone to several challenges that can lead to low yields and the formation of impurities. This guide will address these potential issues in a structured question-and-answer format.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol.

Low or No Product Yield

Question: My reaction shows very low conversion of the starting aldehyde, and the yield of the desired product is minimal. What are the likely causes and how can I fix this?

Answer:

Low or no product formation in this reductive amination can stem from several factors, primarily related to imine formation and the activity of the reducing agent.

1. Inefficient Imine Formation:

  • Causality: The formation of the imine intermediate is a critical equilibrium-driven step. The presence of water can shift the equilibrium back towards the starting materials. Indole-3-carbaldehydes, being electron-rich, can also be less reactive towards nucleophilic attack by the amine compared to other aromatic aldehydes.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. The addition of a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture before adding the reducing agent can be beneficial.

    • Catalytic Acid: The addition of a catalytic amount of a mild acid, such as acetic acid (AcOH), can protonate the carbonyl oxygen, making the aldehyde more electrophilic and accelerating imine formation. Typically, 5-10 mol% of acetic acid is sufficient.

    • Reaction Time for Imine Formation: Allow the aldehyde and ethanolamine to stir together in the solvent (with the optional acid catalyst) for a period before adding the reducing agent. This pre-incubation time (e.g., 15-60 minutes at room temperature) can significantly improve the concentration of the imine available for reduction. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

2. Reducing Agent Issues:

  • Causality: The choice and handling of the reducing agent are paramount. Some reducing agents can prematurely reduce the aldehyde before it forms the imine, while others may be too weak or have degraded.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for one-pot reductive aminations because it is milder and more selective for the reduction of the protonated imine (iminium ion) over the aldehyde.[2] Sodium borohydride (NaBH₄) can also be used, but it is more reactive and may reduce the starting aldehyde. If using NaBH₄, it is often best to form the imine first, then add the reducing agent. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and requires careful handling.

    • Freshness of Reducing Agent: Borohydride-based reducing agents can degrade upon exposure to moisture. Always use a fresh bottle or a properly stored and sealed container.

    • Temperature Control: When using a more reactive reducing agent like NaBH₄, add it portion-wise at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize aldehyde reduction.

3. Reaction Conditions:

  • Causality: Sub-optimal temperature or reaction time can lead to incomplete conversion.

  • Troubleshooting Steps:

    • Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of imine formation, especially with less reactive substrates. However, be cautious, as higher temperatures can also promote side reactions.

    • Reaction Time: Monitor the reaction progress by TLC. If the starting material is still present after the initially planned time, extend the reaction duration.

Troubleshooting_Low_Yield start Low or No Product Yield imine_formation Inefficient Imine Formation? start->imine_formation reducing_agent_issue Reducing Agent Issue? imine_formation->reducing_agent_issue No anhydrous Use Anhydrous Conditions (Dried Glassware, Anhydrous Solvents, Drying Agent) imine_formation->anhydrous Yes reaction_conditions Sub-optimal Conditions? reducing_agent_issue->reaction_conditions No choose_reductant Select Appropriate Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent_issue->choose_reductant Yes optimize_temp Optimize Temperature (RT to 40-50 °C) reaction_conditions->optimize_temp Yes acid_catalyst Add Catalytic Acetic Acid (5-10 mol%) anhydrous->acid_catalyst preincubation Pre-incubate Aldehyde and Amine (15-60 min at RT) acid_catalyst->preincubation fresh_reductant Use Fresh Reducing Agent choose_reductant->fresh_reductant control_addition Control Addition and Temperature (Portion-wise at 0 °C for NaBH₄) fresh_reductant->control_addition extend_time Extend Reaction Time (Monitor by TLC) optimize_temp->extend_time

Caption: Troubleshooting workflow for low reaction yield.

Formation of Multiple Products/Side Reactions

Question: My TLC plate shows multiple spots in addition to my starting materials and desired product. What are these side products and how can I minimize their formation?

Answer:

The formation of multiple products is a common issue in this synthesis. The primary side products are typically the result of over-alkylation, aldehyde reduction, and indole-related side reactions.

1. Over-alkylation Product:

  • Causality: The desired product, a secondary amine, is also nucleophilic and can react with another molecule of the aldehyde to form a tertiary amine. This is more likely if there is an excess of the aldehyde or if the reaction conditions favor further reaction.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of the ethanolamine (e.g., 1.1-1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before it can react with the product.

    • Slow Addition of Aldehyde: In some cases, slowly adding the aldehyde to the mixture of the amine and reducing agent can help to maintain a low concentration of the aldehyde, thus minimizing the chance of over-alkylation.

2. Aldehyde Reduction Product (Alcohol):

  • Causality: As mentioned previously, the reducing agent can directly reduce the starting aldehyde to the corresponding alcohol, 2-(1-ethyl-1H-indol-3-yl)ethanol. This is more prevalent with strong reducing agents like NaBH₄.

  • Troubleshooting Steps:

    • Use a Selective Reducing Agent: NaBH(OAc)₃ is the preferred choice to avoid this side reaction.

    • Optimize Reaction Conditions: If using NaBH₄, ensure efficient imine formation before its addition and maintain a low temperature during the addition.

3. Bis(indolyl)methane Formation:

  • Causality: Under acidic conditions, indole-3-carbaldehydes can react with another molecule of indole (if present as an impurity or formed through decomposition) to generate bis(indolyl)methanes.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure the 1-ethyl-1H-indole-3-carbaldehyde is pure and free from un-alkylated indole.

    • Control Acidity: While catalytic acid is beneficial for imine formation, excessive amounts can promote this side reaction. Use only the recommended catalytic amount.

Table 1: Summary of Common Side Products and Mitigation Strategies

Side ProductStructureCausalityMitigation Strategies
Over-alkylation ProductTertiary AmineReaction of product with starting aldehydeUse a slight excess of ethanolamine; Slow addition of aldehyde
Aldehyde ReductionAlcoholDirect reduction of starting aldehydeUse a selective reducing agent (NaBH(OAc)₃); Optimize conditions for NaBH₄
Bis(indolyl)methaneDimeric IndoleReaction of aldehyde with indole under acidic conditionsEnsure purity of starting materials; Use only catalytic amounts of acid
Difficult Purification

Question: The crude product is a thick oil that is difficult to purify by column chromatography. What can I do to improve the purification process?

Answer:

The polar nature of the amino alcohol product can make purification challenging.

  • Aqueous Work-up: A proper aqueous work-up is crucial. After quenching the reaction, wash the organic layer with a saturated solution of sodium bicarbonate to remove any remaining acid catalyst, followed by a brine wash to remove excess water.

  • Column Chromatography:

    • Solvent System: A polar solvent system will be required. A gradient elution of dichloromethane/methanol or ethyl acetate/methanol is often effective. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to reduce tailing of the amine product on the silica gel.

    • Loading: Ensure the crude product is fully dissolved in a minimal amount of the initial eluent or a slightly more polar solvent before loading it onto the column. If the crude product is an oil, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Salt Formation and Recrystallization: For highly polar products that are difficult to purify by chromatography, conversion to a salt (e.g., by adding a solution of HCl in ether or oxalic acid in a suitable solvent) can induce crystallization. The crystallized salt can then be filtered and washed to achieve high purity. The free base can be regenerated by treatment with a base.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and effective solvents for this type of reductive amination as they are non-protic and can dissolve the reactants well. Methanol and ethanol can also be used, especially if NaBH₄ is the reducing agent, but care must be taken as they are protic.

Q2: How can I monitor the reaction progress effectively?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 10% methanol in dichloromethane) to achieve good separation of the starting aldehyde, the imine intermediate (if visible), and the final product. The spots can be visualized under UV light (as the indole ring is UV active) and by staining with a potassium permanganate solution, which will react with the alcohol and amine functionalities.

Q3: Is it necessary to protect the hydroxyl group of ethanolamine?

A3: In most cases, it is not necessary to protect the hydroxyl group. The amine is significantly more nucleophilic than the alcohol and will react preferentially with the aldehyde. The reducing agents typically used will not reduce the hydroxyl group.

Q4: Can I use a different reducing agent, like hydrogen gas with a catalyst?

A4: Catalytic hydrogenation (e.g., H₂ with Pd/C) can also be used to reduce the imine. However, this is typically a two-step process where the imine is formed first, and then subjected to hydrogenation. This method may not be as convenient as the one-pot borohydride reduction and may require specialized equipment for handling hydrogen gas.

Q5: What are the typical storage conditions for 1-ethyl-1H-indole-3-carbaldehyde?

A5: 1-ethyl-1H-indole-3-carbaldehyde should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[4]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 1-ethyl-1H-indole-3-carbaldehyde (1.0 eq)

  • Ethanolamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (AcOH) (0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-ethyl-1H-indole-3-carbaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Addition of Reactants: Add ethanolamine (1.2 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the formation of the imine by TLC.

  • Reduction: Once imine formation is observed, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC until the starting aldehyde and imine are consumed (typically 4-24 hours).

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., 0-10% methanol in dichloromethane) to afford the pure 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol.

Experimental_Workflow setup 1. Reaction Setup (Aldehyde, DCM under N₂) add_reactants 2. Add Reactants (Ethanolamine, Acetic Acid) setup->add_reactants imine_formation 3. Imine Formation (Stir at RT, 30-60 min) add_reactants->imine_formation reduction 4. Reduction (Add NaBH(OAc)₃) imine_formation->reduction monitoring 5. Reaction Monitoring (TLC, 4-24 h) reduction->monitoring workup 6. Aqueous Work-up (Quench, Wash, Dry) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Kedjadja, A., Kolli, E., & Merdes, R. (Year). SYNTHESIS AND CHARACTERIZATI O F NEW N-{2-(1H-INDOL-3- YL)ETHYL}-1-(QUINOLINYL)METHANAMIDE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Bhardwaj, H., Sharma, G. K., Mittal, N., & Bhardwaj, H. (2020). Synthesis and biological evaluation of some newer Indole Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1165-1177. [Link]

  • Synple Chem AG. (n.d.). Application Note – Reductive Amination. Synple Chem. [Link]

  • (2011). Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents. Bioorganic & Medicinal Chemistry, 19(10), 3204-3215. [Link]

  • (2014). 1-(1H-indol-3-yl)ethanamine derivatives as potent Staphylococcus aureus NorA efflux pump inhibitors. Archiv der Pharmazie, 347(7), 490-500. [Link]

  • Pawar, S. D., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(2), 50. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1-Ethyl-1H-indol-3-yl)-ethanol. PubChem. [Link]

  • NIST. (n.d.). Ethanol, 2-[(1-methylethyl)amino]-. NIST Chemistry WebBook. [Link]

Sources

Purification methods for 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol using column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in chromatographic method development, I frequently encounter challenges when purifying complex, multi-functional APIs and intermediates.

The molecule —2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol —presents a classic chromatographic triad of challenges:

  • A secondary amine: Highly basic, leading to severe peak tailing and irreversible adsorption on standard acidic silica.

  • A primary alcohol: Highly polar, requiring strong hydrogen-bonding solvents for elution.

  • An N-ethyl indole core: Electron-rich and sensitive to highly acidic environments, which can trigger dimerization or degradation.

Below is our comprehensive troubleshooting guide and validated protocols designed to help you isolate this compound with high purity and yield.

Purification Strategy Workflow

PurificationWorkflow Start Target: 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol (Secondary Amine + Indole Core) Q1 Is Amine-Functionalized Silica Available? Start->Q1 YesPath Amine-Bonded Silica (e.g., KP-NH, RediSep Amine) Q1->YesPath Yes NoPath Standard Bare Silica Gel Q1->NoPath No YesSolvent Elute with Hexane / EtOAc (No basic modifier needed) YesPath->YesSolvent NoSolvent Add 1-5% TEA or NH4OH to DCM / MeOH mobile phase NoPath->NoSolvent Evap1 Easy Solvent Evaporation High Indole Stability YesSolvent->Evap1 Evap2 Requires High Vacuum to remove residual TEA NoSolvent->Evap2

Workflow for selecting the optimal chromatographic purification method.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does my compound streak across the entire TLC plate and column, resulting in poor recovery? A: This is a direct result of Brønsted acid-base causality. Standard silica gel is manufactured via the condensation polymerization of silicic acid, leaving a surface heavily populated with free and vicinal silanol groups (Si-OH) [1]. These silanols are weakly acidic. When you introduce your target molecule, the basic secondary amine immediately protonates, forming a strong ionic interaction with the negatively charged silica surface. This causes the compound to drag continuously across the column rather than eluting in a discrete band.

Q: How do I prevent this streaking if I only have standard bare silica gel in my lab? A: You must chemically mask the active silanols. By adding a competing volatile amine—such as 1-5% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH)—to your mobile phase, the TEA preferentially binds to and neutralizes the acidic silanols [2]. This allows your target secondary amine to partition normally between the mobile phase and the deactivated stationary phase, resulting in sharp peaks.

Q: Is there a risk of degrading the indole core during purification? A: Yes. Indoles are electron-rich and can undergo acid-catalyzed dimerization. Fortunately, the basic conditions required to elute the secondary amine (either via TEA addition or amine-functionalized silica) inherently protect the indole core from acid-catalyzed degradation.

Mechanism of Silanol Deactivation

Mechanism Silica Bare Silica Gel (Acidic Si-OH) Interaction Strong Acid-Base Interaction (Irreversible Binding / Streaking) Silica->Interaction No Additive Masked Deactivated Silica (TEA-Masked Silanols) Silica->Masked Add TEA Target Target Molecule (Basic 2° Amine) Target->Interaction TEA Triethylamine (TEA) Mobile Phase Additive TEA->Masked Elution Sharp Elution Band (High Recovery) Masked->Elution Load Target

Mechanism of silanol deactivation using triethylamine (TEA) to prevent streaking.

Quantitative Data: Solvent System Comparison

To aid in your method selection, here is a summary of expected chromatographic behaviors for 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol across different systems.

Column TypeSolvent SystemAdditive RequiredAverage Retention Factor (Rf)Peak ShapePost-Purification Evaporation
Bare Silica Gel Hexane / EtOAcNone0.00 - 0.05Severe StreakingN/A (Compound stuck)
Bare Silica Gel DCM / MeOH1-5% TEA0.25 - 0.35SharpDifficult (High boiling point of TEA)
Amine-Functionalized Hexane / EtOAcNone0.30 - 0.40SharpEasy (Standard rotary evaporation)
Reverse Phase (C18) Water / MeCN0.1% NH₄OH~ 3-5 min (Rt)SharpModerate (Aqueous removal)

Step-by-Step Experimental Protocols

Protocol A: Standard Silica Gel with TEA Deactivation (Legacy Method)

Use this method if specialized columns are unavailable. It relies on a self-validating TLC check to ensure the mobile phase is sufficiently basic.

  • TLC Validation (Self-Validating Step):

    • Spot the crude mixture on a standard silica TLC plate.

    • Elute with Dichloromethane (DCM) / Methanol (MeOH) at a 90:10 ratio. Observe the streaking.

    • Prepare a new chamber with DCM / MeOH / TEA (90:9:1). Elute a fresh plate. You should observe a tight, circular spot. Adjust MeOH up to 15% if the Rf is below 0.2.

  • Column Equilibration: Slurry pack your silica column using DCM containing 1% TEA. Flush with at least 3 column volumes (CV) of the DCM/TEA mixture to fully saturate and mask the active silanols.

  • Sample Loading: Dissolve the crude 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol in a minimal amount of DCM (with a drop of MeOH if solubility is poor) and load it onto the column head.

  • Gradient Elution:

    • Run 2 CV of DCM / TEA (99:1).

    • Transition to DCM / MeOH / TEA (95:4:1) for 3 CV.

    • Flush the product off with DCM / MeOH / TEA (90:9:1).

  • Fraction Recovery: Pool the product-containing fractions. Because TEA (boiling point 89°C) is difficult to remove completely, evaporate under reduced pressure, then co-evaporate twice with toluene to azeotropically remove residual TEA.

Protocol B: Amine-Functionalized Silica (Modern Best Practice)

This is the authoritative recommendation. By covalently bonding an amine to the silica surface, the stationary phase is inherently basic, eliminating the need for TEA [3].

  • Column Selection: Equip your flash system with an amine-functionalized cartridge (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine).

  • Equilibration: Equilibrate the column with 3 CV of Hexane / Ethyl Acetate (80:20). No basic modifiers are required.

  • Sample Loading: Dissolve the sample in a minimal amount of Ethyl Acetate or DCM. Dry loading onto a small amount of Celite is also highly effective here.

  • Gradient Elution:

    • Start at 20% Ethyl Acetate in Hexane.

    • Run a linear gradient up to 100% Ethyl Acetate over 10 CV.

    • Expert Tip: If the primary alcohol causes the compound to retain too strongly even at 100% EtOAc, introduce a step gradient of 5-10% Isopropanol (IPA) in EtOAc to disrupt hydrogen bonding and elute the target.

  • Fraction Recovery: Pool fractions and evaporate via standard rotary evaporation. The absence of TEA ensures a clean, free-base product without the need for high-vacuum co-evaporation.

References

  • The Nature of Silanol Groups on the Surfaces of Silica, Modified Silica and Some Silica Based Materials Scientific.Net (Advanced Materials Research) URL: [Link][1]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Technical Blog URL:[Link] [2]

  • Introduction to Functionalized Silica Gel and Alumina RediSep Columns Teledyne ISCO Chromatography Application Notes URL:[Link] [3]

Recrystallization solvents for purifying 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Introduction

Welcome to the technical support center. You are likely working with 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol , a secondary amine intermediate often synthesized via reductive amination of 1-ethylindole-3-carboxaldehyde with ethanolamine.

This molecule presents a specific purification challenge: it possesses a lipophilic head (the N-ethyl indole) and a hydrophilic tail (the ethanolamine moiety). This amphiphilic nature often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization. The guide below synthesizes field-proven solvent systems with troubleshooting logic to ensure high-purity isolation.

Part 1: Solvent Selection Matrix

The choice of solvent depends heavily on whether you are isolating the Free Base or a Salt Form (e.g., Hydrochloride, Oxalate).

Table 1: Recommended Solvent Systems
Compound FormPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Mechanism
Free Base Ethyl Acetate (EtOAc) Heptane / Hexane 1:2 to 1:4Polarity Differential: The indole core drives solubility in EtOAc; non-polar alkanes force precipitation.
Free Base Isopropanol (IPA) None (Single Solvent) N/ATemperature Coefficient: High solubility at reflux, significantly lower at 0°C.
Free Base Toluene Cyclohexane 1:1Aromatic Stacking: Toluene interacts with the indole ring; cyclohexane reduces solubility gently to prevent oiling.
HCl Salt Ethanol (EtOH) Diethyl Ether (Et₂O) 1:5Ionic Force: The salt is soluble in polar EtOH but insoluble in ether.
Oxalate Salt Methanol (MeOH) Acetone 1:3Selective Crystallization: Oxalates often form stable lattices in ketone/alcohol mixtures.

Expert Insight: For the free base, avoid pure water or methanol/water mixtures if possible. The ethanolamine tail makes the compound hygroscopic, and water often leads to sticky gums rather than discrete crystals.

Part 2: Process Optimization (The "Oiling Out" Prevention)

The most common failure mode for this compound is oiling out —where the product separates as a second liquid phase instead of a solid. This occurs when the temperature drops below the phase separation limit before it hits the crystallization limit.

Workflow: The "Cloud Point" Method

To prevent oiling out, you must control the saturation level precisely.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Primary Solvent (e.g., EtOAc).

  • Filtration: Filter hot to remove insoluble salts or mechanical impurities.

  • Anti-Solvent Addition:

    • Keep the solution at a gentle boil.

    • Add the Anti-Solvent (e.g., Heptane) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 mL of the Primary Solvent to make the solution clear again.

  • Seeding (Critical): Remove from heat. When the solution cools to slightly above room temperature, add a "seed crystal" of pure product. If no seed is available, scratch the inner glass wall with a glass rod.

  • Slow Cooling: Wrap the flask in a towel to ensure slow cooling to room temperature. Do not plunge into ice immediately.

Part 3: Troubleshooting & Logic Flow

Use the following decision tree to diagnose purification failures.

RecrystallizationLogic Start Start: Crude Material IsSolid Is the Crude a Solid or Oil? Start->IsSolid SolidPath Solid: Attempt Recrystallization (EtOAc/Heptane) IsSolid->SolidPath Solid OilPath Oil: Is it pure by TLC/HPLC? IsSolid->OilPath Viscous Oil OilingOut Issue: Product 'Oils Out' (Liquid-Liquid Separation) SolidPath->OilingOut Fails Final Pure Crystalline Solid SolidPath->Final Success SaltForm Strategy: Convert to Salt (Oxalate or Fumarate) OilPath->SaltForm Impure/Won't Solidify FixOil1 Fix 1: Add Seed Crystal at Higher Temp OilingOut->FixOil1 FixOil2 Fix 2: Switch to Toluene/Cyclohexane (Higher Boiling Point) FixOil1->FixOil2 Still Fails FixOil2->SaltForm Still Fails ImpureOil Impure Oil SaltForm->Final Recrystallize from MeOH/Acetone

Caption: Decision tree for selecting purification pathways based on physical state and phase behavior.

Part 4: Frequently Asked Questions (FAQs)

Q1: My compound remains a dark oil even after trying EtOAc/Heptane. What now? A: This is typical for indole-ethanolamines containing trace solvent or impurities.

  • Immediate Action: Attempt salt formation . Dissolve the oil in a small amount of Ethanol. Add 1 equivalent of Oxalic Acid (dissolved in warm Ethanol). The oxalate salt is usually a high-melting solid that crystallizes readily.

  • Alternative: Use Fumaric Acid if a pharmaceutically acceptable counter-ion is required.

Q2: The product turns pink/red during heating. Is it decomposing? A: Yes, indoles are prone to oxidative degradation, especially in solution.

  • Prevention: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon).

  • Remedy: Add a small amount of activated charcoal to the hot solution, stir for 5 minutes, and filter hot through Celite before cooling.

Q3: Can I use Chlorinated solvents like DCM or Chloroform? A: While the compound is soluble in DCM, it is generally too soluble for effective recrystallization. DCM is better suited for extraction or chromatography. If you must use it, pair it with a strong anti-solvent like Hexane, but be warned: the volatility of DCM makes "cloud point" control difficult.

References

  • General Solubility Data : PubChem Compound Summary for 2-(1-Ethyl-1H-indol-3-yl)-ethanol (Analogous Structure). National Library of Medicine. Available at: [Link] (Accessed 2026-03-06).

  • Salt Selection for Amines : Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] Wiley-VCH. (Standard Industry Text).

  • Solvent Polarity & Phase Separation: Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. Butterworth-Heinemann. (Standard Industry Text).

Sources

Minimizing side reactions during the amination of 1-ethylindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Reductive Amination Ticket ID: IND-AMN-003 Status: Resolved / Guide Published Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

The reductive amination of 1-ethylindole-3-carbaldehyde presents a unique set of challenges due to the electron-rich nature of the indole ring and the specific reactivity of the C3-formyl group. Unlike simple benzaldehydes, this substrate is prone to acid-catalyzed self-condensation (dimerization) and competitive reduction to the alcohol .

This guide provides a validated workflow to maximize the yield of the target amine while suppressing the formation of bis(indolyl)methanes , urorosein-type salts , and 1-ethylindole-3-methanol .

Module 1: Mechanistic Profiling & Risk Analysis

Before beginning the synthesis, it is critical to understand the "Hidden" reaction pathways. The electron-donating ethyl group at N1 increases the nucleophilicity of the indole ring, making the C2 position susceptible to electrophilic attack, even by its own aldehyde group.

The Reaction Network

The following diagram maps the desired pathway against the three critical failure modes.

ReactionNetwork Aldehyde 1-Ethylindole-3- carbaldehyde Imine Imine / Iminium Intermediate Aldehyde->Imine + Amine - H2O (Fast) Alcohol Side Product A: 1-Ethylindole-3-methanol Aldehyde->Alcohol + Hydride (Direct Reduction) Dimer Side Product B: Bis(indolyl)methane / Urorosein Salt Aldehyde->Dimer + Indole (Self) Acid Catalysis Amine Primary Amine (R-NH2) Target Target Amine (Product) Imine->Target + Hydride (Reductive Step) Dialkyl Side Product C: Tertiary Amine (Over-alkylation) Target->Dialkyl + Aldehyde + Hydride

Figure 1: Reaction network showing the competition between the desired amination (Blue path) and side reactions (Red dashed paths).

Critical Failure Modes
  • Direct Reduction (Alcohol Formation): If the hydride reagent (e.g., NaBH₄) is added before the imine is fully formed, it will reduce the aldehyde to 1-ethylindole-3-methanol .

  • Self-Condensation (Dimerization): Under acidic conditions (pH < 4), the C2 position of one indole molecule attacks the activated aldehyde of another, leading to bis(indolyl)methane derivatives or colored urorosein salts [1, 2].

  • Imine Hydrolysis: Indole imines are often unstable. If water is not removed (via molecular sieves or drying agents), the equilibrium shifts back to the aldehyde, which is then reduced to the alcohol.

Module 2: The "Gold Standard" Protocol

Recommendation: Use Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) . Why? STAB is mild and selective.[1] It reduces imines significantly faster than aldehydes, minimizing alcohol formation. DCE is a non-coordinating solvent that supports imine stability better than methanol [3, 4].

Materials
  • Substrate: 1-Ethylindole-3-carbaldehyde (1.0 equiv)

  • Amine: Primary amine (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF

  • Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalysis but must be controlled.

  • Drying Agent: Activated 4Å Molecular Sieves (Optional but recommended).

Step-by-Step Procedure

Step 1: Imine Pre-formation (The "Equilibrium Shift")

  • In a flame-dried flask under Nitrogen/Argon, dissolve 1-ethylindole-3-carbaldehyde (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DCE (0.2 M concentration).

  • Add Glacial Acetic Acid (1.0 equiv).

    • Note: Do not use strong mineral acids (HCl, H₂SO₄) as these promote dimerization [1].

  • Optional: Add activated 4Å Molecular Sieves to absorb water.

  • Stir at Room Temperature for 30–60 minutes.

    • QC Check: Spot TLC.[2] You should see the disappearance of the aldehyde spot and the appearance of a new (often less polar) imine spot.

Step 2: Selective Reduction 5. Cool the mixture to 0°C (ice bath). 6. Add STAB (1.4 equiv) in one portion. 7. Allow the reaction to warm to Room Temperature and stir for 2–4 hours.

  • Why? STAB reacts slowly with the aldehyde but rapidly with the protonated imine formed by the acetic acid [3].

Step 3: Quench & Workup 8. Quench by slowly adding Saturated NaHCO₃ (aqueous). Stir for 15 minutes until gas evolution ceases.

  • Caution: This neutralizes the acetic acid and breaks down any boron complexes.
  • Extract with DCM (3x). Wash combined organics with Brine.
  • Dry over Na₂SO₄ and concentrate.

Module 3: Troubleshooting Guide (Q&A)

Q1: I see a persistent "cherry red" or dark purple color forming during the reaction. What is this?

  • Diagnosis: This is likely the formation of Urorosein-type salts (di-indolylmethine dyes).[3]

  • Cause: The reaction medium is too acidic or the temperature is too high . Indole-3-carbaldehydes self-condense under acidic conditions to form these highly colored cations [2].

  • Solution:

    • Reduce the amount of Acetic Acid (try 0.5 equiv).

    • Ensure you are not using mineral acids.

    • Keep the temperature at 0°C–RT; do not reflux during imine formation.

Q2: My yield is low, and I isolated a significant amount of 1-ethylindole-3-methanol.

  • Diagnosis: The aldehyde was reduced before it could convert to the imine.[4]

  • Cause:

    • Insufficient time for imine formation.

    • Using NaBH₄ in Methanol without pre-forming the imine.

    • Presence of water in the solvent (hydrolyzing the imine back to aldehyde).

  • Solution:

    • Switch to the STAB/DCE protocol described above.

    • If you must use NaBH₄/MeOH: Stir the aldehyde and amine overnight with MgSO₄ (to remove water) before adding NaBH₄ at 0°C.

Q3: I see two spots close together on TLC that look like product. Is one an isomer?

  • Diagnosis: Likely Dialkylation (Tertiary amine formation).

  • Cause: The product (secondary amine) is more nucleophilic than the starting amine and reacts with a second molecule of aldehyde.

  • Solution:

    • Increase the equivalents of the starting amine (use 1.5–2.0 equiv).

    • Use a stepwise addition: Ensure all aldehyde is consumed (converted to imine) before adding the reducing agent.

Q4: The reaction mixture turned into a gummy, insoluble solid.

  • Diagnosis: Polymerization/Oligomerization.

  • Cause: Indoles are sensitive to oxidation and acid-catalyzed polymerization.

  • Solution:

    • Ensure the reaction is run under an inert atmosphere (N₂/Ar) .

    • Check the purity of your starting aldehyde; oxidized impurities can seed polymerization.

Summary of Optimization Parameters

ParameterStandard ConditionOptimized Condition (Recommended)Reason
Reductant NaBH₄NaBH(OAc)₃ (STAB) Higher selectivity for imine; minimizes alcohol side product.[5]
Solvent MethanolDCE or THF Better imine stability; STAB is more stable in non-protic solvents.
pH Control Uncontrolled or HClAcetic Acid (1.0 eq) Promotes imine formation without triggering indole dimerization.
Water IgnoredMolecular Sieves Shifts equilibrium to imine; prevents hydrolysis.

References

  • BenchChem. (2025).[2][5][6] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Retrieved from

  • Palladino, P., et al. (2025).[3] Colorimetric detection of indole-3-carbaldehyde in white cauliflower by self-condensation reaction giving urorosein.[3][7] Talanta.[3] Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8] Journal of Organic Chemistry.[9][10] Retrieved from

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions: NaHB(OAc)3.[4][5][8] Retrieved from

Sources

Technical Support Center: Stability Profiling of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Document ID: TSC-IND-042 Last Updated: March 6, 2026 Target Audience: Medicinal Chemists, DMPK Scientists, Assay Development Leads

Executive Summary: The Stability Matrix

The compound 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol represents a structural hybrid of an N-ethylated indole and a secondary ethanolamine tail. Its stability profile is governed by the electron-rich indole ring and the benzylic-like reactivity of the C3-aminomethyl linkage.

While generally stable under strictly controlled physiological conditions (pH 7.4, 37°C), this molecule exhibits distinct vulnerabilities to oxidative stress and retro-Mannich fragmentation under specific extremes.

Quick Reference Stability Table
ParameterStability StatusCritical Risk Factor
Physiological pH (7.4) High (Hours to Days)Stable in buffer; avoid prolonged exposure to light.
Acidic pH (< 4.0) Moderate Protonation stabilizes the amine, but strong acid + heat may cleave the ether/amine.
Alkaline pH (> 9.0) Low / Critical Retro-Mannich Fragmentation. Risk of eliminating the ethanolamine side chain.
Oxidative Stress Low Indole ring is highly susceptible to oxidation (formation of oxindoles/dimers).
Light Exposure Low Photosensitive; rapid yellowing/browning in solution.
Metabolic (Microsomes) Variable Susceptible to MAO-B (amine oxidation) and CYP450 (N-dealkylation).

Critical Degradation Pathways

To troubleshoot experimental inconsistencies, you must understand how the molecule breaks down.

Mechanism A: Retro-Mannich Fragmentation (The "Gramine" Effect)

This molecule is structurally an analog of Gramine . Like Gramine, the bond between the Indole-C3 and the methylene group (


) is "benzylic" to the electron-rich indole system.
  • Trigger: High pH (> 9.0) or high temperature (> 60°C).

  • Process: The indole nitrogen pushes electron density, expelling the amine tail (ethanolamine).

  • Result: Formation of a reactive 3-methyleneindolenine intermediate (an alkylating agent) and free ethanolamine.

Mechanism B: Indole Oxidation
  • Trigger: UV light, dissolved oxygen, or Peroxides.

  • Process: Radical attack at the C2/C3 position.

  • Result: Conversion to 2-oxindole (major) or dioxindole derivatives. Visually indicated by solution turning yellow or brown.

Visualizing the Pathways

DegradationPathways Compound Target Molecule (Indole-3-methanamine) Oxidation Oxidative Stress (Light / O2 / Peroxides) Compound->Oxidation Radical Attack BaseHeat Alkaline pH / Heat (Retro-Mannich) Compound->BaseHeat Elimination Oxindole 2-Oxindole Derivative (Yellow/Brown ppt) Oxidation->Oxindole C2-Oxidation Fragment Reactive Intermediate (3-Methyleneindolenine) BaseHeat->Fragment C-N Bond Cleavage Amine Free Ethanolamine BaseHeat->Amine Side Product

Caption: Primary degradation routes. The Retro-Mannich pathway is unique to indole-3-methanamines, while oxidation is common to all indoles.

Troubleshooting Guide: Diagnostics & Solutions

Scenario 1: "My LC-MS peak area is decreasing over time in the autosampler."
  • Diagnosis: Post-preparative instability.

  • Root Cause:

    • Solvent Incompatibility: Did you dissolve in pure DMSO? DMSO can act as a mild oxidant over time.

    • Light Exposure: Transparent vials allow UV degradation.

    • Temperature: Autosampler at room temp (25°C) instead of 4°C.

  • Corrective Action:

    • Protocol: Acidify the sample matrix. Add 0.1% Formic Acid to the sample vial. The protonation of the secondary amine (

      
      ) significantly stabilizes the C-N bond against fragmentation.
      
    • Storage: Use amber glass vials and set autosampler to 4°C.

Scenario 2: "The solution turned yellow/brown after 24 hours at pH 7.4."
  • Diagnosis: Oxidative polymerization (Melanin-like formation).

  • Root Cause: Dissolved oxygen reacting with the indole ring, catalyzed by light.

  • Corrective Action:

    • Protocol: Degas all buffers (Helium sparge or vacuum sonication) prior to use.

    • Additives: If the assay permits, add an antioxidant like Ascorbic Acid (1 mM) or DTT .

Scenario 3: "I see a new peak at [M-14] or [M-44] in microsomal stability assays."
  • Diagnosis: Metabolic N-dealkylation.

  • Root Cause:

    • [M-28/29]: Loss of the N-ethyl group (CYP450 mediated).

    • [M-61]: Loss of the ethanolamine tail (MAO mediated oxidative deamination).

  • Corrective Action: This is likely real metabolism, not chemical instability. Verify by running a control without NADPH (cofactor). If degradation stops without NADPH, it is enzymatic.

Validated Protocols

Protocol A: HPLC Stability-Indicating Method

Use this method to quality-check your stock before biological use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is crucial for peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Indole max) and 220 nm (Amide/Peptide bond).

  • Pass Criteria: Purity > 95%. No shoulder peaks on the main indole peak.

Protocol B: Stock Solution Preparation (Best Practice)
  • Weighing: Weigh quickly; the compound may be hygroscopic (salt form dependent).

  • Solvent: Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Why? Hydrolysis is minimized in aprotic solvents.

  • Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C .

    • Warning: Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute into aqueous buffer immediately before use. Do not store the aqueous dilution for > 4 hours.

Decision Logic for Assay Development

Use this flowchart to determine if the compound is suitable for your specific experimental conditions.

DecisionTree Start Start: Define Assay Conditions CheckpH Is pH > 8.5? Start->CheckpH CheckTime Is Assay Duration > 24h? CheckpH->CheckTime No RiskHigh HIGH RISK: Retro-Mannich Cleavage likely. Validate stability first. CheckpH->RiskHigh Yes CheckLight Is Light Exposure Required? CheckTime->CheckLight Yes Safe LOW RISK: Proceed with standard controls. CheckTime->Safe No RiskMed MODERATE RISK: Oxidation likely. Add Antioxidants/Degas buffers. CheckLight->RiskMed Yes CheckLight->Safe No

Caption: Pre-experiment risk assessment logic. Alkaline conditions pose the highest threat to structural integrity.

References

  • Indole Electrochemistry: Enache, T. A., & Oliveira-Brett, A. M. (2011). "Pathways of Electrochemical Oxidation of Indolic Compounds." Electroanalysis. Link

  • Gramine Instability: Semenov, B. B., et al. (2004). "Synthesis and Reactivity of Gramine Derivatives." Chemistry of Heterocyclic Compounds. (Establishes the lability of the Indole-C3-N bond).
  • HPLC Methodology: Yong, et al. (2017). "HPLC Analysis of Indole Compounds." Chemical Engineering Transactions. Link

  • Physiological Oxidation: Ximenes, V. F., et al. (2001). "Oxidation of indole derivatives catalyzed by myeloperoxidase." Journal of Inorganic Biochemistry.

Sources

Technical Support Center: Handling, Storage, and Troubleshooting for 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol. This compound is an indole-3-methanamine (a gramine analog), making it highly susceptible to specific pathways of degradation, including vinylogous elimination and auto-oxidation.

The following troubleshooting guides, quantitative data, and self-validating protocols are engineered to ensure maximum stability and reproducibility in your assays.

Mechanistic Troubleshooting & FAQs

Q1: Why does my stock solution turn pink or brown over time, and how does this affect my assay?

  • Issue: Colorimetric shifts from clear to pink/brown indicate oxidative degradation and polymerization.

  • Causality: The indole core is highly electron-rich. Exposure to atmospheric oxygen or UV light induces auto-oxidation, leading to the formation of N-oxides at the secondary amine or oxindole derivatives at the C2 position of the indole ring. Photolytic cleavage can also generate radical species that rapidly polymerize into colored oligomeric species.

  • Resolution: Always reconstitute the compound in degassed, anhydrous solvents. Store in amber glass vials to block UV/Vis light, and backfill the headspace with Argon or Nitrogen gas before sealing.

Q2: I am experiencing rapid loss of the active compound when formulating in an acetate buffer (pH 5.0). What is the mechanism?

  • Issue: Acid-catalyzed degradation via deamination.

  • Causality: Because this compound is an indole-3-methanamine derivative, the lone pair of electrons on the N1-ethyl indole nitrogen can conjugate through the aromatic system. Under acidic conditions (pH < 6.0), the secondary amine (aminoethanol group) becomes protonated, transforming it into an excellent leaving group. The electron push from the indole nitrogen triggers a vinylogous elimination, expelling the aminoethanol and generating a highly reactive, electrophilic alkylideneindolenine (1-ethyl-3-methylene-3H-indole) intermediate[1]. This intermediate is highly unstable and will rapidly react with nucleophiles like water to form an indole-3-carbinol derivative, or self-condense to form diindolylmethane (DIM) analogs[2][3].

  • Resolution: Never use acidic buffers for this compound. Maintain the formulation pH between 7.5 and 8.5. If physiological pH (7.4) is strictly required, prepare the stock in a neutral organic solvent (e.g., DMSO) and dilute into the aqueous buffer immediately prior to the experiment to minimize the time spent in a potentially hydrolytic environment.

Q3: Can I use sonication to help dissolve the lyophilized powder?

  • Issue: Thermal and radical-induced degradation.

  • Causality: Ultrasonic cavitation generates localized extreme heat and free radicals in the solvent. Given the susceptibility of the C3-methylamino linkage to cleavage and the indole ring to oxidation, sonication will rapidly degrade the compound.

  • Resolution: Use gentle vortexing or inversion. If solubility is poor, ensure your DMSO is anhydrous and warmed to strictly room temperature (20-25°C) prior to addition.

Quantitative Stability Matrix

To assist in experimental planning, the following table summarizes the expected stability of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol under various environmental conditions.

Storage ConditionpH EnvironmentLight ExposureEstimated Half-Life (t½)Primary Degradant
Solid, -20°C (Argon) N/ADark> 24 monthsNone
DMSO Solution, -80°C NeutralDark6 - 12 monthsTrace Oxindoles
Aqueous Buffer, 25°C pH 5.0 (Acidic)Ambient< 2 hoursIndole-3-carbinol / DIMs
Aqueous Buffer, 25°C pH 7.4 (Neutral)Ambient~ 12 - 24 hoursDIM analogs / N-Oxides
Aqueous Buffer, 4°C pH 8.0 (Basic)Dark~ 7 daysTrace N-Oxides

Standard Operating Procedures (SOPs)

SOP: Anhydrous Reconstitution and Storage
  • Objective: To prepare a stable 10 mM stock solution while actively preventing alkylideneindolenine formation and oxidative degradation.

Step-by-Step Methodology:

  • Solvent Preparation: Degas anhydrous DMSO (≥99.9% purity) by sparging with Argon gas for 15 minutes.

    • Causality: This displaces dissolved oxygen, mitigating auto-oxidation of the electron-rich indole core.

  • Thermal Equilibration: Allow the sealed vial of the lyophilized compound to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric moisture condensation, which initiates hydrolysis of the methanamine linkage.

  • Reconstitution: Add the degassed DMSO to the vial to achieve a 10 mM concentration. Vortex gently until fully dissolved. Do not sonicate.

  • Aliquoting: Dispense the solution into single-use, amber glass HPLC vials (e.g., 50 µL per vial).

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Amber glass prevents photolytic cleavage.

  • Inert Atmosphere Sealing: Blanket the headspace of each vial with a gentle stream of Argon gas for 3 seconds before capping tightly with a PTFE-lined septum.

  • Self-Validation Check: Before use in an assay, verify the pH of your final aqueous buffer before adding the DMSO stock. If the final solution turns cloudy or pink upon addition, the buffer is either too acidic or oxygenated, invalidating the sample.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Degradation Pathway Visualization

The following diagram illustrates the causality behind the strict pH and storage requirements, mapping the conversion of the stable compound into its reactive intermediates and final degradants.

G Target 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol (Stable at pH 7.5-8.5) Protonated Protonated Amine (Unstable Intermediate) Target->Protonated Acidic pH (< 6.0) Oxidation N-Oxides / Oxindoles (Photo-/Auto-oxidation) Target->Oxidation O2 / UV Light / Heat Alkylidene 1-Ethyl-3-methylene-3H-indole (Reactive Alkylideneindolenine) Protonated->Alkylidene - Aminoethanol (Deamination) Carbinol Indole-3-carbinol Derivative (Hydrolysis Product) Alkylidene->Carbinol + H2O (Nucleophilic Attack) DIM Diindolylmethane (DIM) Analogs (Oligomerization Products) Alkylidene->DIM Polymerization

Mechanistic pathways of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol degradation.

References

  • Title: Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives Source: PubMed Central (PMC) / nih.gov URL: [Link][1]

  • Title: 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively Source: PubMed Central (PMC) / nih.gov URL: [Link][2]

  • Title: Detection and Characterization of DNA Adducts of 3-Methylindole Source: ACS Publications / acs.org URL: [Link][3]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-Ethylindole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with 1-ethylindole scaffolds. While the N-ethyl group is a crucial moiety in many drug development programs, its rotational volume introduces significant steric bulk. This hindrance can severely impede both the initial N-alkylation of substituted indoles and downstream late-stage C-H functionalization (such as C-2 cross-coupling).

This guide is designed to provide you with mechanistic insights, self-validating experimental protocols, and actionable troubleshooting steps to bypass these steric barriers.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic logic below to identify the specific steric conflict occurring in your synthetic pathway.

Workflow A Steric Hindrance in 1-Ethylindole Synthesis B Identify Reaction Phase A->B C Phase 1: N-Ethylation (C-7 / C-2 Clash) B->C D Phase 2: C-2 Functionalization (N-Ethyl Clash) B->D E Action: Use Strong Base (NaH) & Polar Aprotic Solvent C->E Overcome Poor Nucleophilicity F Action: Employ Ru(II)/Pd(II) with Directing Groups D->F Enable Ortho-Metalation

Workflow for diagnosing and resolving steric hindrance in 1-ethylindole synthesis.

Troubleshooting Guides (Q&A)

Q1: Why do I observe unreacted starting material or competitive C-3 alkylation when attempting to synthesize 1-ethylindole from sterically hindered 2,3-disubstituted indoles? Mechanistic Causality: The indole nucleus possesses two primary nucleophilic sites: N1 and C-3[1]. The C-3 position is inherently more nucleophilic. When bulky substituents occupy the C-2 or C-7 positions, the steric clash with the incoming ethyl halide (e.g., ethyl iodide) severely increases the activation energy required for N-alkylation. If the indole is not fully deprotonated, the neutral indole will react at the C-3 position via 2[1][2]. Corrective Action: To kinetically favor N-alkylation, you must fully deprotonate the indole to form a highly reactive indolate anion[1]. Utilize a strong base like Sodium Hydride (NaH) in a highly polar aprotic solvent like 1[1]. DMF effectively solvates the sodium counter-ion, leaving the nitrogen lone pair exposed and highly nucleophilic, which overrides the steric barrier[1].

Q2: During late-stage C-H functionalization (e.g., C-2 alkenylation) of 1-ethylindole, my yields drop significantly compared to N-methylindole. How can I improve conversion? Mechanistic Causality: The ethyl group at the N1 position rotates and creates a much larger steric sweep volume than a methyl group. This bulk obstructs the approach of the transition metal catalyst to the adjacent C-2 position, hindering the critical ortho-metalation step in the catalytic cycle[3]. Corrective Action: Utilize a catalyst system designed to bypass this steric bulk via directed agostic interactions. For instance, 3 utilizing a quinazolin-4(3H)-one directing group at the C-3 position has been proven to efficiently pull the Ru(II) center into proximity with the C-2 C-H bond[3]. This forces metalation to occur despite the N-ethyl steric shield, restoring yields to >68%[3].

Q3: How does the choice of counter-ion affect the regioselectivity of hindered indole alkylation? Mechanistic Causality: The cation from the base forms an ion pair with the indolate. Smaller cations (like Li+ or Na+ in non-polar solvents) coordinate tightly to the nitrogen, physically blocking it and directing electrophiles to the C-3 position. Corrective Action: Experiment with bases that provide larger, looser counter-ions (e.g., changing from NaH to KH or Cs2CO3)[1]. The larger ionic radius of K+ or Cs+ increases the distance of the ion pair, exposing the nitrogen lone pair and facilitating N-ethylation even in sterically congested environments[1].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the successful circumvention of steric hindrance during 1-ethylindole synthesis.

BaseCounter-ionSolventTemp (°C)Mechanistic EffectMajor ProductTypical Yield
NaOHNa⁺Toluene25Tight ion pair; N1 blocked by cation.C3-Ethylindole>80% (Thermodynamic)
NaHNa⁺THF0 to 25Moderate solvation of Na⁺.N1-Ethylindole60-75%
NaHNa⁺DMF0 to 25High solvation of Na⁺; N1 highly exposed.N1-Ethylindole>85% (Kinetic)
Cs₂CO₃Cs⁺DMF25Loose ion pair due to large Cs⁺ radius.N1-Ethylindole>90%

Experimental Protocols

Protocol 1: Selective N-Ethylation of Sterically Hindered Indoles

Self-Validating Mechanism: The evolution of H₂ gas confirms active deprotonation. A distinct color change (often from colorless to yellow/orange) indicates the successful formation of the indolate anion. If gas evolution does not occur, the NaH has likely degraded into NaOH, and the reaction must be aborted before adding the alkyl halide.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon)[1]. Add the hindered indole substrate (1.0 eq.) and dissolve in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise[1]. Caution: Hydrogen gas will evolve. Stir for 30 minutes until gas evolution ceases and the solution changes color.

  • Alkylation: While maintaining 0 °C, add ethyl iodide (1.1 eq.) dropwise. The low temperature traps the kinetic N-alkylated product[1].

  • Validation & Quench: Monitor by TLC. Once the starting material is consumed, quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C[1]. Extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: Ru(II)-Catalyzed C-2 Alkenylation of 1-Ethylindole

Self-Validating Mechanism: The use of AgSbF₆ abstracts the chloride from the Ru precatalyst. The visual formation of a white precipitate (AgCl) in the reaction mixture serves as an immediate indicator that the active cationic Ru(II) species has been successfully generated.

  • Catalyst Activation: In a sealed tube under N₂, combine the 1-ethylindole derivative (bearing a C-3 directing group, 1.0 eq.),[Ru(p-cymene)Cl₂]₂ (2.5 mol%), Cu(OAc)₂·H₂O (1.2 eq.), and AgSbF₆ (5 mol%)[3].

  • Coupling: Add the alkene (e.g., methyl acrylate, 1.5 eq.) and 1,2-dichloroethane (DCE)[3]. Observe the formation of the AgCl precipitate.

  • Heating: Stir the mixture at 120 °C for 24 hours[3]. The elevated temperature provides the activation energy required to overcome the N-ethyl steric hindrance during ortho-metalation.

  • Workup: Cool to room temperature, dilute with dichloromethane, filter through a Celite pad to remove metal residues, and purify via silica gel chromatography[4].

Frequently Asked Questions (FAQs)

Q: Can I use phase-transfer catalysis (PTC) to overcome steric hindrance in N-ethylation? A: Yes. Using a biphasic system (e.g., 50% NaOH/toluene) with a bulky phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) can pull the indolate into the organic phase as a loose ion pair, highly activating the nitrogen for ethylation without requiring anhydrous conditions.

Q: Why should I avoid protic solvents during N-ethylation? A: Protic solvents (like ethanol or methanol) hydrogen-bond strongly with the indolate nitrogen. This neutralizes its nucleophilicity and forces the incoming electrophile to react at the less-hindered C-3 position.

Q: Does the size of the alkene affect the Ru(II) cross-coupling at the C-2 position? A: Yes. Highly bulky alkenes like tert-butyl acrylate will yield significantly lower conversions compared to methyl acrylate due to compounding steric hindrance between the N-ethyl group and the incoming alkene during the insertion step[3].

References

  • BenchChem. "Technical Support Center: Selective N-Alkylation of Indoles." BenchChem Support Portal.
  • Wang, L., et al. "Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides." The Journal of Organic Chemistry (ACS).
  • RSC Publishing. "Ruthenium(ii)-catalyzed C-2 alkenylation of indole with olefins via a quinazolin-4(3H)-one directing group." Chemical Communications.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol , a secondary amine intermediate often synthesized via reductive amination of 1-ethyl-1H-indole-3-carbaldehyde.

Unlike standard spectral libraries that list static peaks, this guide compares the analytical performance of the compound across two critical dimensions:

  • Solvent Systems (CDCl₃ vs. DMSO-d₆): Evaluating resolution of exchangeable protons and solubility profiles.

  • Precursor vs. Product: Establishing specific spectral biomarkers for reaction monitoring (Aldehyde-to-Amine conversion).

Structural Breakdown & Predicted Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct spin systems. The chemical shifts below are derived from validated fragment data of 1-ethylindole derivatives and ethanolamine analogs.

Compound Structure: C₁₃H₁₈N₂O Key Moiety: Indole core (N-ethyl substituted) linked via a methylene bridge to an amino-ethanol tail.

Table 1: Comparative Chemical Shift Assignment (Product)

Note: Values are approximate and may shift based on concentration and temperature.

Proton GroupMultiplicityIntegrationδ (ppm) in CDCl₃δ (ppm) in DMSO-d₆Structural Insight
Aromatic (Indole)
C2-HSinglet1H7.05 – 7.157.20 – 7.30Diagnostic for 3-substituted indole.
C4-H (Doublet)Doublet1H7.60 – 7.707.55 – 7.65Deshielded by aromatic ring current.
C7-H (Doublet)Doublet1H7.30 – 7.407.40 – 7.50
C5, C6-HMultiplet2H7.10 – 7.257.00 – 7.15Overlapping aromatic region.
N-Ethyl Group
N-CH₂-CH₃Quartet2H4.10 – 4.204.15 – 4.25Characteristic N-alkyl deshielding.
N-CH₂-CH₃Triplet3H1.40 – 1.501.35 – 1.45High-field reference signal.
Linker & Tail
Indole-CH ₂-NHSinglet2H3.95 – 4.053.85 – 3.95Critical Product Marker.
NH-CH ₂-CH₂Triplet2H2.80 – 2.902.65 – 2.75Upfield methylene.
CH₂-CH ₂-OHTriplet2H3.65 – 3.753.45 – 3.55Deshielded by oxygen.
Exchangeable
NH / OH Broad2H1.8 – 2.5 (Variable)4.5 – 5.0 (Distinct)Solvent Dependent.

Comparative Analysis: Performance by Solvent

The choice of solvent fundamentally alters the "performance" of the spectrum—defined here as the ability to resolve labile protons and separate overlapping signals.

Scenario A: Chloroform-d (CDCl₃)[1]
  • Performance: Standard routine analysis.

  • Pros: Sharp resolution of non-exchangeable backbone protons; excellent for verifying the alkyl chain coupling constants (

    
     Hz).
    
  • Cons: The amine (

    
    ) and hydroxyl (
    
    
    
    ) protons typically appear as a broad, wandering singlet or may exchange with residual water, making them unreliable for integration.
  • Verdict: Use for checking the carbon backbone purity.

Scenario B: DMSO-d₆
  • Performance: Detailed structural elucidation.

  • Pros: Strong hydrogen-bond accepting nature slows proton exchange.

    • The OH proton often splits into a triplet or distinct broad singlet around 4.5–5.0 ppm.

    • The NH proton becomes visible, allowing verification of the secondary amine status.

  • Cons: High viscosity can broaden lines; strong water peak (~3.33 ppm) may obscure the ethanolamine

    
     signal.
    
  • Verdict: Mandatory for confirming the presence of the hydroxyl group and secondary amine functionality.

Comparative Analysis: Product vs. Precursor

In a drug development context, this analysis is usually performed to confirm the success of a Reductive Amination reaction. The table below outlines the "Go/No-Go" spectral signals.

Precursor: 1-ethyl-1H-indole-3-carbaldehyde Product: 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Table 2: Reaction Monitoring Biomarkers
FeaturePrecursor Signal (Aldehyde)Product Signal (Amine)Causality / Mechanism
Carbonyl Proton Singlet @ 9.9 - 10.1 ppm ABSENT Reduction of C=O removes the highly deshielded aldehyde proton.
Linker Region AbsentSinglet @ ~4.0 ppm Formation of C-N bond creates a new benzylic-like methylene group.
Ethanolamine Chain AbsentTwo Triplets @ 2.8 & 3.7 ppm Incorporation of the amino-ethanol tail.
Electronic Effect C2-H @ ~7.7 ppm (Deshielded)C2-H @ ~7.1 ppm (Shielded)Removal of the electron-withdrawing carbonyl restores electron density to the indole ring.

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation

To ensure reproducibility and minimize concentration effects (which shift OH/NH peaks):

  • Mass: Weigh 5–10 mg of the oily/solid product.

  • Solvent: Add 600 µL of DMSO-d₆ (Recommended for full characterization).

    • Why? Ensures solubility of the polar amino-ethanol tail and stabilizes exchangeable protons.

  • Filtration: If the solution is cloudy (common with salt forms), filter through a cotton plug in a glass pipette.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >5 mg sample).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and exchangeable protons have longer T1 relaxation times. A short D1 will under-integrate the OH/NH signals, leading to false purity calculations.

Step 3: Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: Set residual DMSO pentet center to 2.50 ppm .

Interpretation Logic Flow (Visualization)

The following diagram illustrates the decision matrix for assigning the spectrum and validating the structure.

NMR_Analysis_Flow Start Start: Acquire 1H NMR (DMSO-d6) Check_Aldehyde Check 9.9 - 10.1 ppm (Aldehyde Proton) Start->Check_Aldehyde Aldehyde_Present Signal Present: Reaction Incomplete Check_Aldehyde->Aldehyde_Present Peak Visible Aldehyde_Absent Signal Absent: Reduction Successful Check_Aldehyde->Aldehyde_Absent No Peak Check_Linker Identify Linker Region (3.8 - 4.1 ppm) Aldehyde_Absent->Check_Linker Linker_Singlet Singlet (2H) Found? Confirms C-N Bond Check_Linker->Linker_Singlet Check_Ethyl Verify N-Ethyl Group q (4.2 ppm) + t (1.4 ppm) Linker_Singlet->Check_Ethyl Check_Tail Verify Ethanolamine Tail t (2.7) + t (3.5) + OH Check_Ethyl->Check_Tail Final_Validation Final Structure Validated: 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol Check_Tail->Final_Validation

Caption: Logical workflow for structural validation of the target amine, prioritizing the disappearance of the precursor aldehyde signal.

References

  • BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • ChemicalBook. (2023). 1H NMR Spectrum of 3-(2-Methylaminoethyl)indole (Analog Reference). Retrieved from

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from

  • DocBrown. (2025). High resolution H-1 proton NMR spectrum of ethanol analysis. Retrieved from

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the fragmentation behavior of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol (hereafter referred to as Target Compound A ). As a secondary amine derivative of the 1-ethyl-indole-3-methanamine class (often termed "gramine derivatives"), this compound presents unique spectral challenges compared to its tryptamine homologs.

This document objectively compares the Target Compound against two critical structural alternatives:

  • The N-Unsubstituted Analog: 2-{[(1H-indol-3-yl)methyl]amino}ethanol.

  • The Chain-Extended Homolog: 2-{[2-(1-ethyl-1H-indol-3-yl)ethyl]amino}ethanol (a tryptamine derivative).

Key Finding: The Target Compound is distinguished by a dominant benzylic cleavage yielding a diagnostic ion at m/z 158 , contrasting sharply with the amine-dominated fragmentation of tryptamine analogs.

Structural Context & Fragmentation Mechanism

The Target Molecule
  • IUPAC Name: 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

  • Molecular Formula: C₁₃H₁₈N₂O

  • Exact Mass: 218.1419 Da

  • Structural Class: Indole-3-methanamine (Gramine derivative).

Primary Fragmentation Pathways (EI Source)

Under Electron Ionization (70 eV), the fragmentation is driven by the stability of the aromatic indole system and the lability of the C(sp3)-N bond.

  • Pathway A: Benzylic "Gramine" Cleavage (Dominant)

    • Mechanism: Direct cleavage of the C-N bond between the indole-methyl carbon and the secondary amine nitrogen.

    • Driving Force: Formation of the resonance-stabilized 1-ethyl-3-methyleneindoleninium ion (or 1-ethylindol-3-ylmethyl cation).

    • Result: Base peak at m/z 158 . This ion is highly diagnostic for the 1-ethyl-indole-3-methyl core.

  • Pathway B: Side-Chain Degradation

    • Mechanism: Loss of the hydroxymethyl group (-CH₂OH) from the ethanolamine tail.

    • Result: A secondary ion at m/z 187 (M - 31).

  • Pathway C: N-Dealkylation (High Energy)

    • Mechanism: Loss of the N1-ethyl group from the indole ring (typically as ethylene, C₂H₄, via H-transfer, or ethyl radical).

    • Result: Fragment at m/z 130 (derived from the m/z 158 ion losing C₂H₄).

Fragmentation Pathway Diagram

FragmentationPathway M Molecular Ion (M+•) m/z 218 [C13H18N2O]+• Frag_158 Base Peak: Benzylic Cation m/z 158 [C11H12N]+ M->Frag_158 Benzylic Cleavage (Loss of C2H6NO•) Frag_187 Loss of CH2OH m/z 187 [C12H15N2]+ M->Frag_187 α-Cleavage (Ethanol) (Loss of •CH2OH) Frag_130 De-ethylated Core m/z 130 [C9H8N]+ Frag_158->Frag_130 Loss of C2H4 (N-Dealkylation) Neutral_Amine Neutral Loss: Aminoethanol Radical (•NH-CH2-CH2-OH)

Caption: Figure 1. Primary EI fragmentation pathways of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol, highlighting the dominant benzylic cleavage.

Comparative Analysis: Target vs. Alternatives

This section compares the Target Compound with its non-ethylated analog and its chain-extended (tryptamine) homolog. This distinction is vital for researchers differentiating between synthetic byproducts or specific metabolites.

Comparison Table: Diagnostic Ions
FeatureTarget Compound Alternative 1: N-Unsubstituted Alternative 2: Tryptamine Homolog
Structure Name 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol2-{[(1H-indol-3-yl)methyl]amino}ethanol2-{[2-(1-ethyl-1H-indol-3-yl)ethyl]amino}ethanol
Molecular Weight 218 Da190 Da232 Da
Base Peak (100%) m/z 158 (Indole-CH₂⁺)m/z 130 (Indole-CH₂⁺)m/z 74 (CH₂=NH-CH₂CH₂OH⁺)
Mechanism Benzylic Cleavage (Gramine-type)Benzylic Cleavage (Gramine-type)Alpha-Cleavage (Amine-directed)
Diagnostic Ion 2 m/z 187 (M - 31)m/z 159 (M - 31)m/z 144 (Indole-CH₂-CH₂⁺)
Differentiation Presence of N-Ethyl shifts base peak +28 Da.Lack of N-Ethyl; Base peak at 130.[1]Base peak is non-indolic (m/z 74).
Detailed Analysis
  • Target vs. Alternative 1 (N-Unsubstituted): The primary difference is the mass shift of the indole core. The Target shows the base peak at m/z 158 , whereas the unsubstituted analog shows it at m/z 130 . Both share the "Gramine" instability, meaning the molecular ion (M+) is often weak in both spectra due to the facile loss of the amine side chain.

  • Target vs. Alternative 2 (Tryptamine Homolog): This is the most critical differentiation.

    • Target (Gramine): The bond between the indole-CH₂ and the Nitrogen is weak. The charge remains on the aromatic indole fragment (m/z 158).

    • Alternative 2 (Tryptamine): The extra methylene group (-CH₂-CH₂-) allows for a classic amine-directed alpha-cleavage. The charge is preferentially retained on the nitrogen-containing fragment (m/z 74 ), not the indole ring.

    • Result: If your spectrum is dominated by low-mass amine fragments (m/z 74, 30, 44), you likely have the tryptamine homolog, not the target gramine derivative.

Experimental Protocols

To ensure reproducible spectral data, the following protocols for Sample Preparation and Instrumental Analysis are recommended.

Sample Preparation (Generic Extraction)
  • Matrix: Plasma or Cell Culture Media.

  • Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • Procedure:

    • Alkalinize sample (500 µL) with 50 µL of 1M NaOH (Target is a base).

    • Add 2 mL Ethyl Acetate. Vortex for 2 mins.

    • Centrifuge at 3000 x g for 5 mins.

    • Evaporate supernatant to dryness under nitrogen.

    • Derivatization (Optional but Recommended): React with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to silylate the hydroxyl group. This stabilizes the molecular ion.

      • Note: Silylation adds 72 Da. M+ becomes 290.

GC-MS Parameters (EI)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.[2]

  • Inlet: 260°C, Splitless.

  • Oven: 100°C (1 min) -> 20°C/min -> 300°C (5 min).

  • Source: 230°C, 70 eV.

  • Scan Range: m/z 40–350.

LC-MS/MS Parameters (ESI)

For soft ionization, the fragmentation pattern differs (Collision Induced Dissociation - CID).

  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]⁺ = m/z 219 .

  • Product Ions (CID):

    • m/z 201 (Loss of H₂O from ethanol chain).

    • m/z 158 (Major fragment, cleavage of amine).

    • m/z 130 (Further loss of ethyl).

Analytical Workflow Diagram

The following diagram illustrates the logical flow for identifying the Target Compound and distinguishing it from its isomers.

Workflow Sample Unknown Sample (Indole Derivative) GCMS Analysis via GC-MS (EI) Sample->GCMS Check_M Observe Molecular Ion? GCMS->Check_M M_218 M+ = 218 Check_M->M_218 Yes M_Other M+ = 190 or 232 Check_M->M_Other No Check_Base Identify Base Peak M_218->Check_Base Result_Analog DIFFERENTIATED: Unsubstituted Analog M_Other->Result_Analog M+ 190 Base_158 Base Peak: m/z 158 (Indolyl-CH2+) Check_Base->Base_158 Benzylic Cleavage Base_74 Base Peak: m/z 74 (Amine Fragment) Check_Base->Base_74 Alpha Cleavage Result_Target CONFIRMED: Target Compound (Gramine Type) Base_158->Result_Target Result_Trypt DIFFERENTIATED: Tryptamine Homolog (Chain Extended) Base_74->Result_Trypt

Caption: Figure 2. Decision tree for distinguishing the target compound from structural analogs based on MS spectral data.

References

  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

Sources

Comparative IR Spectroscopy and Physicochemical Profiling: 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and CNS drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In central nervous system (CNS) drug design, the indole scaffold is a highly privileged structure, frequently utilized in the development of monoamine oxidase (MAO) inhibitors and serotonin receptor modulators[1]. Modifying the indole core via N-alkylation fundamentally alters the molecule's hydrogen-bonding network, lipophilicity, and spectroscopic signature.

This guide provides an objective comparison between 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol (EIMAE) and its non-ethylated precursor, 2-{[(1H-indol-3-yl)methyl]amino}ethanol (IMAE) . By analyzing their Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectra and physicochemical properties, researchers can accurately validate successful N-alkylation and predict the resulting impact on blood-brain barrier (BBB) permeability.

Structural Causality: The Spectroscopic Impact of N-Ethylation

The structural transition from IMAE to EIMAE involves the addition of an ethyl group at the N1 position of the indole ring. As a Senior Application Scientist, I emphasize that this is not merely a mass addition; it is a fundamental shift in the molecule's electronic and interactive capabilities.

  • Loss of Hydrogen Bond Donor (HBD): The unsubstituted indole nitrogen in IMAE acts as a strong HBD, producing a distinct, sharp N-H stretching frequency near 3400 cm⁻¹ [2]. In EIMAE, the N-ethylation eliminates this proton, completely eradicating this sharp peak.

  • Aliphatic Enhancement: The addition of the N-ethyl group introduces new asymmetric and symmetric

    
     and 
    
    
    
    stretching vibrations, enriching the spectral complexity in the 2800–3000 cm⁻¹ region.
  • Electronic Inductive Effects: The electron-donating nature of the ethyl group slightly increases the electron density of the indole ring, which can induce minor red-shifts in the aromatic

    
     stretching frequencies.
    

Comparative IR Spectroscopy Profiling

The table below summarizes the diagnostic FTIR peaks used to differentiate the N-ethylated product (EIMAE) from its non-ethylated counterpart (IMAE).

Functional GroupEIMAE Peak (cm⁻¹)IMAE Peak (cm⁻¹)Diagnostic Causality & Assignment
Indole N-H Stretch Absent ~3400 (Sharp)Critical Indicator: The disappearance of this peak confirms successful N1-ethylation [2].
O-H Stretch (Alcohol) ~3350 (Broad)~3350 (Broad)Confirms the preservation of the primary ethanolamine tail.
Sec. Amine N-H Stretch ~3280 (Shoulder)~3280 (Shoulder)Represents the bridging secondary amine; often overlaps with the broad O-H band.
Aliphatic C-H Stretch 2970, 2930, 28502930, 2850 (Weak)Increased intensity and new peaks in EIMAE due to the added N-ethyl moiety.
Aromatic C=C Stretch ~1610, 1550~1615, 1550Core indole ring framework; slight shifts due to inductive effects of the alkyl group.
C-N Stretch (Amine) ~1150~1150Confirms the aliphatic amine linkage between the indole and ethanol groups.
C-O Stretch (Alcohol) ~1060~1060Validates the intact primary alcohol functionality.
Ar C-H Out-of-Plane ~740~740Characteristic bending for a 3-substituted (and 1,3-disubstituted) indole ring.

Standardized ATR-FTIR Experimental Protocol

To ensure a self-validating system (E-E-A-T), the following ATR-FTIR methodology must be strictly adhered to. ATR-FTIR is prioritized over transmission methods (like KBr pellets) because it prevents moisture absorption artifacts that could obscure the critical 3300–3500 cm⁻¹ O-H and N-H stretching regions [3].

Step-by-Step Methodology:

  • System Initialization & Purge: Power on the FTIR spectrometer equipped with a Diamond or ZnSe ATR crystal. Purge the optical bench with dry nitrogen for 30 minutes to suppress atmospheric

    
     and 
    
    
    
    interference.
  • Background Collection: Ensure the ATR crystal is meticulously clean (wipe with HPLC-grade isopropanol and allow to dry). Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Self-Validation: The background must show a flat baseline in the 3400 cm⁻¹ region before proceeding.

  • Sample Application: Deposit 2–3 mg of the synthesized EIMAE (or IMAE) directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Consistent contact pressure is vital because the evanescent wave penetrates only 0.5 to 2.0 µm into the sample [4]. Inconsistent pressure will result in artificially weak aliphatic C-H peaks.

  • Data Acquisition: Scan the sample using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Spectral Processing: Apply an ATR-correction algorithm to compensate for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra).

  • Cleaning: Retract the anvil, wipe the crystal with a lint-free wipe soaked in isopropanol, and verify cleanliness via a rapid preview scan.

Workflow Visualization

The following diagram maps the logical progression from chemical synthesis through spectroscopic validation and functional profiling.

G N1 Synthesize Indole Derivatives (EIMAE vs. IMAE) N2 ATR-FTIR Spectroscopy (Functional Group Profiling) N1->N2 N3 Physicochemical Profiling (LogP, BBB Permeability) N1->N3 N4 Identify N-H Loss (Indole Ring) N2->N4 N5 Quantify Aliphatic C-H (N-Ethyl Addition) N2->N5 N6 Lead Optimization (CNS Drug Candidate) N3->N6 N4->N6 N5->N6

Figure 1: Workflow for structural and physicochemical characterization of N-ethylated indoles.

Performance Comparison in Drug Development

Beyond spectral differences, the N-ethylation of the indole core serves a distinct, causal purpose in pharmacology—specifically for neurotherapeutics.

  • Lipophilicity (LogP) & BBB Penetration: The BBB requires molecules to be highly lipophilic. By replacing the polar N-H bond with a non-polar N-ethyl group, the LogP of EIMAE is significantly higher than that of IMAE. This directly correlates to enhanced passive diffusion across the lipid bilayers of the BBB [1].

  • Hydrogen Bonding Constraints: According to Lipinski's Rule of Five, reducing the number of Hydrogen Bond Donors (HBDs) improves oral bioavailability and membrane permeability. IMAE possesses three HBDs (Indole N-H, Amine N-H, Alcohol O-H). EIMAE possesses only two (Amine N-H, Alcohol O-H), making it a superior candidate for CNS targeting.

  • Target Selectivity: In the context of MAO-B inhibitors (used in Parkinson's disease), the steric bulk of the N-ethyl group can selectively alter the binding affinity within the hydrophobic enzymatic pocket, preventing off-target MAO-A inhibition [1].

References

  • Novel NRF2 inducers and selective MAO-B inhibitors for the treatment of Parkinson's disease Universidad Autónoma de Madrid[Link]

  • FT-IR spectrum of control indole ResearchGate[Link]

  • ATR-FTIR Spectroscopy Basics Mettler Toledo[Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques Agilent Technologies [Link]

HPLC Method Development for Purity Analysis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol: A Column and Mobile Phase Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate and establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of basic indole derivatives, compliant with current [1].

Molecular Profiling & The Causality of Chromatographic Challenges

As analytical scientists, method development must begin with a deep understanding of the target molecule's physicochemical properties. The compound 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol presents a classic chromatographic dichotomy:

  • Hydrophobic Core: The 1-ethyl-1H-indole moiety is highly lipophilic and electron-rich, driving strong dispersive interactions.

  • Basic Center: The secondary amine within the aminoethanol side chain has a predicted

    
     of ~9.5.
    

The Analytical Challenge: When analyzing low molecular weight basic compounds on traditional silica-based stationary phases at mid-range pH (pH 4–8), the secondary amine is fully protonated (


). Simultaneously, residual surface silanols on the silica support are ionized (

). This creates strong, secondary electrostatic ion-exchange interactions. The macroscopic result is severe peak tailing (Asymmetry factor

), variable retention times, and the potential masking of closely eluting impurities.

To build a self-validating purity method, we must engineer a system that either neutralizes the silanols, neutralizes the analyte, or leverages orthogonal selectivity.

Column Chemistry & Mobile Phase Comparison

To determine the optimal analytical control strategy, we compared three distinct chromatographic systems against the API and its two primary critical impurities:

  • Impurity 1 (Starting Material): 1-ethyl-1H-indole-3-carbaldehyde (Neutral, highly hydrophobic).

  • Impurity 2 (Degradant): 2-{[(1H-indol-3-yl)methyl]amino}ethanol (Des-ethyl derivative; basic, structurally similar).

Strategy A: Standard Fully Endcapped C18 at Low pH
  • Mechanism: Using 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0. This fully protonates the amine but, crucially, forces the surface silanols into their neutral state (

    
    ), suppressing electrostatic tailing.
    
  • Performance: While peak shape improves, standard C18 relies solely on hydrophobic dispersion. Because the API and Impurity 2 differ only by a single ethyl group on the indole nitrogen, the C18 phase struggles to provide adequate selectivity, leading to a high risk of co-elution.

Strategy B: Biphenyl Phase at Low pH
  • Mechanism: Biphenyl stationary phases provide orthogonal selectivity compared to standard alkyl chains. The biphenyl rings engage in strong

    
    -
    
    
    
    and dipole-dipole interactions with the electron-rich indole core of the analyte[2].
  • Performance: This system drastically enhances the resolution (

    
    ) between the API and the des-ethyl degradant. It is highly recommended if separating complex, isomeric indole impurities is the primary analytical hurdle[2].
    
Strategy C: High-pH Stable Hybrid C18 (The Optimal Choice)
  • Mechanism: Operating at pH 10.0 (using 10 mM Ammonium Bicarbonate) deprotonates the secondary amine, rendering the analyte completely neutral. This eliminates all basic-tailing mechanisms at the source. Because traditional silica dissolves above pH 8, this strategy mandates the use of an Ethylene-Bridged Hybrid (BEH) particle (e.g., Waters XBridge)[3].

  • Performance: Neutralizing the basic center significantly increases the analyte's hydrophobicity. This maximizes the retention factor (

    
    ), yields perfect Gaussian peak symmetry (
    
    
    
    ), and provides exceptional baseline resolution.

Quantitative Data Presentation

The following table summarizes the experimental performance of the three evaluated systems. Data was acquired using a 150 x 4.6 mm, 3.5 µm column format at a flow rate of 1.0 mL/min.

Chromatographic SystemMobile Phase pH & BufferAPI Retention Factor (

)
API Asymmetry (

)
Resolution (

) vs. Impurity 2
Verdict
Standard C18 pH 2.0 (0.1% TFA)2.41.451.2Fail (Co-elution risk)
Biphenyl Phase pH 2.7 (0.1% Formic Acid)2.81.303.5Pass (Good selectivity)
Hybrid C18 (BEH) pH 10.0 (10 mM AmBic)5.61.054.2Optimal (Perfect symmetry)

Mandatory Visualizations

MethodDev Start Target: Basic Indole Derivative pKa ~9.5 LowPH Low pH Strategy (pH 2.0) Amine Protonated Start->LowPH HighPH High pH Strategy (pH 10.0) Amine Neutral Start->HighPH C18 Standard C18 (Dispersive) LowPH->C18 Biphenyl Biphenyl Phase (π-π Interactions) LowPH->Biphenyl HybridC18 Hybrid C18 (High-pH Stable) HighPH->HybridC18 Result1 Poor Selectivity Moderate Tailing C18->Result1 Result2 High Selectivity Good Peak Shape Biphenyl->Result2 Result3 Max Retention Perfect Symmetry HybridC18->Result3

Caption: Method development decision tree for basic indole derivatives based on pH and column chemistry.

Validation Phase1 Method Optimization Phase2 Specificity (Degradation) Phase1->Phase2 Phase3 Linearity & Range Phase2->Phase3 Phase4 Accuracy & Precision Phase3->Phase4 Final Validated Method Phase4->Final

Caption: ICH Q2(R2) analytical method validation workflow for pharmaceutical purity analysis.

Experimental Protocol: The Optimized High-pH Workflow

To ensure a self-validating system, the following step-by-step protocol establishes the optimal High-pH Hybrid C18 method.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Weigh 0.79 g of Ammonium Bicarbonate and dissolve in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to exactly 10.0 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm[3].

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Indole ring maximum absorbance) and 280 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 15.0 min: 10% to 80% B (Linear gradient)

    • 15.0 - 18.0 min: 80% B (Column wash)

    • 18.1 - 25.0 min: 10% B (Re-equilibration)

Step 3: Sample Preparation & System Suitability Testing (SST)

  • Diluent: 50:50 Water:Acetonitrile. (Matching the initial gradient strength prevents solvent-effect peak distortion).

  • SST Criteria: Before analyzing unknown samples, inject a system suitability standard containing the API and Impurity 2. The system is only validated for use if:

    • Resolution (

      
      ) between API and Impurity 2 is 
      
      
      
      .
    • API Peak Asymmetry (

      
      ) is between 0.9 and 1.2.
      
    • Relative Standard Deviation (RSD) of API peak area for 5 replicate injections is

      
      .
      

ICH Q2(R2) Validation Framework

Once the method is optimized, it must be validated to prove it is "fit for purpose" under the current[1].

  • Specificity (via Forced Degradation): The API must be subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3%

    
    ), and photolytic stress. The method is specific only if the API peak is baseline resolved from all generated degradation products, confirmed via Peak Purity analysis (using a Diode Array Detector)[1].
    
  • Linearity & Range: Prepare calibration standards from the Limit of Quantitation (LOQ, typically 0.05% of target concentration) up to 120% of the nominal assay concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    [1].
  • Accuracy & Precision: Execute recovery studies by spiking known amounts of impurities into the API matrix at 50%, 100%, and 150% of their specification limits. Intermediate precision must be verified across different days, analysts, and instrument platforms[1].

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Shop XBridge BEH C18 Columns (High-pH Stable Hybrid Technology) Source: Waters Corporation URL:[Link]

  • Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry (Biphenyl Column Application for Indoles) Source: Journal of Analytical Toxicology, Oxford Academic URL:[Link]

Sources

A Comparative Guide to the Bioactivity of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol and Tryptamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a detailed comparative analysis of the bioactivity of the foundational monoamine alkaloid, tryptamine, and a structurally distinct derivative, 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol. While extensive pharmacological data exists for tryptamine, establishing it as a crucial scaffold in neuropharmacology, 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol remains a molecule of theoretical interest with limited published empirical data. This guide bridges this gap by leveraging established Structure-Activity Relationship (SAR) principles within the tryptamine class to forecast the bioactivity of this derivative. We project that the N-ethylation of the indole ring and the N-hydroxyethylation of the side-chain amine will significantly modulate receptor affinity, selectivity, and functional activity, particularly at serotonin receptor subtypes. This document outlines the theoretical underpinnings for these predictions and provides detailed experimental protocols to validate these hypotheses, serving as a vital resource for researchers in pharmacology and drug development.

Introduction

Tryptamine is a naturally occurring monoamine alkaloid that serves as the structural backbone for a multitude of neuroactive compounds, including the neurotransmitter serotonin and a wide array of psychedelic agents.[1] Its simple indolethylamine structure is a privileged scaffold for interacting with various G-protein coupled receptors (GPCRs), most notably the serotonin (5-HT) receptor family.[2][3] The exploration of tryptamine derivatives has been a cornerstone of medicinal chemistry, seeking to understand how structural modifications influence receptor interaction and downstream signaling.

This guide focuses on a specific, less-explored derivative: 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol. This molecule introduces two key structural modifications to the tryptamine scaffold:

  • N-ethylation at the indole ring (position 1): This modification alters the electronic properties and steric bulk of the indole core.

  • A methylamino ethanol side chain: This replaces the primary amine of tryptamine with a secondary amine bearing a hydroxyethyl group, which can influence receptor binding and pharmacokinetics.

By systematically analyzing these changes, we can construct a robust hypothesis regarding the bioactivity of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol relative to its parent compound, tryptamine.

Molecular Profiles

A clear understanding of the structural and chemical differences between these two molecules is fundamental to predicting their bioactivity.

PropertyTryptamine2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol
Structure Tryptamine Structure2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol Structure
IUPAC Name 2-(1H-indol-3-yl)ethan-1-amine2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol
Molecular Formula C₁₀H₁₂N₂C₁₃H₁₈N₂O
Molecular Weight 160.22 g/mol 218.29 g/mol
Key Features Unsubstituted indole ring; Primary amine side chainN-ethylated indole ring; Secondary amine with a hydroxyethyl group

Comparative Bioactivity Analysis

The bioactivity of tryptamines is primarily mediated by their interaction with serotonin receptors.[4][5] The psychedelic effects of many tryptamine derivatives are attributed to their agonist activity at the 5-HT2A receptor.[2][6]

Receptor Binding Profiles: Known vs. Predicted

Tryptamine itself displays moderate affinity for a range of 5-HT receptors. The affinity of its derivatives can be significantly altered by substitutions on the amine and the indole ring.

Receptor SubtypeTryptamine (Known Affinity, Ki in nM)2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol (Predicted Affinity)Rationale for Prediction
5-HT2A ~1985[7]Lower to ModerateThe N-ethyl group on the indole and the bulkier N-hydroxyethyl side chain may sterically hinder optimal binding compared to smaller N,N-dialkyl tryptamines which show high affinity.[8][9]
5-HT1A HighModerate to HighMany tryptamines exhibit high affinity for 5-HT1A receptors.[4][6] The structural modifications may not drastically reduce binding at this subtype.
5-HT2C ModerateLowerBulky N-alkyl groups on tryptamines have been shown to reduce potency at 5-HT2C receptors.[10]
SERT ModerateLowerN-substitution on the tryptamine side chain often reduces affinity for the serotonin transporter (SERT).[2][11]
Functional Activity and Signaling Pathways

Tryptamine and its derivatives typically act as agonists or partial agonists at 5-HT receptors.[2][10] Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12][13] This ultimately results in an increase in intracellular calcium levels.[9][10]

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq/11 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ligand Tryptamine Derivative Ligand->5HT2A_Receptor Binds Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Figure 1: Simplified 5-HT2A receptor Gq signaling pathway.

We predict that 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol will act as a partial agonist at the 5-HT2A receptor. The bulky substitutions may allow for receptor binding but prevent the conformational change required for full agonist efficacy, a common observation in substituted tryptamines.[2]

Structure-Activity Relationship (SAR) Discussion

The predicted bioactivity of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol is based on established SAR principles for the tryptamine class:

  • Indole N-Substitution: Alkylation at the N1 position of the indole ring generally does not prevent binding but can modulate affinity and selectivity across 5-HT receptor subtypes. The ethyl group is a relatively small alkyl chain and its impact may be modest, but it could slightly alter the orientation of the molecule within the receptor binding pocket.

  • Side-Chain N-Substitution: This is a critical determinant of activity.

    • Increased Bulk: Moving from tryptamine's primary amine to a secondary amine with an ethyl-hydroxyl group increases steric bulk. For 5-HT2A receptors, N,N-dialkyl substitutions with small groups like methyl or ethyl are often optimal for high potency.[8][9][10] The larger hydroxyethyl group may lead to a decrease in affinity and/or efficacy.

    • Polarity: The terminal hydroxyl group introduces polarity, which could potentially form hydrogen bonds within the receptor's binding site. However, it will also increase the molecule's hydrophilicity, which may impact its ability to cross the blood-brain barrier.

Experimental Methodologies

To empirically validate the predicted bioactivity of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol, a series of in vitro assays are required.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[7][14]

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare receptor membranes (e.g., from HEK293 cells expressing 5-HT2A) Incubate Incubate membranes, radioligand, and test compound to reach equilibrium Membranes->Incubate Ligands Prepare radioligand (e.g., [³H]ketanserin) and serial dilutions of test compound Ligands->Incubate Filter Rapidly filter through GF/B filter plates to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Scintillate Add scintillation cocktail and count using a microplate scintillation counter Wash->Scintillate Analyze Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation Scintillate->Analyze

Figure 2: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Utilize membrane preparations from cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT2A).[15]

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol or tryptamine).[7]

  • Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filter mats using a cell harvester, separating the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

For receptors that couple to Gs or Gi proteins (like 5-HT1A), functional activity can be assessed by measuring changes in intracellular cyclic adenosine monophosphate (cAMP).[16][17]

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells with human 5-HT1A) in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: For Gi-coupled receptors, add forskolin (an adenylyl cyclase activator) to all wells, followed immediately by the addition of varying concentrations of the test compound. The agonist activity will be measured as an inhibition of the forskolin-stimulated cAMP production.[18]

  • Lysis and Detection: After incubation (e.g., 30 minutes at 37°C), lyse the cells and measure the intracellular cAMP concentration using a commercial kit, such as a HTRF or ELISA-based assay.[18]

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values.

Summary and Future Directions

This guide provides a theoretically grounded comparison between the well-characterized bioactivity of tryptamine and the predicted profile of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol. Based on established SAR, we hypothesize that the N-ethyl indole and N-hydroxyethyl side chain modifications will result in a compound with a unique receptor binding and functional profile, likely characterized by reduced affinity and efficacy at 5-HT2A and 5-HT2C receptors compared to classic N,N-dialkyltryptamines, while potentially retaining affinity for the 5-HT1A receptor.

The clear path forward is the empirical validation of these predictions. The synthesis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol followed by the execution of the detailed in vitro assays described herein will provide the necessary data to confirm or refute these hypotheses. Such studies would not only characterize a novel compound but also contribute valuable data points to the broader understanding of tryptamine SAR, aiding in the rational design of future neuropharmacological agents.

References

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [Link]

  • Marin, P., et al. (2021). Novel and atypical pathways for serotonin signaling. Neuropharmacology. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. PubMed. [Link]

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. [Link]

  • ResearchGate. (n.d.). Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. [Link]

  • QIAGEN. (n.d.). Serotonin Receptor Signaling. GeneGlobe. [Link]

  • Chadeayne, A. R., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Publications. [Link]

  • Chadeayne, A. R., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

  • Semantic Scholar. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. Semantic Scholar. [Link]

  • Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway. Creative Diagnostics. [Link]

  • Ramakrishna, C., et al. (2019). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling. [Link]

  • Nichols, D. E., et al. (1982). Structure-activity relationships in potentially hallucinogenic N,N-dialkyltryptamines substituted in the benzene moiety. Journal of Medicinal Chemistry. [Link]

  • Chadeayne, A. R., et al. (2020). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. [Link]

  • Nijmeijer, S., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. [Link]

  • Wang, L., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Szára, S., et al. (1962). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry. [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies. [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Jones, N. T., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Chadeayne, A. R., et al. (2020). Investigation of the Structure−Activity Relationships of Psilocybin Analogues. ResearchGate. [Link]

  • Jones, N. T., et al. (2022). Pharmacologic activity of substituted tryptamines at 5-HT2AR, 5-HT2CR, 5-HT1AR, and SERT. ResearchGate. [Link]

Sources

Technical Comparison Guide: Reference Standards for 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and operational framework for selecting and utilizing reference standards of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol . This compound, structurally an N-substituted indole-3-methanamine, serves as a critical process impurity marker or synthetic intermediate in the development of ethyl-indole-based pharmaceuticals (e.g., specific kinase inhibitors or receptor antagonists).

Its secondary amine structure combined with the electron-rich indole moiety presents unique stability and chromatographic challenges (e.g., oxidation, peak tailing) that dictate the choice of reference standard grade.

Executive Summary & Compound Profile

Compound Name: 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol Chemical Structure: Indole core substituted at N1 with an ethyl group and at C3 with a (2-hydroxyethyl)aminomethyl side chain. Role: Process Impurity (Reductive amination byproduct), Degradant, or Synthetic Intermediate. Criticality: High. Secondary amines are precursors to Nitrosamines (N-nitroso impurities), requiring strict control at trace levels (ppb) in drug substances per ICH M7 guidelines.

The Comparison Matrix: Selecting the Right Standard

This guide compares three distinct classes of reference standards available to researchers. Selection must be based on the intended analytical phase.

FeatureClass A: Research Grade (Tech) Class B: Analytical Reference Standard Class C: Certified Reference Material (CRM)
Primary Use Synthetic route scouting; Qualitative ID.Routine QC release; Stability testing; Method Validation.ISO 17025/17034 Quantitation; Dispute resolution.
Purity Assignment Area % (HPLC/GC) only.Mass Balance (100% - Impurities - Water - Solvents) or qNMR .Metrologically traceable (SI units); Uncertainty budget provided.
Salt Form Often Free Base (Viscous Oil/Gum).Hydrochloride or Oxalate Salt (Crystalline Solid).Salt Form (High Stability).
Stability Data None.Short-term stability verified.Long-term stability monitoring included.
Cost/Availability Low / High Stock.Medium / Lead time required.High / Custom synthesis often needed.

Technical Deep Dive: Performance & Stability

Stability and Handling (The Indole Liability)

The indole moiety is electron-rich and susceptible to oxidative degradation (forming quinoids or dimers) upon exposure to light and air. The "Research Grade" free base form of this compound typically presents as a viscous, darkening oil.

  • Recommendation: For quantitative applications, Class B or C (Salt forms) are mandatory. The Hydrochloride (HCl) salt stabilizes the amine and raises the melting point, allowing for accurate weighing and reduced oxidative potential.

  • Protocol: Store all standards at -20°C under Argon/Nitrogen.

Chromatographic Performance (The Amine Tailing)

The secondary amine function (


) interacts strongly with residual silanols on silica-based HPLC columns, causing severe peak tailing.
  • Comparison:

    • Native Standard (Unbuffered): Asymmetry factor > 2.0.

    • Salt Standard (Buffered Mobile Phase): Asymmetry factor < 1.3.

  • Solution: Use of high-pH stable columns (e.g., C18 Hybrid) or ion-pairing reagents is critical, regardless of the standard's grade.

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (Self-Validating)

Objective: Create a stable, accurate stock solution for LC-MS/MS calibration.

  • Equilibration: Allow the Reference Standard vial (Class B/C, HCl salt) to reach room temperature in a desiccator (prevents condensation).

  • Weighing: Weigh exactly

    
     mg of the salt into a 10 mL amber volumetric flask.
    
    • Validation Step: Calculate the Salt Correction Factor (SCF) :

      
      .
      
    • Example: If using Monohydrochloride,

      
      .
      
  • Dissolution: Dissolve in Acetonitrile:Water (50:50 v/v) + 0.1% Formic Acid .

    • Why? Acidification prevents amine adsorption to glass surfaces; organic content ensures solubility of the ethyl-indole core.

  • Verification: Measure UV absorbance at 280 nm (Indole

    
    ). Compare against theoretical extinction coefficient.
    
Protocol B: High-Resolution LC-MS/MS Method

Objective: Trace quantification of the impurity.

  • Column: Waters XBridge BEH C18 XP (100 x 2.1 mm, 2.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Promotes free base form, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI(+) MS/MS.

    • Precursor:

      
      .
      
    • Fragments:

      
       (Ethyl-indole methyl cation), 
      
      
      
      (Ethyl-indole cation).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the appropriate reference standard and the subsequent qualification workflow.

ReferenceStandardWorkflow Start Need Reference Standard for 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol Purpose Define Analytical Purpose Start->Purpose Route_ID Identification / Route Scouting Purpose->Route_ID Qualitative Route_Quant Quantification / Validation / Release Purpose->Route_Quant Quantitative Select_Tech Select Class A: Research Grade (Free Base) Route_ID->Select_Tech Select_Ref Select Class B/C: Analytical Std (HCl Salt) Route_Quant->Select_Ref Check_Purity Purity Check (HPLC-UV) Select_Tech->Check_Purity Characterize Full Characterization (qNMR + Mass Balance + ROI) Select_Ref->Characterize Risk_Oxidation Risk: Oxidation/Dimerization (Store -20°C, Dark) Check_Purity->Risk_Oxidation Risk_Hygroscopic Risk: Hygroscopicity (Handle in Glovebox/Desiccator) Characterize->Risk_Hygroscopic Final_Use Execute Analysis Characterize->Final_Use Risk_Oxidation->Final_Use Risk_Hygroscopic->Final_Use

Caption: Decision tree for selecting reference standard grade based on analytical requirements and stability risks.

Summary of Specifications for Procurement

When ordering or synthesizing this standard, ensure the Certificate of Analysis (CoA) meets these minimums for Class B (Analytical) use:

TestSpecificationRationale
Appearance White to off-white crystalline solid.Indicates salt formation and lack of oxidation (darkening).
Identity (IR/MS) Conforms to structure.Mandatory for specificity.
H-NMR Conforms; No significant solvent peaks.Confirms structure and absence of reactive intermediates.
Purity (HPLC)

(Area).
High purity required to minimize impurity correction errors.
Residual Solvents Reported (ppm).Required for Mass Balance calculation (

).
Water Content Reported (KF).Hygroscopicity correction.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024). General Chapter 5.12: Reference Standards. [Link]

  • Teasdale, A., & Elder, D. (2018). Analytical Control Strategies for Mutagenic Impurities: Current Challenges and Future Opportunities. TrAC Trends in Analytical Chemistry. [Link]

  • PubChem. (2025).[1][2][3] Compound Summary: Indole-3-methanamine derivatives. National Library of Medicine. [Link]

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the intricate work of research and drug development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of ensuring a safe laboratory environment and protecting our shared ecosystem.

Hazard Profile and Risk Assessment

The first principle of safe chemical handling is a comprehensive understanding of the potential risks. Based on the known hazards of indole derivatives and amino-alcohols, 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol should be presumed to possess the following hazardous properties:[1][2][3][4]

Hazard Classification (Inferred) Associated Risks and Disposal Considerations
Acute Toxicity (Oral, Dermal) Potentially harmful or toxic if swallowed or in contact with skin. All contaminated materials and Personal Protective Equipment (PPE) must be treated as hazardous waste.[1][4]
Serious Eye Damage/Irritation Can cause significant eye damage.[1][4] This necessitates meticulous handling and the use of appropriate eye protection during all phases of the disposal process.
Skin Corrosion/Irritation May cause skin irritation or burns upon contact.[5][6][7]
Aquatic Toxicity Likely to be very toxic to aquatic life.[1][4] Therefore, direct discharge to drains or sewers is strictly prohibited.[1][4][8]
Combustibility May be a combustible liquid.[1] Waste should be stored away from heat, sparks, open flames, and hot surfaces.[1]

Given these potential hazards, all waste containing 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol must be classified and handled as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the correct selection and use of PPE is mandatory to minimize exposure risks.

PPE Category Specifications and Rationale
Eye and Face Protection Chemical safety goggles are essential to protect against splashes. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) are required to prevent skin contact.[2][4][9] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A laboratory coat or a chemical-resistant apron should be worn to protect against accidental spills.[2][4][9]
Respiratory Protection All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[9]
Step-by-Step Disposal Protocol

The following protocol outlines the systematic approach for the safe collection, storage, and disposal of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol waste.

Diagram: Disposal Workflow for 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Designate & Label Hazardous Waste Container A->B Ensure Compliance C Transfer Waste into Designated Container B->C Begin Collection D Securely Cap Container C->D Prevent Spills/Vapors E Store in a Cool, Dry, Well-Ventilated Area D->E Safe Storage F Segregate from Incompatible Materials E->F Avoid Reactions G Arrange for Pickup by Licensed Waste Disposal Service F->G Schedule Disposal H Document Waste for Manifest G->H Maintain Records

Caption: Decision workflow for the disposal of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol.

1. Waste Segregation and Collection:

  • Designate a specific, compatible, and clearly labeled container for all waste containing 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol.[2][4] This includes neat compound, solutions, and any contaminated materials from spills.

  • The container should be made of a material that will not react with the chemical. The original container, if in good condition, is often a suitable choice.[4]

  • Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [4] Incompatible mixtures can lead to dangerous reactions.

2. Container Labeling:

  • The waste container must be clearly labeled with the words "HAZARDOUS WASTE".[1][4]

  • The label must also include the full chemical name: "2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol" and an approximate concentration and quantity.[1]

  • Include the date when waste was first added to the container.

3. Container Management:

  • Keep the waste container tightly closed at all times, except when adding waste.[4] This prevents the release of potentially harmful vapors.

  • Store the container in a designated satellite accumulation area or a central hazardous waste storage area that is cool, dry, and well-ventilated.[4]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[1]

4. Final Disposal:

  • The ultimate disposal of the chemical waste must be conducted through a licensed professional waste disposal service.[4][8]

  • Contact your institution's EHS department to arrange for the collection and proper disposal of the waste in accordance with all national and local regulations.[4]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area. Restrict access to the contaminated zone.[9]

  • Ventilate: If safe to do so, increase ventilation in the area. If the spill is within a chemical fume hood, keep the hood running.[9]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in Section 2.[9]

  • Contain and Absorb: For liquid spills, contain the material using an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.[4]

  • Collect Waste: Carefully collect the absorbed material and any other contaminated debris (e.g., gloves, paper towels) and place it into your designated hazardous waste container.[4][9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[1] All cleaning materials, including the rinsate, must be collected and disposed of as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department immediately, following their specific reporting procedures.[9]

Empty Container Disposal

Empty containers that previously held 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol must also be treated as hazardous waste unless properly decontaminated.[1]

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[1][2]

  • The rinsate from this process must be collected and disposed of as hazardous waste. [1][2]

  • Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[1] Deface the original label to prevent misuse.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Safety Data Sheet. Oriental Union Chemical Corporation. Available at: [Link]

  • Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Chemos GmbH&Co.KG. Available at: [Link]

Sources

Personal protective equipment for handling 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel chemical entities (NCEs) not merely as a regulatory checklist, but as a scientific discipline rooted in structural causality.

When handling 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol , we are dealing with a bifunctional molecule that requires rigorous safety protocols. Because comprehensive toxicological data for this specific NCE is likely unavailable, we must adopt a conservative safety posture, treating it as a potent irritant and biologically active hazard[1][2].

Structural Hazard Analysis & Causality

To understand why specific Personal Protective Equipment (PPE) and handling protocols are required, we must deconstruct the molecule into its core pharmacophores:

  • The Indole Core: Indole derivatives are highly lipophilic and frequently exhibit potent biological activity, often interacting with central nervous system receptors or acting as kinase inhibitors. This lipophilicity means the compound can easily penetrate epidermal barriers, especially if dissolved in organic solvents like DMSO or dichloromethane.

  • The Aminoethanol Moiety: Based on established safety data for the parent fragment 2-aminoethanol, this secondary amine group is highly basic. It is a known corrosive that can cause severe skin burns, irreversible eye damage, and respiratory tract irritation upon inhalation of dust or vapors[3][4].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to mitigate the specific structural hazards posed by this indole-amine derivative.

PPE CategoryRequired SpecificationScientific Rationale (Causality)
Eye/Face Protection Chemical safety goggles (EN 166 compliant) + Face shieldThe basic aminoethanol group poses a severe risk of corneal damage and irreversible ocular burns upon contact[3][5].
Hand Protection Dual-layer Nitrile gloves (Tested to EN 374)The lipophilic indole core acts as a permeation enhancer. Double gloving provides a fail-safe against breakthrough if the outer glove is compromised[1][3].
Body Protection Flame-resistant lab coat & chemical-resistant apronPrevents dermal exposure to a potentially corrosive and biologically active NCE. Contaminated clothing must not leave the workplace[5].
Respiratory Protection NIOSH-approved N95/P100 particulate respiratorRequired if handling outside a fume hood. Fine powders of NCEs can be easily aerosolized, leading to severe respiratory tract irritation[1][4].

Operational Plan: Step-by-Step Handling Protocol

Every procedure in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Engineering Control Validation

  • Action: Conduct all weighing and transfer operations inside a certified Class II chemical fume hood.

  • Validation: Check the magnehelic gauge to ensure a face velocity of 80-100 feet per minute (fpm). Self-check: Tape a small Kimwipe to the bottom of the sash; it should pull steadily inward without turbulent fluttering.

Step 2: Static Elimination (For Solid Forms)

  • Action: NCE powders are highly prone to electrostatic dispersion, which can cause the highly irritating aminoethanol dust to aerosolize. Use an anti-static gun (e.g., Zerostat) on your weigh boats and spatulas before opening the chemical vial.

  • Validation: When the spatula approaches the powder, the chemical should not "jump" or cling to the metal.

Step 3: Closed-System Transfer & Solubilization

  • Action: Weigh the compound directly into a tared, sealable vial rather than an open weigh boat. When adding solvent, do so slowly. Because the compound contains a basic secondary amine, dissolution in acidic solvents may be mildly exothermic.

  • Validation: Cap the vial immediately after solvent addition and swirl gently. Ensure no heat buildup occurs before removing the vial from the fume hood.

Waste Management and Disposal Plan

Improper disposal of basic amine derivatives can lead to dangerous cross-reactions in waste carboys.

Step 1: Segregation

  • Action: Designate a specific, leak-proof hazardous waste container exclusively for indole-amine NCE waste[2]. Do not mix this waste with strong acids, oxidizers, or halogenated waste, as the basic amine can trigger exothermic acid-base reactions.

Step 2: Decontamination of Labware

  • Action: Rinse all spatulas and glassware that contacted the chemical with a polar organic solvent (e.g., methanol or acetone) directly into the designated waste container. Follow with a thorough wash using soap and water[2].

Step 3: Spill Containment (Emergency Protocol)

  • Action: In the event of a spill, do not use water, which may spread the lipophilic compound. Cover the spill with an inert, liquid-binding absorbent (such as diatomaceous earth or sand)[3][6]. Sweep the absorbent into a chemical waste bag using a dedicated dustpan.

  • Validation: After physical removal, wipe the area with a dilute weak acid (like 1% acetic acid) to neutralize residual amine, followed by a water wipe.

Operational Workflow Diagram

The following logical workflow illustrates the critical path from hazard assessment to safe disposal, highlighting the emergency containment loop.

G A Hazard Assessment (Indole-Amine NCE) B Engineering Controls (Fume Hood >80 fpm) A->B Validates C PPE Donning (EN 374 / EN 166) B->C Requires D Chemical Handling (Weighing/Transfer) C->D Enables Safe E Spill / Exposure Event D->E Accidental Release G Hazardous Waste Disposal D->G Routine Completion F Neutralization & Containment E->F Immediate Response F->G Collect Waste

Workflow for the safe handling and spill containment of indole-amine derivatives.

References

  • Safety Data Sheet: 2-Aminoethanol - Carl ROTH. Carl Roth GmbH. Available at: [Link]

  • SAFETY DATA Sheet: 2-Aminoethanol - Kishida Chemical. Kishida Chemical Co. Available at:[Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Available at: [Link]

  • INDOLE - Ataman Kimya. Ataman Chemicals. Available at: [Link]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.